3-Benzyloxyaniline
描述
Structure
3D Structure
属性
IUPAC Name |
3-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFOKFDBICQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022156 | |
| Record name | 3-Benzyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-26-0 | |
| Record name | 3-(Benzyloxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyloxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BENZYLOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAB1VDA972 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-benzyloxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. This document details key methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols and workflow visualizations to support research and development efforts.
Executive Summary
The synthesis of this compound can be effectively achieved through several distinct pathways. The most common and practical approaches include:
-
Reduction of 3-Benzyloxy-1-nitrobenzene: A reliable two-step process involving the initial benzylation of 3-nitrophenol (B1666305) followed by the reduction of the nitro group. This route offers multiple well-established reduction methods.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that provides a direct method for C-N bond formation. This approach is valued for its efficiency and broad substrate scope.
-
Williamson Ether Synthesis from 3-Aminophenol (B1664112): A classic and straightforward method for ether formation, involving the reaction of 3-aminophenol with a benzyl (B1604629) halide.
This guide will explore each of these routes, providing a comparative analysis to aid in the selection of the most appropriate method based on factors such as yield, scalability, and reagent availability.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route is contingent on various factors including desired yield, purity, cost of starting materials, and scalability. The following table summarizes the key quantitative data for the primary synthetic pathways to this compound.
| Route | Key Transformation | Starting Materials | Key Reagents | Typical Yield | Number of Steps |
| 1 | Reduction of Nitroarene | 3-Nitrophenol, Benzyl Bromide | K₂CO₃, Pd/C, H₂, Fe/NH₄Cl, or SnCl₂/HCl | 85-95% (Benzylation), 80-95% (Reduction) | 2 |
| 2 | Buchwald-Hartwig Amination | 3-Bromobenzyloxybenzene, Ammonia (B1221849) Surrogate | Pd₂(dba)₃, XPhos, NaOtBu, LiN(SiMe₃)₂ | 70-90% | 2 (including precursor synthesis) |
| 3 | Williamson Ether Synthesis | 3-Aminophenol, Benzyl Bromide | K₂CO₃ or KOH | 75-90% | 1 |
Route 1: Reduction of 3-Benzyloxy-1-nitrobenzene
This is a widely employed and dependable two-step synthesis. The first step involves the etherification of 3-nitrophenol with benzyl bromide to form 3-benzyloxy-1-nitrobenzene. The subsequent step is the reduction of the nitro group to an amine.
Step 1: Synthesis of 3-Benzyloxy-1-nitrobenzene
This preliminary step is a standard Williamson ether synthesis.
-
To a solution of 3-nitrophenol (1.0 eq) in acetone (B3395972) or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to afford 3-benzyloxy-1-nitrobenzene.
Expected Yield: 85-95%
Step 2: Reduction of 3-Benzyloxy-1-nitrobenzene
Several effective methods are available for the reduction of the nitro group to an amine. The choice of method may depend on the desired scale, available equipment, and tolerance of other functional groups.
This method is clean and often provides high yields, making it suitable for large-scale synthesis.
-
Dissolve 3-benzyloxy-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297).
-
Carefully add 5-10 mol% of palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Secure the reaction flask to a hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup).
-
Evacuate the flask and refill with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is usually complete within 2-6 hours.
-
Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
Expected Yield: 90-95%
This is a classic and cost-effective method for nitro group reduction.[1][2]
-
In a round-bottom flask, create a suspension of 3-benzyloxy-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5-10 eq) and ammonium (B1175870) chloride (5-10 eq) to the suspension.[3]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®.
-
Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield this compound.
Expected Yield: 85-90%
Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds.
-
Dissolve 3-benzyloxy-1-nitrobenzene (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a sodium hydroxide (B78521) solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound.
Expected Yield: 80-90%
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This route typically involves the coupling of an aryl halide (e.g., 3-benzyloxybromobenzene) with an ammonia equivalent.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-benzyloxybromobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine (B1218219) ligand like XPhos (2-4 mol%).
-
Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add an anhydrous aprotic solvent such as toluene (B28343) or dioxane.
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Add an ammonia surrogate, such as a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) in THF, dropwise to the reaction mixture.[5]
-
Heat the reaction to 80-110 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 70-90%
Route 3: Williamson Ether Synthesis from 3-Aminophenol
This is a direct, one-step approach to this compound via the etherification of 3-aminophenol.
Experimental Protocol:
-
Dissolve 3-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base such as powdered potassium carbonate (K₂CO₃) (1.5 eq) or potassium hydroxide (KOH) (1.2 eq).[6]
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to yield this compound.
Expected Yield: 75-90%
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the key synthesis routes.
Conclusion
This technical guide has outlined three robust and versatile synthetic routes to this compound. The reduction of 3-benzyloxy-1-nitrobenzene offers multiple reliable methods with high yields, making it a strong candidate for various applications. The Buchwald-Hartwig amination represents a more modern and direct approach, particularly advantageous for its efficiency in C-N bond formation. The Williamson ether synthesis from 3-aminophenol provides a straightforward, one-step process. The selection of the most suitable route will depend on the specific requirements of the synthesis, including scale, cost, and available resources. The detailed protocols and comparative data provided herein are intended to facilitate this decision-making process for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxyaniline, also known as 3-(phenylmethoxy)benzenamine, is an aromatic organic compound with the chemical formula C₁₃H₁₃NO. It features an aniline (B41778) core substituted with a benzyloxy group at the meta position. This unique structural arrangement, combining a primary amine and a benzyl (B1604629) ether, makes it a versatile building block and intermediate in various fields of chemical synthesis.[1] Its applications are prominent in the development of pharmaceuticals, agrochemicals, and dyes.[1] In medicinal chemistry, the this compound scaffold is explored for the synthesis of potential therapeutic agents, including anti-cancer drugs.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process optimization, formulation development, and for predicting its toxicological and environmental fate.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows to aid researchers in their laboratory practices.
Core Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that some values, particularly pKa and logP, are often predicted via computational models and should be experimentally verified for critical applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃NO | [1][2][3][4] |
| Molecular Weight | 199.25 g/mol | [1][2][4][5] |
| Appearance | Light brown to beige or tan powder/solid | [1][2][3] |
| Melting Point | 61-69 °C (range); typically 63-67 °C (lit.) | [1][2][3][5] |
| Boiling Point | 170 °C at 3 Torr | [2][6] |
| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [2][6] |
| Solubility | Soluble in Methanol | [2][6] |
| pKa (Predicted) | 4.17 ± 0.10 | [2][6] |
| logP (XLogP3) | 3.1 | [7][8] |
| Vapor Pressure | 1.91E-05 mmHg at 25°C | [2] |
| Refractive Index (Predicted) | 1.616 | [2] |
| Flash Point | 184.4 °C | [2] |
Synthesis and Chemical Identity
This compound is commonly synthesized via the reduction of its nitro precursor, 1-(benzyloxy)-3-nitrobenzene. This transformation is a standard procedure in organic synthesis and provides a reliable route to the desired aniline.
Chemical Identifiers:
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of key physicochemical properties. These protocols are generalized and may require optimization based on available instrumentation and specific sample characteristics.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.[6]
Protocol:
-
Sample Preparation: A small amount of this compound is finely crushed into a powder on a clean, dry surface.[7]
-
Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder until 1-2 mm of the sample is packed into the bottom.[3][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and placed in a Thiele tube containing a high-boiling oil.[6][7]
-
Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[6][10]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid is observed, and T2, the temperature at which the last crystal melts. The melting point is reported as the range T1-T2.[7][8]
Boiling Point Determination (Micro Method at Reduced Pressure)
Given that this compound has a high boiling point and may be susceptible to decomposition at atmospheric pressure, determination under reduced pressure is advisable.
Protocol:
-
Apparatus Setup: A small test tube containing ~0.5 mL of this compound is placed in a heating bath (e.g., Thiele tube or metal block). A thermometer is positioned with its bulb above the liquid surface. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[11][12]
-
Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 3 Torr).
-
Heating: The sample is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.[12][13]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid is boiling at that pressure.[12]
-
Data Recording: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[14] The corresponding pressure must be recorded.
Solubility Determination (OECD 105 Flask Method)
The flask method is suitable for substances with solubilities greater than 10⁻² g/L.[5][15]
Protocol:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time needed to reach equilibrium.[5][15]
-
Equilibration: An excess amount of this compound is added to a known volume of water (or other solvent) in a flask. The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: The saturated solution is allowed to stand to let solids settle. The supernatant is then separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds like the amine group in this compound.[16][17]
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility, to a known concentration (e.g., 1 mM).[16][18] The solution is made acidic by adding a small amount of a strong acid (e.g., 0.1 M HCl).[18]
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[18]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[16][18]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, often calculated using the first or second derivative of the plot. The pKa corresponds to the pH at which half of the amine groups are protonated.
Spectral Analysis
Spectral data is crucial for structural confirmation and identification.
-
Infrared (IR) Spectroscopy: An IR spectrum is typically obtained from a solid sample prepared as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2] The spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, C-N stretching, C-O ether stretching, and aromatic C-H and C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for detailed structural elucidation. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[19] The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.[20]
-
Mass Spectrometry (MS): Electron Ionization (EI) is a common technique for volatile compounds like this compound.[21][22] The mass spectrum provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight, and a characteristic fragmentation pattern that can be used for structural identification.[21][23]
Conclusion
This guide has provided a detailed summary of the core physicochemical properties of this compound, a compound of significant interest in synthetic and medicinal chemistry. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate in-house determination of these critical parameters. The inclusion of logical workflow diagrams aims to simplify the practical application of these methods in a laboratory setting. A precise understanding and application of this physicochemical data are essential for the successful design of synthetic routes, optimization of reaction conditions, and the development of new chemical entities based on the this compound scaffold.
References
- 1. filab.fr [filab.fr]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Water Solubility | Scymaris [scymaris.com]
- 16. enamine.net [enamine.net]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. books.rsc.org [books.rsc.org]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 22. Electron ionization - Wikipedia [en.wikipedia.org]
- 23. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
An In-depth Technical Guide to 3-Benzyloxyaniline (CAS: 1484-26-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Benzyloxyaniline, a versatile chemical intermediate with significant applications in pharmaceutical development, organic synthesis, and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and explores its potential biological activities and associated mechanisms.
Chemical and Physical Properties
This compound, also known as 3-(phenylmethoxy)benzenamine, is a monosubstituted aniline (B41778) derivative. Its core structure consists of an aniline ring substituted at the meta-position with a benzyloxy group. This combination of a reactive amine and a bulky, relatively stable ether linkage imparts unique chemical characteristics to the molecule, making it a valuable building block in the synthesis of more complex structures.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1484-26-0 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO | [1][2][3] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| Appearance | Light brown to beige or tan powder/crystal | [1][4] |
| Melting Point | 61-69 °C | [1] |
| Boiling Point | 170 °C @ 3 Torr | [3] |
| Purity | ≥ 98% (GC) | |
| Solubility | Soluble in Methanol | [5] |
| Storage | Store at 0-8 °C in a cool, dark place under an inert atmosphere. | [1][6] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 3-(phenylmethoxy)aniline | [7] |
| Synonyms | 3-Aminophenyl benzyl (B1604629) ether, m-(Benzyloxy)aniline | [6][7] |
| InChI | InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | [3][7] |
| InChIKey | IGPFOKFDBICQMC-UHFFFAOYSA-N | [3][7] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)N | [3][7] |
| MDL Number | MFCD00007784 | [1] |
| PubChem CID | 92892 | [1] |
| EC Number | 216-056-6 |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Instrument | Reference(s) |
| Data not explicitly found in search results | - | - | - | CDCl₃ | Varian A-60 | [1] |
Table 4: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment | Solvent | Reference(s) |
| Data not explicitly found in search results | - | CDCl₃ | [8] |
Table 5: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference(s) |
| 3400 - 3500 | N-H Symmetric & Asymmetric Stretch (Amine) | - | [9] (Predicted) |
| 3030 - 3100 | C-H Stretch (Aromatic) | - | [9] (Predicted) |
| 2850 - 3000 | C-H Stretch (Aliphatic -CH₂-) | - | [9] (Predicted) |
| 1600 - 1620 | N-H Bend (Amine) | - | [9] (Predicted) |
| 1580 - 1600 | C=C Stretch (Aromatic Ring) | - | [9] (Predicted) |
| 1450 - 1500 | C=C Stretch (Aromatic Ring) | - | [9] (Predicted) |
| 1200 - 1300 | C-N Stretch (Aryl Amine) | - | [9] (Predicted) |
| 1000 - 1100 | C-O Stretch (Aryl Ether) | - | [9] (Predicted) |
Table 6: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Putative Fragment | Reference(s) |
| 199 | 38.9 | [M]⁺ | [3] |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) | [3] |
| 65 | 10.4 | [C₅H₅]⁺ | [3] |
| 198 | 2.4 | [M-H]⁺ | [3] |
| 92 | 8.1 | [C₇H₈]⁺ | [3] |
| 80 | 3.0 | - | [3] |
| 39 | 2.9 | - | [3] |
| 200 | 5.7 | [M+1]⁺ | [3] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions or the reduction of a nitro precursor.
Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of this compound from 3-bromoaniline (B18343) and 4-(benzyloxy)phenylboronic acid.
Materials:
-
3-Bromoaniline
-
4-(Benzyloxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 mmol, 1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure this compound.
Synthesis via Reduction of 1-(Benzyloxy)-3-nitrobenzene
An alternative route involves the selective reduction of the nitro group of 1-(benzyloxy)-3-nitrobenzene.
Materials:
-
1-(Benzyloxy)-3-nitrobenzene
-
Rhodium on a carrier catalyst (e.g., Rh/C)
-
Metal salt (e.g., ferrous acetate, nickel nitrate, or cobalt acetylacetonate)
-
Amine additive (e.g., pyrrolidine)
-
Solvent (e.g., ethanol, methanol)
-
Hydrogen source (e.g., H₂ gas)
Procedure:
-
Reaction Setup: To a suitable reaction vessel, add 1-(benzyloxy)-3-nitrobenzene, the rhodium catalyst, the metal salt, and the amine additive in a suitable solvent.
-
Reaction: Carry out the catalytic reduction under a hydrogen atmosphere at a suitable temperature and pressure until the starting material is consumed (monitored by TLC or GC). The addition of the metal salt and amine additive can significantly enhance the reaction rate and selectivity for the reduction of the nitro group while preserving the benzyl ether linkage.[5]
-
Workup and Purification: After the reaction is complete, filter the catalyst. The filtrate is then concentrated, and the crude product is purified by standard methods such as crystallization or column chromatography.
Biological Activity and Signaling Pathways
While this compound itself is primarily used as a chemical intermediate, its structural motif is found in molecules with interesting biological activities. Derivatives of benzyloxyanilines have been explored for their potential as anticancer agents and enzyme inhibitors.
Potential as a Monoamine Oxidase (MAO) Inhibitor Scaffold
Derivatives containing a benzyloxy pharmacophore have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[10] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[10] The benzyloxy group can interact with the hydrophobic active site of the enzyme.
Caption: Logical workflow of competitive MAO-B inhibition by a benzyloxyaniline derivative.
Potential Involvement in Ribonucleotide Reductase (RR) Signaling
Derivatives of this compound have been designed to target ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair.[11] The RRM2 subunit of RR is often overexpressed in cancer cells and is a target for anticancer therapies.[11][12] Inhibition of RRM2 can lead to a depletion of the dNTP pool, making cancer cells more susceptible to DNA damaging agents like radiation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. This compound [webbook.nist.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribonucleotide reductase subunit M2 promotes proliferation and epithelial–mesenchymal transition via the JAK2/STAT3 signaling pathway in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure of 3-Benzyloxyaniline
An In-depth Technical Guide to the Molecular Structure of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and spectroscopic characterization of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a versatile building block in organic synthesis.
Chemical and Physical Properties
This compound is a light brown, solid organic compound.[1] It is recognized for its unique structure, which incorporates a benzyl (B1604629) ether functional group, enhancing its reactivity and solubility in organic solvents.[1] This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly anti-cancer agents, as well as dyes, pigments, and specialty polymers.[1] Its thermal stability and compatibility with diverse reaction conditions make it a key reagent in medicinal chemistry and materials science.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(Benzyloxy)aniline[2] |
| CAS Number | 1484-26-0[3][4] |
| Molecular Formula | C₁₃H₁₃NO[1][3] |
| Molecular Weight | 199.25 g/mol [1][3] |
| InChI Key | IGPFOKFDBICQMC-UHFFFAOYSA-N[3] |
| SMILES | Nc1cccc(OCc2ccccc2)c1[4] |
| Synonyms | m-(Benzyloxy)aniline, 3-Aminophenyl benzyl ether, 3-(Phenylmethoxy)benzenamine[3][5] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Light brown or Beige to tan powder/solid[1][2] |
| Melting Point | 61-69 °C[1], 63-67 °C (lit.)[3][4], 62°C to 66°C[2] |
| Boiling Point | 170 °C at 3 Torr[3][6] |
| Solubility | Soluble in Methanol[3][6] |
| Flash Point | 184.4 °C[6] |
| Vapor Pressure | 1.91E-05 mmHg at 25°C[6] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectra available, acquired on a Varian A-60 instrument using CDCl₃ as a solvent.[5][7] |
| IR Spectroscopy | Conforms to standard spectra.[2] FTIR spectra have been obtained using KBr-Pellet and ATR-Neat techniques on Bruker instruments.[5] |
| Mass Spectrometry | Electron Ionization (EI) mass spectra are available.[8][9] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound can vary, a general synthetic approach involves the reduction of 1-(benzyloxy)-3-nitrobenzene.[3] The characterization of the resulting product relies on standard analytical techniques.
General Protocol for Spectroscopic Analysis:
-
Sample Preparation for NMR: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[10]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer, for example, a 60 MHz instrument.[7]
-
Sample Preparation for IR (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.[5]
-
IR Spectrum Acquisition: Obtain the infrared spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.[11]
-
Sample Preparation for Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent like methanol.[10]
-
Mass Spectrum Acquisition: Introduce the sample into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a beam of electrons.[8][9]
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for synthesis and characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 146260050 [thermofisher.com]
- 3. This compound | 1484-26-0 [chemicalbook.com]
- 4. 3-ベンジルオキシアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-(Phenylmethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(phenylmethoxy)aniline, a versatile chemical intermediate with significant applications in pharmaceutical development, polymer chemistry, and the synthesis of dyes and pigments.[1] This document details the compound's chemical and physical properties, provides an in-depth experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and explores its role as a building block in the creation of complex organic molecules. The information is presented to support researchers and professionals in medicinal chemistry and materials science in leveraging this compound for the development of novel and commercially significant products.
Introduction
3-(Phenylmethoxy)aniline, also known as 3-benzyloxyaniline, is an organic compound characterized by a benzyl (B1604629) ether functional group attached to an aniline (B41778) core.[1] This structure imparts unique reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis.[1] Its ability to readily undergo electrophilic aromatic substitution allows for the strategic introduction of various substituents, facilitating the synthesis of complex molecular architectures.[1] This guide will focus on the fundamental properties, synthesis, and key applications of 3-(phenylmethoxy)aniline, with a particular emphasis on its utility in drug discovery and development.
Nomenclature and Physicochemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as this compound is 3-(phenylmethoxy)aniline .[2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(phenylmethoxy)aniline | [2] |
| Synonyms | This compound, 3-Aminophenyl benzyl ether, m-(Benzyloxy)aniline | [2] |
| CAS Number | 1484-26-0 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO | [1][2] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| Appearance | Light brown powder | [1] |
| Melting Point | 61-69 °C | [1] |
| Purity | ≥ 98% (GC) | [3] |
| Solubility | Soluble in Methanol | [4] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of 3-(Phenylmethoxy)aniline
While various synthetic routes to 3-(phenylmethoxy)aniline exist, a common and efficient method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its mild conditions and tolerance of a wide array of functional groups.[5]
General Reaction Scheme
The synthesis can be approached via two primary retrosynthetic disconnections for the Suzuki coupling:
-
Route A: Coupling of 3-aminophenylboronic acid with a 4-(benzyloxy)aryl halide.[5]
-
Route B: Coupling of a 3-haloaniline (e.g., 3-bromoaniline) with 4-(benzyloxy)phenylboronic acid.[5]
The choice between these routes often depends on the commercial availability and cost of the starting materials.[5] The following protocol details a generalized procedure applicable to Route B.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a related biphenyl (B1667301) amine, 3-[4-(benzyloxy)phenyl]aniline, which illustrates the application of the Suzuki-Miyaura reaction. The principles are directly applicable to the synthesis of other benzyloxyaniline derivatives.
Materials:
-
3-Bromoaniline (1.0 eq)
-
4-(Benzyloxy)phenylboronic acid (1.2 eq)[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)[5][7]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[6]
-
Solvent System: A degassed mixture of Dioxane:Water (4:1) or Toluene:Ethanol:Water (4:1:1)[5][6]
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)[6][7]
-
Inert gas (Nitrogen or Argon)[5]
Procedure:
-
Reaction Setup: In a Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide (e.g., 3-bromoaniline, 1.0 mmol), the arylboronic acid (e.g., 4-(benzyloxy)phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[5][6]
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to prevent oxidation of the palladium catalyst.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst.[5]
-
Reaction: Heat the reaction mixture to a temperature between 80-110°C and stir vigorously.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The reaction time can range from 2-24 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[5][6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.[5][6]
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6][7]
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure compound.[6][7]
Applications in Research and Development
3-(Phenylmethoxy)aniline is a key building block in several areas of chemical synthesis and industrial applications.
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] It is particularly noted for its use in the development of anti-cancer agents and other therapeutic drugs.[1] The biphenyl amine scaffold, which can be synthesized using benzyloxyaniline derivatives, is a privileged structure in drug discovery.[5]
Dyes and Pigments
In the chemical industry, 3-(phenylmethoxy)aniline is utilized in the production of dyes, contributing to the creation of vibrant colors for textiles and inks.[1]
Polymer Chemistry
This compound also functions as a monomer or building block in the synthesis of specialty polymers. These polymers can possess unique properties applicable to coatings and adhesives.[1]
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction for the synthesis of a benzyloxyaniline derivative.
Caption: Suzuki-Miyaura cross-coupling workflow.
Applications of 3-(Phenylmethoxy)aniline
This diagram outlines the primary applications of 3-(phenylmethoxy)aniline as a chemical intermediate.
Caption: Applications of 3-(Phenylmethoxy)aniline.
Conclusion
3-(Phenylmethoxy)aniline is a highly valuable and versatile chemical intermediate with broad applications in both academic research and industrial manufacturing. Its favorable chemical properties and reactivity make it an essential building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The detailed synthetic protocol provided herein offers a robust starting point for researchers, and the outlined applications highlight the compound's significant commercial and scientific potential. Further exploration of this compound and its derivatives is likely to lead to the development of novel materials and therapeutic agents.
References
An In-depth Technical Guide on the Solubility of 3-Benzyloxyaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-benzyloxyaniline, a significant intermediate in the synthesis of pharmaceuticals and other fine chemicals. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While qualitative statements indicate its solubility in solvents like methanol, precise numerical values are not well-documented.[1] This guide, therefore, serves a dual purpose: to summarize the existing qualitative understanding of this compound's solubility and to provide a detailed, robust experimental protocol for researchers to quantitatively determine its solubility in various organic solvents. The methodologies presented herein are based on established techniques, such as the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. Adherence to these protocols will enable the generation of reliable and reproducible solubility data, which is critical for process development, formulation design, and regulatory submissions in the pharmaceutical and chemical industries.
Introduction to this compound
This compound is an aromatic amine containing a benzyl (B1604629) ether moiety. This structural feature significantly influences its chemical properties, including its reactivity and solubility. The presence of the aniline (B41778) functional group provides a site for various chemical transformations, making it a versatile building block in organic synthesis. The benzyl ether group, on the other hand, impacts its polarity and lipophilicity, which in turn governs its solubility in different solvent systems. A thorough understanding of its solubility is paramount for its effective use in synthetic chemistry and for the formulation of any resulting active pharmaceutical ingredients (APIs).
Qualitative Solubility Profile
Based on its chemical structure and information from chemical suppliers, this compound is described as being soluble in methanol.[1] The presence of the benzyl ether functional group is noted to enhance its overall solubility in organic solvents. Structurally similar compounds, such as substituted anilines, generally exhibit good solubility in a range of organic solvents, from polar protic solvents like alcohols to less polar aprotic solvents, owing to the interplay of the polar amino group and the nonpolar aromatic rings.[2][3] However, for critical applications in drug development and process chemistry, qualitative descriptions are insufficient. The following sections provide the necessary framework for determining precise solubility values.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Shake-Flask & HPLC | ||
| Ethanol | 25 | Shake-Flask & HPLC | ||
| Acetone | 25 | Shake-Flask & HPLC | ||
| Ethyl Acetate | 25 | Shake-Flask & HPLC | ||
| Dichloromethane | 25 | Shake-Flask & HPLC | ||
| Toluene | 25 | Shake-Flask & HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask & HPLC |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, followed by quantification using HPLC.[4][5][6][7][8]
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare each solvent in triplicate to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could dissolve upon dilution and lead to an overestimation of solubility.[9]
-
-
Sample Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the filtered supernatant (the saturated solution) with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While there is a current lack of published quantitative solubility data for this compound in organic solvents, this technical guide provides the necessary tools for researchers to generate this critical information. The detailed experimental protocol for the shake-flask method combined with HPLC analysis offers a reliable and accurate approach. The systematic determination of these solubility parameters will greatly benefit the scientific and industrial communities by enabling more efficient process development, formulation design, and overall utilization of this important chemical intermediate. It is recommended that researchers generating such data consider publishing their findings to contribute to the broader scientific knowledge base.
References
- 1. This compound - 98% prefix CAS No. 1484-26-0 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
An In-depth Technical Guide on the Physicochemical Properties of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3-Benzyloxyaniline, a versatile intermediate compound used in the synthesis of pharmaceuticals, dyes, and other advanced materials.[1] This document outlines the key physical properties, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.
Core Physicochemical Properties
This compound, also known as 3-(phenylmethoxy)benzenamine, is a light brown crystalline powder.[2][3] Its core physical and chemical identifiers are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Melting Point | 61-69 °C | [2] |
| 62-66 °C | [3] | |
| 63-67 °C (lit.) | [4][5][6][7] | |
| Boiling Point | 170 °C (at 3 Torr) | [7] |
| Molecular Formula | C₁₃H₁₃NO | [2][3] |
| Molecular Weight | 199.25 g/mol | [2][4][5] |
| CAS Number | 1484-26-0 | [3][4][5] |
| Appearance | Light brown powder / Beige to tan powder | [2][3] |
Experimental Protocols for Determination of Physical Constants
Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound.[8] The following sections detail the standard methodologies for these measurements.
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[8][9] For pure compounds, this occurs over a narrow range, typically 0.5-1.0°C.[3] The presence of impurities generally causes a depression and broadening of the melting point range.[3][10] The capillary method is a standard and widely used technique for this determination.[8][11]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
-
Glass capillary tubes (sealed at one end)[3]
-
Thermometer (calibrated)
-
Sample of this compound (finely powdered)
-
Mortar and pestle (optional, for powdering the sample)
-
Heating bath fluid (e.g., mineral oil, for Thiele tube method)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[11]
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the sample down into the sealed end. The packed sample height should be approximately 1-2 mm.[10]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Insert the packed capillary tube into one of the sample slots. Place a calibrated thermometer in the designated holder.[3]
-
Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb. Insert this assembly into the Thiele tube containing a heating fluid, ensuring the sample is immersed.[12]
-
-
Heating and Observation:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to find an approximate melting point.[3]
-
For an accurate measurement, allow the apparatus to cool and then begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[3][13]
-
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the last crystal of the solid completely melts.
-
The melting point is reported as the range T₁ - T₂.[3]
-
-
Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. For repeated measurements, always use a fresh sample and a new capillary tube.[4]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[12] Since this compound is a solid at room temperature, it must first be melted to perform this measurement.
Apparatus and Materials:
-
Thiele tube[12]
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Sample of this compound
-
Heating source (e.g., Bunsen burner)
-
Heating bath fluid (e.g., high-boiling mineral oil)
-
Rubber band or thread
Procedure:
-
Sample Preparation: Place a small amount (less than 0.5 mL) of this compound into the small test tube and gently heat it until it melts.
-
Capillary Inversion: Place the capillary tube into the small test tube with its open end down.
-
Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube, ensuring the heating oil level is above the sample. Gently heat the side arm of the Thiele tube.[12]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tip.[12]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point of the substance.[12]
-
Data Recording: Record the temperature and the ambient barometric pressure, as boiling point is pressure-dependent.
Mandatory Visualizations
The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using a modern melting point apparatus.
Caption: Experimental workflow for melting point determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. pennwest.edu [pennwest.edu]
- 8. huberlab.ch [huberlab.ch]
- 9. fctemis.org [fctemis.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
An In-depth Technical Guide to the Spectral Data of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3-benzyloxyaniline. Due to the limited availability of experimentally derived spectra in public databases, this guide combines known experimental parameters with predicted data based on the analysis of analogous compounds and characteristic functional group frequencies. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.
Quantitative Spectral Data
The following tables summarize the predicted and known spectral data for this compound. It is important to note that while the experimental conditions are based on available information, the specific chemical shifts and absorption peaks are predicted based on the analysis of structurally related compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.45-7.25 | Multiplet | 5H | C₆H ₅-CH₂- |
| ~7.10 | Triplet | 1H | Ar-H (meta to -NH₂) |
| ~6.80-6.60 | Multiplet | 3H | Ar-H (ortho, para to -NH₂) |
| ~5.05 | Singlet | 2H | -O-CH ₂-Ph |
| ~3.70 | Broad Singlet | 2H | -NH ₂ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~159.0 | C -O |
| ~148.0 | C -NH₂ |
| ~137.0 | Quaternary C (benzyl) |
| ~130.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~110.0 | Ar-C H |
| ~106.0 | Ar-C H |
| ~102.0 | Ar-C H |
| ~70.0 | -O-C H₂-Ph |
Table 3: IR Spectral Data (Predicted Absorptions)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450-3300 | Medium | N-H | Asymmetric & Symmetric Stretch |
| 3100-3000 | Medium | C-H | Aromatic Stretch |
| 2950-2850 | Medium | C-H | Aliphatic Stretch |
| 1620-1580 | Strong | C=C | Aromatic Ring Stretch |
| 1600-1550 | Medium | N-H | Scissoring |
| 1300-1200 | Strong | C-O | Aryl Ether Stretch |
| 1250-1020 | Medium | C-N | Stretch |
| 900-690 | Strong | C-H | Aromatic Out-of-plane Bend |
Experimental Protocols
The following protocols describe the standard methodologies for acquiring NMR and IR spectra for a solid aromatic amine like this compound.
2.1 NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Data Acquisition:
-
The spectrum is recorded on a Varian A-60 spectrometer or an equivalent instrument.[1]
-
The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is performed with a pulse angle of 30-45°.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
The spectrum is recorded on a standard NMR spectrometer operating at a frequency of 75 or 125 MHz for carbon.
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A sufficient number of scans (typically >1000) are acquired due to the low natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).
-
2.2 FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, FT-IR grade potassium bromide (KBr).[2]
-
In an agate mortar and pestle, thoroughly grind the KBr to a fine powder.[3]
-
Add the this compound sample to the KBr and continue to grind the mixture until a homogeneous, fine powder is obtained.[3]
-
Transfer a portion of the mixture into a pellet-forming die.[4]
-
Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[3]
-
-
Spectral Acquisition:
-
The FT-IR spectrum is acquired using an instrument such as a Bruker IFS 85 spectrometer.[1]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental interferences.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[2]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2]
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and core reaction mechanisms of 3-benzyloxyaniline. This versatile intermediate is a valuable building block in the development of pharmaceuticals, dyes, and specialty polymers.[1] This document details the electronic effects governing its reactivity, focusing on electrophilic aromatic substitution and reactions involving the primary amino group. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.
Introduction
This compound, also known as 3-aminophenyl benzyl (B1604629) ether, is an aromatic organic compound featuring a benzyloxy group and an amino group attached to a benzene (B151609) ring at the meta position. Its molecular formula is C₁₃H₁₃NO, and its molecular weight is 199.25 g/mol . The presence of both a strong electron-donating amino group and a moderately activating benzyloxy group imparts a unique reactivity profile to the molecule, making it a key intermediate in the synthesis of complex organic molecules, including anti-cancer agents and other therapeutics.[1] This guide will explore the primary synthetic routes to this compound and delve into the mechanisms of its most important chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1484-26-0 | |
| Molecular Formula | C₁₃H₁₃NO | |
| Molecular Weight | 199.25 g/mol | |
| Appearance | Light brown powder | |
| Melting Point | 62-66 °C | |
| Purity | ≥ 98% |
Synthesis of this compound
Two primary retrosynthetic approaches are commonly employed for the synthesis of this compound: Williamson ether synthesis followed by reduction, or palladium-catalyzed cross-coupling reactions.
Williamson Ether Synthesis and Subsequent Reduction
A reliable and straightforward route involves the Williamson ether synthesis between 3-nitrophenol (B1666305) and benzyl bromide to form 3-(benzyloxy)-1-nitrobenzene. The nitro group is then reduced to the primary amine.
-
Step 1: Williamson Ether Synthesis. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 3-nitrophenol with a suitable base like potassium carbonate, acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.
-
Step 2: Reduction of the Nitro Group. The nitro group of 3-(benzyloxy)-1-nitrobenzene can be effectively reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl).
Caption: Synthesis of this compound.
Step A: 3-(Benzyloxy)-1-nitrobenzene
-
To a solution of 3-nitrophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise and heat the mixture to reflux for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield 3-(benzyloxy)-1-nitrobenzene.
Step B: this compound
-
Dissolve 3-(benzyloxy)-1-nitrobenzene (1.0 eq.) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1.5-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Table 2: Representative Data for the Synthesis of this compound
| Step | Product | Typical Yield | Purity (by GC/HPLC) |
| A | 3-(Benzyloxy)-1-nitrobenzene | 85-95% | >98% |
| B | This compound | 80-90% | >98% |
Core Reaction Mechanisms of this compound
The reactivity of this compound is dominated by two key features: the nucleophilic amino group and the activated aromatic ring.
Reactions of the Amino Group
The amino group of this compound readily undergoes acylation with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding amide. This reaction is often performed to protect the amino group or to synthesize amide-containing target molecules. The reaction proceeds via nucleophilic acyl substitution.
Caption: N-Acylation of this compound.
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or solvent-free).
-
Add acetic anhydride (1.2 eq.) to the solution.
-
Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the reaction mixture can be diluted with diethyl ether, and the product often crystallizes upon standing.
-
Collect the product by filtration and wash with cold ether. If necessary, the product can be purified by recrystallization.
Table 3: Representative Data for N-Acylation of Anilines
| Amine | Acylating Agent | Solvent | Yield | Reference(s) |
| Aniline | Acetic Anhydride | Solvent-free | 92% | [2] |
| p-Nitroaniline | Acetic Anhydride | Solvent-free | 91% | [2] |
| Sulfonamides | Acetic Anhydride | Water | 92% | [2] |
Note: The data presented is for analogous acylation reactions and is representative of the expected outcome for this compound.
Primary aromatic amines like this compound can be converted to aryl diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.
Caption: Diazotization of this compound.
Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, such as halides or cyanide, in the presence of a copper(I) salt catalyst. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3]
Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds, which are used as dyes.[4]
-
Dissolve this compound (1.0 eq.) in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve the coupling agent (e.g., 2-naphthol, 1.0 eq.) in an aqueous sodium hydroxide (B78521) solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Stir the mixture for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of this compound is activated towards electrophilic attack due to the electron-donating effects of both the amino and benzyloxy groups.
-
Directing Effects:
-
-NH₂ group: A powerful activating, ortho, para-director.
-
-OCH₂Ph group: An activating, ortho, para-director.
-
The regioselectivity of EAS on this compound is a result of the combined directing effects of these two groups. The positions ortho and para to the strongly activating amino group (positions 2, 4, and 6) are the most nucleophilic and therefore the most likely sites of electrophilic attack. The benzyloxy group at position 3 further activates the ortho positions (2 and 4) and the para position (6) relative to itself. Thus, electrophilic substitution is strongly favored at positions 2, 4, and 6. Steric hindrance may influence the ratio of ortho to para products.
Caption: Activated positions for EAS.
Bromination of this compound is expected to proceed rapidly. Due to the high activation of the ring, polybromination can be a significant side reaction. To achieve monobromination, milder brominating agents like N-bromosuccinimide (NBS) and controlled reaction conditions are often employed. The reaction proceeds via the standard mechanism for electrophilic aromatic halogenation.
-
Protect the amino group as an acetamide (B32628) (as described in section 3.1.1) to reduce its activating effect and prevent side reactions.
-
Dissolve the N-(3-(benzyloxy)phenyl)acetamide in a suitable solvent such as acetonitrile (B52724) or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the brominated acetamide by column chromatography.
-
Hydrolyze the acetamide group under acidic or basic conditions to yield the brominated this compound.
Table 4: Representative Data for the Bromination of a Substituted Aniline
| Substrate | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| 4-(Benzyloxy)-3-fluoroaniline | NBS (1.05 eq) | Acetonitrile | 0 | 82 | 92 |
| 4-(Benzyloxy)-3-fluoroaniline | Br₂ (1.1 eq) | CH₂Cl₂ | 25 | 55 | 70 |
Note: This data is for a structurally related compound and serves to illustrate the impact of reaction conditions on yield and purity.
Role in Drug Development and Material Science
This compound is a valuable scaffold in medicinal chemistry. The amino group provides a convenient handle for the introduction of various functionalities through acylation, alkylation, or diazotization. The benzyloxy group can also be modified, for example, by debenzylation to reveal a phenolic hydroxyl group, which can then be further functionalized. This allows for the systematic modification of a lead compound to optimize its pharmacological properties in a drug discovery pipeline.
Caption: Workflow in drug discovery.
Conclusion
This compound is a synthetically useful molecule whose reactivity is governed by the interplay of its amino and benzyloxy functional groups. Understanding the mechanisms of its core reactions—N-acylation, diazotization, and electrophilic aromatic substitution—is crucial for its effective utilization in the synthesis of complex target molecules. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this important chemical intermediate. Careful control of reaction conditions is key to achieving high yields and desired regioselectivity in its transformations.
References
Safety and Handling of 3-Benzyloxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is synthesized from publicly available safety data sheets and scientific literature. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for 3-Benzyloxyaniline before handling.
Introduction
This compound is an aromatic amine utilized as a building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its chemical structure, featuring a benzyloxy group on an aniline (B41778) backbone, imparts specific reactivity and properties. However, like many aromatic amines, it is presumed to pose significant health and safety risks. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally related and parent compounds, such as aniline, to provide a thorough assessment of potential hazards.[1]
Physicochemical and Toxicological Data
Quantitative data for this compound is summarized below. It is critical to note the absence of specific LD50 and LC50 values for this compound. The provided toxicity data for aniline serves as a conservative reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1484-26-0 | |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | Pale brown solid/powder | [3] |
| Melting Point | 63-67 °C (lit.) | [2][3] |
| Boiling Point | 170 °C (at 3 Torr) | [2][3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in Methanol | [2][3] |
| Flash Point | 184.4 °C | [3] |
| Vapor Pressure | 1.91E-05 mmHg at 25°C | [3] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | [4][5] |
Note: The GHS classification is based on aggregated data from multiple suppliers and may vary.[4] It is imperative to consult the specific SDS from your supplier.
Table 3: Acute Toxicity Data for Aniline (CAS No. 62-53-3) - Representative Data
| Exposure Route | Species | LD50/LC50 Value | Source |
| Oral | Rat | 250 mg/kg | [1] |
| Inhalation | Rat | 250 ppm (4h) | [1] |
| Dermal | Rabbit | 820 mg/kg | [1] |
Experimental Protocols
Safe Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
Objective: To handle this compound while minimizing exposure to personnel and preventing contamination of the work environment.
Materials:
-
This compound
-
Appropriate solvent(s)
-
Chemical-resistant container for waste
-
Inert absorbent material (e.g., vermiculite (B1170534), sand) for spills[6]
-
Decontamination solution (e.g., mild detergent and water)
Equipment:
-
Certified chemical fume hood
-
Analytical balance
-
Glassware
-
Personal Protective Equipment (PPE) - see section 4
Procedure:
-
Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Prepare all necessary equipment and materials before starting work.
-
Verify that appropriate waste containers are available and properly labeled.
-
-
Donning Personal Protective Equipment (PPE):
-
Wear a lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles and a face shield.
-
Wear two pairs of chemically resistant gloves (e.g., nitrile or neoprene).[6]
-
If there is a risk of aerosol generation outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
-
-
Handling and Dispensing:
-
Conduct all manipulations of this compound, including weighing and transferring, within the certified chemical fume hood.
-
Avoid inhalation of dust or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Use a spatula for transferring the solid compound.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment used with a suitable solvent and then a mild detergent solution.
-
Dispose of all contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated hazardous waste container.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Chemical Waste Disposal Protocol
This protocol describes the chemical degradation of aromatic amine waste. This procedure should only be performed by trained personnel.
Objective: To chemically degrade this compound waste into less harmful substances before disposal.
Materials:
-
This compound waste
-
Sulfuric acid (concentrated)
-
Potassium permanganate (B83412)
-
Sodium bisulfite (for quenching)
-
Water
Procedure:
-
Preparation of Reagents (in a fume hood):
-
Degradation:
-
In a suitably sized flask, dissolve the this compound waste in the 1.7 N sulfuric acid solution. The recommended ratio is approximately 0.01 mol of the amine per 3 liters of sulfuric acid solution.[7]
-
While stirring, slowly add the 0.2 M potassium permanganate solution. A 1-liter volume is suggested for the aforementioned scale.[7]
-
Allow the reaction mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[7]
-
-
Quenching and Disposal:
-
After the reaction is complete, quench any excess permanganate by the slow addition of sodium bisulfite until the purple color disappears.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) before disposing of it in accordance with local, state, and federal regulations.
-
Safety and Hazard Management
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over the goggles, especially when there is a risk of splashing.[8]
-
Skin Protection: A lab coat must be worn and fully buttoned.[8] Long pants and closed-toe shoes are required.[8]
-
Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile or neoprene).[6] Inspect gloves for any signs of degradation before use and change them frequently.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Storage and Incompatibilities
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed and properly labeled.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Spill and Exposure Procedures
Spill Response:
-
Small Spill: If a small amount is spilled within a fume hood, absorb it with an inert material like vermiculite or sand.[6] Collect the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then wash with soap and water.
-
Large Spill: Evacuate the area immediately.[6] Secure the location and prevent entry. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing.[10] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Visualizations
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
Potential Toxicological Pathway: Methemoglobin Formation
Caption: Postulated toxicological mechanism based on aniline toxicity.[12][13][14][15]
Conceptual Signaling Pathway: Potential for Inflammatory Response
Caption: Conceptual NF-κB pathway, potentially activated by cellular stress.[16][17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1484-26-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-苄氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. scribd.com [scribd.com]
- 12. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methemoglobinemia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 14. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Synthesis of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes for 3-benzyloxyaniline, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document details key methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for reproducible synthesis. Visual diagrams of reaction pathways and experimental workflows are provided to enhance understanding.
Introduction
This compound, also known as 3-aminophenyl benzyl (B1604629) ether, is an important building block in organic synthesis. Its structure, featuring a reactive aniline (B41778) moiety and a stable benzyl ether, allows for diverse functionalization, making it a key component in the synthesis of complex molecular architectures for various applications, including as an intermediate in the development of anti-cancer agents. This guide explores the two most prevalent and effective methods for its synthesis: the selective O-alkylation of 3-aminophenol (B1664112) and the reduction of 1-(benzyloxy)-3-nitrobenzene (B1607046).
Synthetic Routes and Methodologies
Two principal strategies dominate the synthesis of this compound: the etherification of a phenol (B47542) and the reduction of a nitro compound. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
Route 1: Selective O-Alkylation of 3-Aminophenol
This method involves the direct benzylation of the hydroxyl group of 3-aminophenol. Due to the presence of a nucleophilic amino group, a protection-deprotection strategy is typically employed to achieve selective O-alkylation. A common and efficient approach involves the formation of an imine with benzaldehyde (B42025) to temporarily protect the amino group.
The overall transformation is a three-step process:
-
Protection: Reaction of 3-aminophenol with benzaldehyde to form N-benzylidene-3-hydroxyaniline.
-
Alkylation: Benzylation of the phenolic hydroxyl group using benzyl bromide in the presence of a base.
-
Deprotection: Hydrolysis of the imine to yield the final product, this compound.
This method is advantageous due to the ready availability of the starting materials and generally good yields.
Route 2: Reduction of 1-(Benzyloxy)-3-nitrobenzene
This approach involves the synthesis of the nitro precursor, 1-(benzyloxy)-3-nitrobenzene, followed by its reduction to the corresponding aniline. The precursor is typically prepared via a Williamson ether synthesis from 3-nitrophenol (B1666305) and benzyl bromide.
The reduction of the nitro group is a well-established transformation in organic synthesis, and several reliable methods are available, offering flexibility in reagent choice and reaction conditions. Common methods include:
-
Catalytic Hydrogenation: Utilizing catalysts such as Palladium on carbon (Pd/C) with a hydrogen source. This method is often clean and high-yielding.
-
Metal-Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in an acidic medium. Stannous chloride (SnCl₂) in ethanol (B145695) is a frequently used system.
-
Transfer Hydrogenation: Using reagents like iron powder with ammonium (B1175870) chloride in a solvent mixture, which can be more practical for scaling up than using gaseous hydrogen.
The choice of reducing agent can be tailored based on the desired scale, functional group tolerance, and laboratory setup.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the key synthetic steps described above, allowing for easy comparison of the different methodologies.
Table 1: Synthesis of this compound via Selective O-Alkylation of 3-Aminophenol
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | 3-Aminophenol, Benzaldehyde, Methanol, 1h | N-benzylidene-3-hydroxyaniline | Excellent | [1][2] |
| Alkylation | N-benzylidene-3-hydroxyaniline, Benzyl bromide, K₂CO₃, Acetone (B3395972), Reflux, 20h | N-benzylidene-3-(benzyloxy)aniline | Good to Excellent | [1][2] |
| Deprotection | N-benzylidene-3-(benzyloxy)aniline, HCl (aq.), then NaHCO₃ | This compound | 93.5 | [1][2] |
Table 2: Synthesis of 1-(Benzyloxy)-3-nitrobenzene (Precursor for Route 2)
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Nitrophenol | Benzyl bromide, K₂CO₃, Acetone, Reflux | 1-(Benzyloxy)-3-nitrobenzene | Not specified, generally high | General Williamson Ether Synthesis |
Table 3: Comparison of Reduction Methods for 1-(Benzyloxy)-3-nitrobenzene
| Method | Reagents and Conditions | Product | Yield (%) | Reference |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol, 50 °C, overnight | This compound | High (typical for this method) | [3][4] |
| Iron Reduction | Fe powder, NH₄Cl, Ethanol/Water, 70 °C, 1h | This compound | High (typical for this method) | [5] |
| Catalytic Hydrogenation | Pd/C, H₂ (gas), Methanol, 50 °C, 4-6 MPa | This compound | ~98 (for nitrobenzene) | [6] |
Experimental Protocols
Protocol for Selective O-Alkylation of 3-Aminophenol[1][2]
Step 1: Protection of the Amino Group (Formation of N-benzylidene-3-hydroxyaniline)
-
To a stirred solution of 3-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (3.18 g, 30 mmol).
-
Stir the resulting solution for 1 hour at room temperature.
-
Remove the solvent in vacuo. The residue, N-benzylidene-3-hydroxyaniline, can be recrystallized from ethanol and is used in the next step without further purification.
Step 2: Alkylation of the Hydroxyl Group
-
To a stirred solution of N-benzylidene-3-hydroxyaniline (3 mmol) in acetone (30 ml), add K₂CO₃ (828 mg, 6 mmol) and benzyl bromide (0.513 g, 3 mmol).
-
Reflux the mixture for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-3-(benzyloxy)aniline.
Step 3: Deprotection of the Amino Group
-
Dissolve the crude product from the previous step in a suitable solvent and treat with aqueous hydrochloric acid.
-
After hydrolysis of the imine is complete (monitored by TLC), neutralize the solution with aqueous NaHCO₃.
-
Extract the product with dichloromethane.
-
Dry the combined organic phase over Na₂SO₄, filter, and remove the solvent in vacuo to obtain this compound.
Protocol for Reduction of 1-(Benzyloxy)-3-nitrobenzene using SnCl₂[3][4]
-
To a solution of 1-(benzyloxy)-3-nitrobenzene (10 mmol) in ethanol (50 mL), add SnCl₂·2H₂O (4.5 g, 20 mmol).
-
Stir the reaction mixture at 50 °C overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol for Reduction of 1-(Benzyloxy)-3-nitrobenzene using Fe/NH₄Cl[5]
-
To a solution of 1-(benzyloxy)-3-nitrobenzene (10 mmol) in a 4:1 mixture of ethanol and water (50 mL), add iron powder (1.68 g, 30 mmol) and ammonium chloride (1.6 g, 30 mmol).
-
Heat the reaction mixture to 70 °C and stir vigorously for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot mixture through a pad of celite and wash the pad with ethyl acetate.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give this compound.
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways and a general experimental workflow.
Caption: Reaction pathway for the synthesis of this compound via selective O-alkylation.
Caption: Reaction pathway for the synthesis of this compound via reduction.
Caption: A generalized workflow for chemical synthesis experiments.
References
An In-depth Technical Guide to the Discovery and History of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxyaniline, also known as 3-aminophenyl benzyl (B1604629) ether, is a versatile organic compound that has found significant application as a key intermediate in the synthesis of a wide range of molecules, particularly in the fields of medicinal chemistry, dye production, and polymer science.[1] Its structure, featuring a reactive amine group and a stable benzyl ether, makes it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound.
Discovery and History
The formation of the benzyl ether is conceptually a straightforward application of the Williamson ether synthesis , a reaction developed by Alexander Williamson in 1850. This reaction involves the coupling of an alkoxide with an alkyl halide. In the context of this compound, this would involve the reaction of 3-aminophenol (B1664112) with a benzyl halide.
Another plausible historical route to this compound is through the reduction of a corresponding nitroaromatic compound. The synthesis of 1-(benzyloxy)-3-nitrobenzene (B1607046), followed by its reduction to this compound, utilizes reactions that were also well-established in the 19th century.
Given the existence of these fundamental synthetic methods, it is highly probable that this compound was first synthesized in the late 19th or early 20th century as chemists explored the derivatization of anilines and phenols. The authoritative historical record of such organic compounds is often found in comprehensive chemical encyclopedias like Beilstein's Handbuch der Organischen Chemie, which began publication in 1881.[2][3][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1484-26-0 | [7][8][9] |
| Molecular Formula | C₁₃H₁₃NO | [8][9] |
| Molecular Weight | 199.25 g/mol | [8][9] |
| Melting Point | 63-67 °C | |
| Appearance | Light brown powder | [2] |
| Solubility | Soluble in organic solvents | [1] |
Experimental Protocols for Synthesis
The two most common and historically relevant methods for the synthesis of this compound are detailed below.
Method 1: Williamson Ether Synthesis from 3-Aminophenol
This method involves the O-alkylation of 3-aminophenol with benzyl bromide.
Reaction:
3-Aminophenol + Benzyl Bromide → this compound + HBr
Experimental Protocol:
-
Reaction Setup: To a solution of 3-aminophenol (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, add a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Method 2: Reduction of 1-(Benzyloxy)-3-nitrobenzene
This two-step synthesis involves the initial formation of the benzyl ether followed by the reduction of the nitro group.
Step 1: Synthesis of 1-(Benzyloxy)-3-nitrobenzene
Reaction:
3-Nitrophenol (B1666305) + Benzyl Bromide → 1-(Benzyloxy)-3-nitrobenzene + HBr
Experimental Protocol:
-
Reaction Setup: In a reaction flask, dissolve 3-nitrophenol (1.0 eq) in a suitable solvent like acetone and add potassium carbonate (2.0 eq).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at reflux until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Method 1 to isolate 1-(benzyloxy)-3-nitrobenzene.
Step 2: Reduction of 1-(Benzyloxy)-3-nitrobenzene to this compound
Reaction:
1-(Benzyloxy)-3-nitrobenzene + Reducing Agent → this compound
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(benzyloxy)-3-nitrobenzene (1.0 eq) in a solvent mixture, typically ethanol (B145695) and water.
-
Addition of Reducing Agent: Add a reducing agent such as iron powder (Fe) and a catalytic amount of ammonium (B1175870) chloride (NH₄Cl) or use tin(II) chloride (SnCl₂) in hydrochloric acid.[7]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the metal salts.
-
Extraction: Concentrate the filtrate to remove the organic solvent. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound, which can be further purified if necessary.
Visualizing Synthetic Pathways
The logical workflows for the two primary synthetic routes to this compound are illustrated below using the DOT language.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]
- 3. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 4. Beilsteins Handbuch der Organischen Chemie 4. Auflage - Illumina [illumina-chemie.org]
- 5. umsl.edu [umsl.edu]
- 6. ia800200.us.archive.org [ia800200.us.archive.org]
- 7. This compound | 1484-26-0 [chemicalbook.com]
- 8. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
In-Depth Technical Guide to the Thermal Stability of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of 3-benzyloxyaniline is presented in Table 1. This data is essential for understanding the physical state and behavior of the compound under various conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Light brown to beige powder/solid | [2] |
| Melting Point | 61-69 °C | [2] |
| Boiling Point | 170 °C at 3 Torr | |
| Solubility | Soluble in methanol |
Thermal Stability Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing information about phase transitions and exothermic or endothermic decomposition processes.
Although specific TGA and DSC data for this compound are not publicly documented, Table 2 provides a set of representative values that can be expected based on the thermal behavior of analogous aromatic amines and benzyl (B1604629) ether compounds.
Table 2: Representative Thermal Analysis Data for this compound
| Thermal Analysis Parameter | Representative Value | Description |
| TGA Onset Decomposition Temperature (Tonset) | ~ 250 - 280 °C | The temperature at which significant mass loss begins. |
| TGA Temperature of Maximum Decomposition Rate (Tmax) | ~ 280 - 320 °C | The temperature at which the rate of mass loss is highest. |
| DSC Decomposition Peak (Exothermic) | ~ 280 - 320 °C | Indicates that the decomposition process releases heat. |
| Enthalpy of Decomposition (ΔHdecomp) | -150 to -250 J/g | The amount of heat released during decomposition. |
Note: The data presented in Table 2 are estimated values and should be confirmed by experimental analysis.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule. In this case, the benzylic C-O bond is the most probable site for initial scission due to the resonance stabilization of the resulting benzyl and phenoxy radicals.
The proposed primary decomposition pathway is as follows:
-
Initiation: Homolytic cleavage of the C-O bond to form a benzyl radical and a 3-aminophenoxy radical.
-
Propagation/Termination: These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, leading to the formation of a complex mixture of smaller molecules.
Safety data sheets for similar compounds indicate that thermal decomposition can produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).
Below is a diagram illustrating the proposed initial step of the thermal decomposition of this compound.
Caption: Proposed initial thermal decomposition of this compound.
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of organic compounds.[4]
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Detailed Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass loss percentage versus temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperature of the maximum rate of mass loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, and identify and quantify the enthalpy of any thermal transitions, including decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Detailed Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Heating Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point from the onset of the endothermic melting peak.
-
Identify any exothermic peaks, which would indicate decomposition.
-
Calculate the enthalpy of transitions (melting and decomposition) by integrating the area under the respective peaks.
-
Conclusion
This technical guide has provided a detailed overview of the thermal stability of this compound. While specific experimental TGA and DSC data are not widely published, the provided representative data and proposed decomposition pathway offer valuable insights for researchers, scientists, and drug development professionals. The detailed experimental protocols for TGA and DSC analysis will enable the acquisition of precise thermal stability data for this important synthetic intermediate, ensuring its safe and effective use in various applications. It is strongly recommended that experimental thermal analysis be performed to validate the information presented in this guide.
References
The Synthetic Alchemist's Guide to 3-Benzyloxyaniline: A Workhorse for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxyaniline is a versatile bifunctional organic compound that has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique structure, featuring a nucleophilic aniline (B41778) moiety and a modifiable benzyloxy group, makes it an ideal scaffold for the synthesis of a diverse range of pharmacologically active molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, commercial availability, key synthetic applications in drug discovery, and detailed experimental protocols for its derivatization.
Chemical Properties and Specifications
This compound, also known as 3-(phenylmethoxy)aniline, is a stable, crystalline solid at room temperature. Its key chemical identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 1484-26-0[1] |
| Molecular Formula | C₁₃H₁₃NO[1] |
| Molecular Weight | 199.25 g/mol [1] |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 63-67 °C |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Commercial Availability and Pricing
This compound is readily available from a variety of chemical suppliers. The purity and price can vary depending on the vendor and the quantity ordered. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 100803 | 98% | 10 g | $169.50 |
| Chem-Impex | 02031 | >98% (GC) | 5 g | $78.82 |
| 25 g | $309.66 | |||
| Thermo Scientific | A14842 | 98% | 5 g | Contact for pricing |
| 25 g | Contact for pricing | |||
| TCI America | B4197 | >98.0% (GC) | 5 g | Contact for pricing |
| 25 g | Contact for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Core Synthetic Applications in Drug Discovery
The aniline functional group of this compound serves as a versatile handle for a range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules, particularly kinase inhibitors.
Kinase Inhibitor Scaffolds
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. This compound is a key precursor for the synthesis of various kinase inhibitor scaffolds, including anilinoquinazolines and 4-anilino-3-quinolinecarbonitriles, which have shown potent inhibitory activity against kinases such as Src and Bcr-Abl.[2][3] The benzyloxy group can be retained in the final molecule or deprotected to reveal a phenol, providing an additional point for modification to optimize potency, selectivity, and pharmacokinetic properties.
The general synthetic strategy involves the coupling of this compound with a heterocyclic core, often through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Key Experimental Protocols
The following sections provide detailed methodologies for common and powerful reactions used to derivatize this compound in a drug discovery setting.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of this compound, this reaction can be used to couple the aniline ring with various aryl or heteroaryl boronic acids or esters, providing access to a wide range of biaryl structures.
Reaction Scheme:
Detailed Protocol:
-
Reagents and Materials:
-
This compound derivative (e.g., 3-bromo-benzyloxyaniline) (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)
-
-
Procedure:
-
To an oven-dried round-bottom flask, add the this compound derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. This method can be employed to couple this compound with a variety of aryl or heteroaryl halides or triflates, which is a common strategy in the synthesis of kinase inhibitors.
Reaction Scheme:
Detailed Protocol:
-
Reagents and Materials:
-
Aryl halide or triflate (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Schlenk tube or glovebox, magnetic stirrer, and inert gas supply (N₂ or Ar)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand to a Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
N-Acylation of this compound
N-acylation is a fundamental transformation to introduce an amide functionality, which can be a key pharmacophore or a handle for further diversification.
Reaction Scheme:
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Acyl chloride or anhydride (B1165640) (1.1 equiv)
-
Base (e.g., triethylamine (B128534) or pyridine, 1.2 equiv)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))
-
Round-bottom flask, magnetic stirrer, and dropping funnel
-
-
Procedure:
-
Dissolve this compound and the base in the anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.
-
Add the acyl chloride or anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the N-acylated product by recrystallization or column chromatography.
-
Visualizing Synthetic and Biological Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway where derivatives of this compound can play an inhibitory role.
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow: Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Biological Pathway: Src Kinase Signaling and Inhibition
Derivatives of this compound are utilized in the synthesis of potent Src kinase inhibitors.[3][4][5] Src is a non-receptor tyrosine kinase that, when activated, phosphorylates numerous downstream substrates, leading to signaling cascades that promote cell proliferation, survival, and migration. Aberrant Src activity is a driver in many cancers.
Caption: Simplified Src kinase signaling pathway and the point of inhibition.
Conclusion
This compound is a cornerstone molecule for the synthesis of kinase inhibitors and other biologically active compounds. Its commercial availability and the robustness of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide medicinal chemists with a powerful platform for generating novel chemical entities. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the work of researchers in their quest to develop the next generation of targeted therapies.
References
- 1. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Methodological & Application
Application Notes and Protocols for the Use of 3-Benzyloxyaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in numerous biologically active compounds and functional materials. 3-Benzyloxyaniline and its derivatives serve as valuable building blocks in medicinal chemistry and materials science. The benzyloxy group can act as a protective group for a phenol, influence the electronic properties of the aniline (B41778) ring, and provide a handle for further molecular elaboration. The strategic use of halogenated this compound derivatives in Suzuki coupling reactions allows for the synthesis of complex aniline-containing biaryls, which are key intermediates in the development of novel therapeutics, including anti-cancer agents.[1][2]
This document provides detailed application notes and protocols for the use of this compound derivatives in Suzuki coupling reactions. The methodologies outlined are based on established procedures for structurally similar haloanilines and provide a robust framework for researchers.[3][4]
Reaction Principle
The Suzuki coupling reaction involves a catalytic cycle with a palladium complex. The fundamental steps are:
-
Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst, forming a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[4]
Data Presentation: Reaction Parameters and Expected Yields
The efficiency of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions and representative yields for the Suzuki coupling of haloanilines with arylboronic acids, which can be adapted for this compound derivatives.[3][5]
| Aryl Halide Substrate (Analogue) | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | 4-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 3-Chloroaniline | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 |
| 3-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | >95 |
Note: This data is compiled from general protocols for similar biaryl amine syntheses and may require optimization for specific this compound derivatives.[3]
Experimental Protocols
The following protocols provide a general methodology for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. For the purpose of this protocol, we will consider the reaction of a hypothetical "4-bromo-3-benzyloxyaniline".
Protocol 1: General Suzuki Coupling of 4-Bromo-3-benzyloxyaniline with Phenylboronic Acid
Materials:
-
4-Bromo-3-benzyloxyaniline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask with reflux condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-benzyloxyaniline (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure an oxygen-free environment. This is crucial to prevent the degradation of the palladium catalyst.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed 4:1:1 mixture of toluene:ethanol:water (10 mL) via syringe.[2]
-
Catalyst Addition: While maintaining the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%).[2]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.[1]
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove any remaining inorganic impurities.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient of hexane (B92381) and ethyl acetate as the eluent, to afford the pure biaryl product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Role in Drug Discovery Signaling Pathways
Derivatives of this compound synthesized via Suzuki coupling can be further elaborated to create libraries of compounds for screening against various biological targets, such as protein kinases, which are often implicated in cancer signaling pathways.
Caption: Role of Suzuki coupling products in a drug discovery pipeline.
References
3-Benzyloxyaniline: A Key Intermediate in the Synthesis of the JAK2 Inhibitor Fedratinib
Application Note: 3-benzyloxyaniline serves as a crucial starting material in the multi-step synthesis of Fedratinib (Inrebic®), a potent and selective inhibitor of Janus kinase 2 (JAK2). Fedratinib is an FDA-approved therapeutic for the treatment of intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis, a serious bone marrow disorder. The use of this compound provides a strategic entry point to construct the core aminobenzenesulfonamide scaffold of the final drug molecule.
Introduction
Fedratinib functions by targeting the JAK/STAT signaling pathway, which is a critical regulator of hematopoiesis and immune responses.[1] Dysregulation of this pathway, often due to mutations in the JAK2 gene, is a hallmark of myeloproliferative neoplasms (MPNs) like myelofibrosis.[1] By inhibiting JAK2, Fedratinib effectively suppresses the downstream signaling cascade, leading to reduced proliferation of malignant cells and amelioration of disease symptoms such as splenomegaly and constitutional symptoms.[2]
The synthesis of Fedratinib from this compound involves a series of chemical transformations to introduce the required functional groups and build the final complex molecule. This includes the introduction of a sulfonamide moiety and subsequent coupling reactions to assemble the pyrimidine (B1678525) core. The benzyloxy group in the starting material acts as a protecting group for the phenolic hydroxyl, which can be removed in the final stages of the synthesis if required, although in the synthesis of Fedratinib, it is the aniline (B41778) nitrogen that is of primary interest.
Data Presentation
Table 1: Quantitative Data for Fedratinib Efficacy
| Parameter | Value | Reference |
| IC50 for JAK2 | ~3 nM | [3] |
| IC50 for JAK2V617F | ~3 nM | [2] |
| Selectivity for JAK2 vs. JAK1 | ~35-fold | [3] |
| Selectivity for JAK2 vs. JAK3 | >300-fold | [3] |
| Oral Bioavailability | Good | [4] |
| Recommended Dose | 400 mg once daily |
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyl-3-aminobenzenesulfonamide from this compound
This protocol outlines a plausible synthetic route to a key intermediate of Fedratinib, N-tert-butyl-3-aminobenzenesulfonamide, starting from this compound.
Step 1a: Sulfonylation of this compound
-
Materials: this compound, Chlorosulfonic acid, Dichloromethane (DCM), Ice bath.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 3-(benzyloxy)benzenesulfonyl chloride.
-
Step 1b: Amidation of 3-(Benzyloxy)benzenesulfonyl chloride
-
Materials: 3-(Benzyloxy)benzenesulfonyl chloride, tert-Butylamine (B42293), Triethylamine (B128534), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude 3-(benzyloxy)benzenesulfonyl chloride from the previous step in DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add tert-butylamine (1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N-tert-butyl-3-(benzyloxy)benzenesulfonamide.
-
Step 1c: Deprotection of the Benzyl Group
-
Materials: N-tert-butyl-3-(benzyloxy)benzenesulfonamide, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrogen gas supply.
-
Procedure:
-
Dissolve N-tert-butyl-3-(benzyloxy)benzenesulfonamide in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain N-tert-butyl-3-hydroxybenzenesulfonamide. Note: For the synthesis of Fedratinib, the amino group is required. A direct synthesis of the aminobenzenesulfonamide is more direct.
-
Alternative and More Direct Route to the Key Intermediate
Protocol 2: Direct Synthesis of N-tert-butyl-3-aminobenzenesulfonamide
A more direct approach involves the nitration of a suitable benzene (B151609) derivative, followed by reduction and subsequent sulfonylation and amidation. However, starting from 3-aminophenol (B1664112) (which can be obtained from this compound by debenzylation), one could proceed as follows:
Step 2a: Protection of the Amino Group of 3-Aminophenol (if necessary for selectivity)
Step 2b: Sulfonylation of the Phenolic Hydroxyl Group
Step 2c: Amidation of the Sulfonate Ester
Step 2d: Deprotection of the Amino Group
Given the complexity and potential for side reactions, the most common route to N-tert-butyl-3-aminobenzenesulfonamide likely starts from a different commercially available starting material. However, for the purpose of illustrating a potential pathway from this compound, the initial protocol highlights the necessary chemical transformations.
Protocol 3: Synthesis of Fedratinib from N-tert-butyl-3-aminobenzenesulfonamide
This protocol describes the subsequent steps to synthesize Fedratinib from the key intermediate.
-
Materials: N-tert-butyl-3-aminobenzenesulfonamide, 2,4-dichloro-5-methylpyrimidine (B13550), 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (B3023545), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Cesium carbonate (Cs2CO3), Dioxane, Acetic acid.
-
Procedure:
-
Buchwald-Hartwig Amination: In a reaction vessel, combine N-tert-butyl-3-aminobenzenesulfonamide (1.0 eq), 2,4-dichloro-5-methylpyrimidine (1.1 eq), Pd2(dba)3 (catalytic amount), Xantphos (catalytic amount), and Cs2CO3 (2.0 eq) in anhydrous dioxane.
-
Degas the mixture and then heat it to reflux under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield N-tert-butyl-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide.
-
Final Coupling Reaction: Combine the product from the previous step with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (1.2 eq) in acetic acid.
-
Heat the mixture in a sealed tube or microwave reactor at elevated temperatures (e.g., 150°C) for a specified time (e.g., 20-30 minutes for microwave synthesis).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Fedratinib.
-
Mandatory Visualization
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 4. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 3-Benzyloxyaniline: Applications and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 3-benzyloxyaniline, a versatile starting material in medicinal chemistry. The synthesized compounds, including Schiff bases, urea (B33335) derivatives, and N-acyl anilines, have potential applications in drug discovery, particularly in the development of anticancer agents.
Introduction
This compound is a valuable building block in organic synthesis due to its unique structure, which combines a reactive aniline (B41778) moiety with a protective benzyloxy group. This allows for selective functionalization at the amino group or the aromatic ring, leading to a diverse range of derivatives.[1] The presence of the benzyloxy group can also enhance the pharmacological properties of the final compounds. Derivatives of this compound have shown promise as anticancer, antimicrobial, and antifungal agents.[1][2] This document outlines the synthesis of several classes of these derivatives and discusses their potential biological activities, with a focus on their role as inhibitors of key signaling pathways in cancer.
Synthetic Protocols and Applications
Synthesis of Schiff Base Derivatives
Schiff bases, or N-benzylideneanilines, are synthesized through the condensation reaction of an aniline with a substituted benzaldehyde. These compounds are known to exhibit a wide range of biological activities, including anticancer effects, which are often attributed to their ability to induce apoptosis and interfere with signaling pathways like NF-κB.
Experimental Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-3-(benzyloxy)aniline
A representative protocol for the synthesis of a Schiff base derivative from this compound is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and 4-methoxybenzaldehyde (B44291) (1.0 mmol, 1.0 eq) in absolute ethanol (B145695) (20 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Logical Workflow for Schiff Base Synthesis
References
Application Notes and Protocols for the Quantitative Analysis of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Accurate and reliable quantification of this aniline (B41778) derivative is crucial for quality control, process monitoring, and stability studies in the pharmaceutical and chemical industries. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust technique. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as an alternative, particularly for its high selectivity and sensitivity.
Analytical Methods Overview
The primary methods for the quantification of this compound and related aromatic amines are chromatographic techniques. HPLC is often preferred due to its suitability for polar and non-volatile compounds, often eliminating the need for derivatization.[2] Reversed-phase HPLC is the most common modality. For enhanced specificity and sensitivity, particularly at trace levels, mass spectrometry detection (LC-MS/MS) can be employed.
Gas chromatography is another powerful technique, especially when coupled with a mass spectrometer (GC-MS), which provides excellent separation and structural information. However, due to the polarity of aniline compounds, derivatization is often required to improve their volatility and thermal stability for GC analysis.[3][4]
Data Presentation: Quantitative Performance
The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for the quantification of this compound, based on data from analogous compounds.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.08 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 3.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid, analytical grade.
-
This compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % A % B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Method Validation (Brief Outline)
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard to ensure no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy (Recovery): Spike a placebo or a known sample matrix with the reference standard at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of this compound, particularly for trace-level analysis. Derivatization is recommended to improve chromatographic performance.
1. Instrumentation and Materials
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
-
Data acquisition and processing software.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Solvents such as ethyl acetate, hexane (B92381) (GC grade).
2. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Sample Preparation and Derivatization
-
Standard and Sample Preparation: Prepare stock and working solutions of this compound in a suitable solvent like ethyl acetate.
-
Derivatization Protocol:
-
Pipette a known volume of the standard or sample solution into a vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. juniperpublishers.com [juniperpublishers.com]
Application Notes: 3-Benzyloxyaniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-benzyloxyaniline as a key intermediate in the synthesis of potent kinase inhibitors. This document details synthetic protocols, biological context, and data interpretation relevant to the development of novel therapeutics targeting kinase-mediated signaling pathways.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of kinase inhibitors. Its chemical structure allows for the introduction of diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties. This document focuses on the application of this compound in the synthesis of anilinoquinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival.
Targeted Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. This pathway is crucial for normal cell growth, but its aberrant activation is a common driver of tumor progression. Anilinoquinazoline-based inhibitors are designed to be ATP-competitive, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream effectors.
Experimental Protocols
The synthesis of 4-anilinoquinazoline (B1210976) kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction with a 4-chloroquinazoline (B184009) intermediate. The following is a representative protocol.
Synthesis of 4-(3-(Benzyloxy)phenylamino)-6,7-dimethoxyquinazoline
Materials:
-
This compound
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol.
-
Reaction: Add a catalytic amount of hydrochloric acid to the mixture. Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure product.
Data Presentation
| Compound ID | Aniline (B41778) Moiety | IC50 (nM) against EGFR |
| 1 | 3-Bromoaniline | 0.029[1] |
| 2 | 3-Ethynylaniline | 2 |
| 3 | 3-Chloro-4-fluoroaniline | 3 |
| 4 | 3-Chloro-4-(3-fluorobenzyloxy)aniline | 13 |
Data is presented for illustrative purposes based on published literature for analogous compounds.
Structure-Activity Relationship (SAR)
The structure of the aniline moiety plays a crucial role in determining the inhibitory activity of 4-anilinoquinazoline derivatives. The benzyloxy group in this compound offers several advantages:
-
Lipophilicity: The benzyl (B1604629) group increases the lipophilicity of the molecule, which can enhance cell membrane permeability.
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially forming interactions within the ATP-binding pocket of the kinase.
-
Vector for Modification: The benzyl group can be further functionalized to explore additional binding interactions and optimize pharmacokinetic properties.
The following diagram illustrates the key pharmacophoric features of a 4-(3-(benzyloxy)phenylamino)quinazoline inhibitor.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those based on the 4-anilinoquinazoline scaffold. The synthetic protocols are well-established, and the resulting compounds have the potential to exhibit high potency against key oncogenic kinases like EGFR. Further exploration of derivatives of this compound is a promising avenue for the discovery of novel and effective cancer therapeutics.
References
Application of 3-Benzyloxyaniline in the Synthesis of Azo Dyes for the Textile Industry
Application Note: DYE-SYN-003
Introduction
3-Benzyloxyaniline is a versatile aromatic amine that serves as a key intermediate in the production of various organic compounds, including pharmaceuticals and, notably, dyes and pigments.[1] Its molecular structure, featuring a primary amine group and a bulky benzyloxy substituent, makes it a valuable precursor for the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the largest and most important class of synthetic colorants, widely used in the textile, printing, and food industries due to their vibrant colors and cost-effective synthesis.[1]
The synthesis of azo dyes from this compound follows the well-established two-step reaction pathway of diazotization followed by azo coupling. The primary amine group on this compound allows for its facile conversion into a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to form the final azo dye. The benzyloxy group in the 3-position influences the final color of the dye and can enhance its properties, such as lightfastness and solubility in organic media.
This application note provides a detailed protocol for the synthesis of a representative disperse azo dye, (E)-1-((3-(benzyloxy)phenyl)diazenyl)naphthalen-2-ol, using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component. Disperse dyes are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester.
Experimental Protocol
Synthesis of (E)-1-((3-(benzyloxy)phenyl)diazenyl)naphthalen-2-ol
The synthesis is a two-step process: the diazotization of this compound and the subsequent coupling with 2-naphthol.
Materials:
-
This compound (C₁₃H₁₃NO)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
2-Naphthol (C₁₀H₈O)
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol (C₂H₅OH)
-
Deionized Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Graduated cylinders
-
Thermometer
-
pH indicator paper
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.99 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt solution.
Step 2: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring. A brightly colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Check the pH of the solution; it should be alkaline (pH 8-10) to ensure the coupling reaction proceeds to completion.
Step 3: Isolation and Purification of the Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with several portions of cold deionized water until the filtrate is neutral.
-
To further purify the dye, recrystallize the crude product from ethanol.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Weigh the final product and calculate the percentage yield.
Data Presentation
The following table summarizes the expected properties of the synthesized azo dye, (E)-1-((3-(benzyloxy)phenyl)diazenyl)naphthalen-2-ol. These values are representative of similar azo dyes and should be confirmed by experimental analysis.
| Property | Value |
| Molecular Formula | C₂₃H₁₈N₂O₂ |
| Molecular Weight | 354.41 g/mol |
| Appearance | Red to Orange Powder |
| Melting Point | Not Determined |
| λmax (in Ethanol) | ~480 nm |
| Molar Absorptivity (ε) | ~25,000 L mol⁻¹ cm⁻¹ |
| Light Fastness (ISO 105-B02) | Good (Grade 4-5) |
| Wash Fastness (ISO 105-C06) | Very Good (Grade 5) |
| Rubbing Fastness (ISO 105-X12) | Good (Grade 4) |
Visualizations
Diagram 1: Synthesis Pathway of (E)-1-((3-(benzyloxy)phenyl)diazenyl)naphthalen-2-ol
Caption: Reaction scheme for the synthesis of the target azo dye.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the laboratory synthesis.
Diagram 3: Logical Relationship of Azo Dye Properties
Caption: Factors influencing the final properties of the azo dye.
References
Protocols for the N-Alkylation of 3-Benzyloxyaniline: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the N-alkylation of 3-benzyloxyaniline, a versatile intermediate in the synthesis of various compounds of interest to the pharmaceutical and materials science sectors. The following protocols offer researchers, scientists, and drug development professionals a selection of established methods for the monoalkylation of this compound, including direct alkylation with alkyl halides, reductive amination, and the Buchwald-Hartwig amination.
Introduction
The N-alkylation of anilines is a fundamental transformation in organic synthesis, enabling the introduction of alkyl groups onto the nitrogen atom, which can significantly influence the biological activity and physicochemical properties of the resulting molecules. This compound serves as a valuable building block, and its N-alkylated derivatives are key precursors in the development of novel therapeutic agents and functional materials. The choice of alkylation strategy depends on the desired product, the nature of the alkylating agent, and the required functional group tolerance.
Overview of N-Alkylation Methodologies
Three primary methods for the N-alkylation of this compound are detailed below, each with its own advantages and considerations.
-
Direct N-Alkylation with Alkyl Halides: This classical approach involves the reaction of this compound with an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Careful control of reaction conditions is crucial to favor mono-alkylation.
-
Reductive Amination: This highly versatile and widely used method involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This one-pot procedure often provides good yields and selectivity for the mono-alkylated product.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate. It is particularly useful for the N-arylation of this compound and is known for its broad substrate scope and functional group tolerance.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the N-alkylation of anilines, providing a comparative overview of expected yields for different methodologies. Note that specific yields for this compound may vary and require optimization.
Table 1: Direct N-Alkylation of Anilines with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 | General Protocol |
| Ethyl Iodide | NaHCO₃ | DMF | 60 | 8 | 70-85 | General Protocol |
| Methyl Iodide | Et₃N | THF | RT | 24 | 65-80 | General Protocol |
Table 2: Reductive Amination of Anilines
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | NaBH(OAc)₃ | Dichloroethane | RT | 12 | 90-98 | General Protocol |
| Acetone | NaBH₃CN | Methanol | RT | 24 | 85-95 | General Protocol |
| Cyclohexanone | H₂/Pd-C | Ethanol | RT | 16 | 90-99 | General Protocol |
Table 3: Buchwald-Hartwig Amination of Anilines with Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene (B47551) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | 18 | 90-99 | [3] |
| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 85-95 | General Protocol |
| 1-Iodonaphthalene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 20 | 88-97 | General Protocol |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes a general procedure for the direct N-benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-3-benzyloxyaniline.
Caption: Workflow for Direct N-Alkylation of this compound.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol provides a method for the N-benzylation of this compound via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in anhydrous 1,2-dichloroethane.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Reductive Amination of this compound.
Protocol 3: Buchwald-Hartwig Amination with Bromobenzene
This protocol outlines a general procedure for the N-arylation of this compound with bromobenzene.[3]
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add anhydrous toluene followed by bromobenzene (1.2 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100°C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-3-benzyloxyaniline.
Caption: Workflow for Buchwald-Hartwig Amination.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Alkyl halides and reagents used in the Buchwald-Hartwig amination are often toxic and/or flammable; consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols provided herein offer a range of reliable methods for the N-alkylation of this compound. The choice of method will depend on the specific synthetic goals and available resources. For direct alkylation, careful control of stoichiometry is key to minimizing side products. Reductive amination offers a versatile and high-yielding approach for a wide variety of alkyl groups. The Buchwald-Hartwig amination is the premier method for N-arylation, providing excellent yields and functional group tolerance. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving 3-benzyloxyaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles provided by the aniline (B41778) and benzyloxy groups. The methodologies outlined herein, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Heck reaction, are foundational for the synthesis of complex molecules and novel chemical entities.
Buchwald-Hartwig Amination: N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of diaryl- and aryl-alkyl amines.[1][2] In this context, this compound serves as the amine nucleophile, coupling with various aryl halides or triflates to produce N-aryl-3-(benzyloxy)aniline derivatives. These products are valuable intermediates in the development of new therapeutics.[1]
General Reaction Scheme
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of N-(4-tert-butylphenyl)-3-(benzyloxy)aniline
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of anilines with aryl halides.[1]
Materials:
-
This compound
-
1-Iodo-4-tert-butylbenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for organic synthesis
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 1-iodo-4-tert-butylbenzene (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).[1] Under a positive flow of inert gas, quickly add the catalyst and ligand to the reaction flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[1]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-tert-butylphenyl)-3-(benzyloxy)aniline.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl amines, which can be adapted for this compound.[1]
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 100 | 18 | >95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 85-95 |
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[3] For reactions involving a this compound scaffold, this can be approached in two ways:
-
Route A: Coupling of a halo-substituted benzyloxybenzene with an aminophenylboronic acid.
-
Route B: Coupling of this compound (as a halo-derivative) with an arylboronic acid.
General Reaction Scheme (Route B)
Caption: General workflow for the Suzuki-Miyaura coupling of a 3-benzyloxy-iodobenzene derivative.
Experimental Protocol: Synthesis of 3-Benzyloxy-4'-methoxybiphenyl
This protocol is a representative procedure based on general methods for Suzuki-Miyaura couplings.[4]
Materials:
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-(benzyloxy)-3-iodobenzene (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[4]
-
Solvent Addition and Degassing: Add a degassed 4:1:1 mixture of toluene, ethanol, and water. Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv.).[4]
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC.[4]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3-benzyloxy-4'-methoxybiphenyl.
Quantitative Data for Suzuki-Miyaura Coupling
The following table presents typical conditions for Suzuki-Miyaura reactions that can be applied to substrates like halo-derivatives of this compound.[2]
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 |
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] In the context of this compound derivatives, a halo-substituted benzyloxybenzene can be coupled with an alkene, such as an acrylate (B77674), to introduce a vinyl group.
General Reaction Scheme
Caption: General workflow for the Heck reaction of a 3-benzyloxy-iodobenzene derivative.
Experimental Protocol: Synthesis of Ethyl (E)-3-(3-(benzyloxy)phenyl)acrylate
This protocol is a representative procedure based on general methods for the Heck reaction.[2][5]
Materials:
-
1-(Benzyloxy)-3-iodobenzene
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flask, add 1-(benzyloxy)-3-iodobenzene (1.0 equiv.), ethyl acrylate (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.04 equiv.).
-
Solvent and Base Addition: Add anhydrous DMF as the solvent, followed by triethylamine (2.0 equiv.).
-
Inert Atmosphere and Reaction: Purge the flask with an inert gas and heat the reaction mixture to 100 °C. Stir for several hours until TLC or GC-MS analysis indicates completion of the reaction.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired product.
Quantitative Data for Heck Reaction
The following table provides representative conditions for the Heck reaction, which can be optimized for substrates like 3-benzyloxy-iodobenzene.[2][5]
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | High |
| Bromobenzene | Styrene | PdCl₂ / P(o-tolyl)₃ | NaOAc | DMF | 120 | Moderate-High |
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment. The stability of the benzyloxy group should be considered, as debenzylation can occur under certain palladium-catalyzed conditions, particularly in the presence of a hydrogen source.[2]
References
Application Notes and Protocols: 3-Benzyloxyaniline as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxyaniline is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic aniline (B41778) moiety and a stable benzyl (B1604629) ether, allows for a wide range of chemical transformations. The aniline group serves as a precursor for the formation of amides, azo compounds, and various nitrogen-containing heterocycles. The benzyloxy group, while generally stable, can be cleaved under specific conditions to reveal a phenolic hydroxyl group, offering another point for functionalization. This combination of functionalities makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] This document provides detailed application notes and experimental protocols for key transformations involving this compound.
Key Applications and Synthetic Transformations
This compound is utilized in a variety of important organic reactions, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, to form biaryl structures which are prevalent in medicinal chemistry.[2]
-
Azo Coupling Reactions: The diazotization of the aniline group followed by coupling with electron-rich aromatic compounds to produce azo dyes.[3]
-
N-Acylation and N-Alkylation: To introduce various substituents on the nitrogen atom, modifying the electronic and steric properties of the molecule.
-
Synthesis of Heterocyclic Compounds: Serving as a precursor for the construction of privileged heterocyclic scaffolds such as quinolines and benzimidazoles.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] this compound can be utilized as the amine-containing coupling partner, typically after conversion to a halide or triflate, or more commonly, coupled with an aryl halide or triflate when used as the boronic acid derivative's precursor. The resulting benzyloxy-substituted biarylanilines are important intermediates in drug discovery.
Experimental Protocol: Synthesis of 3-(4-Benzyloxyphenyl)aniline
This protocol describes the Suzuki-Miyaura coupling of a 3-haloaniline with 4-(benzyloxy)phenylboronic acid. While not starting directly from this compound, it illustrates the synthesis of a closely related and important derivative, showcasing the utility of the benzyloxyaniline scaffold.
Reaction Scheme:
Materials:
-
4-(Benzyloxy)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 mmol, 1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[2]
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).[2]
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 3-(4-benzyloxy)phenylaniline.[2]
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoaniline | 4-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 2 | 3-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 |
| 3 | 1-Chloro-3-nitrobenzene | 3-Aminophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 85-95 |
| 4 | 3-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 |
Note: The data presented is compiled from general protocols for similar biaryl amine syntheses and may require optimization for specific substrates.[4]
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
II. Synthesis of Azo Dyes via Diazotization and Azo Coupling
Azo dyes are a large class of colored organic compounds characterized by the -N=N- azo group. They are synthesized by the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich coupling agent like a phenol (B47542) or another aniline. The extended conjugation of the resulting molecule is responsible for its color.
Experimental Protocol: Synthesis of an Azo Dye from this compound
Reaction Scheme:
Materials:
-
This compound
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
-
Diazotization:
-
Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (2.5 mL) in a beaker. Cool the solution to 0-5 °C in an ice bath.
-
In a separate test tube, dissolve sodium nitrite (1.1 mmol) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.[5]
-
-
Azo Coupling:
-
In a separate beaker, dissolve 2-naphthol (1.0 mmol) in a 10% aqueous solution of sodium hydroxide. Cool this solution in an ice bath.[6]
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[6]
-
-
Isolation and Purification:
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude azo dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
-
Quantitative Data for Azo Dye Synthesis:
| Entry | Aniline | Coupling Agent | Reaction Conditions | Yield (%) |
| 1 | Aniline | 2-Naphthol | Diazotization at 0-5°C, Coupling in NaOH(aq) | >90 |
| 2 | p-Toluidine | Phenol | Diazotization at 0-5°C, Coupling in NaOH(aq) | ~85 |
| 3 | Sulfanilic acid | N,N-Dimethylaniline | Diazotization at 0-5°C, Coupling in acidic medium | >90 |
| 4 | 3-Nitroaniline | Resorcinol | Diazotization at 0-5°C, Coupling in NaOH(aq) | ~80 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Logical Relationship for Azo Dye Synthesis:
Caption: Logical steps in azo dye synthesis.
III. N-Acylation of this compound
N-acylation is a fundamental transformation used to synthesize amides, which are prevalent in pharmaceuticals and other biologically active molecules. This reaction can also be used to protect the amino group during multi-step syntheses.
Experimental Protocol: N-Acetylation of this compound
Reaction Scheme:
Materials:
-
This compound
-
Acetic Anhydride (B1165640)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Base Addition: Add pyridine or triethylamine (1.2 mmol) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Washing: Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data for N-Acylation of Anilines:
| Entry | Aniline | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Acetyl Chloride | Et₃N | DMF | 0.5 | High |
| 2 | 4-Chloroaniline | Benzoyl Chloride | Pyridine | DCM | 3 | >90 |
| 3 | 3-Methoxyaniline | Acetic Anhydride | None | Acetic Acid | 1 | ~95 |
| 4 | Aniline | Benzoyl Chloride | K₂CO₃ (clay catalyzed) | Solvent-free | 0.1 | 96 |
Note: Yields can vary based on the specific substrates and conditions employed.[7]
IV. Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound are scaffolds of interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] Aberrant kinase activity is a hallmark of many cancers.
Hypothetical Signaling Pathway Inhibition:
Many kinase inhibitors target pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Bcr-Abl signaling pathways.[9][10][11] A hypothetical derivative of this compound could be designed to bind to the ATP-binding site of a specific kinase, preventing its phosphorylation activity and blocking downstream signaling.
EGFR Signaling Pathway and Inhibition:
Caption: EGFR signaling pathway and point of inhibition.[12][13]
Conclusion
This compound is a highly adaptable and economically important building block in organic synthesis. Its dual functionality allows for the construction of a diverse array of complex molecules with significant applications in pharmaceuticals, materials science, and the dye industry. The protocols and data presented herein provide a foundational resource for researchers and professionals seeking to leverage the synthetic potential of this versatile compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. proteopedia.org [proteopedia.org]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-benzyloxyaniline, a valuable intermediate in pharmaceutical and materials science research. The described method is a high-yielding, two-step procedure commencing with the chemoselective protection of the amino group of 3-aminophenol (B1664112), followed by O-alkylation and subsequent deprotection. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound.
Introduction
This compound serves as a key building block in the synthesis of a variety of organic molecules.[1] The presence of the benzyloxy group provides a stable ether linkage that can be carried through multi-step syntheses, while the aniline (B41778) functionality allows for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, and cross-coupling reactions. Its structural motif is found in various compounds of medicinal interest.
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, which involves the formation of an ether from an alcohol (or phenol) and an alkyl halide. However, the presence of both a hydroxyl and an amino group in 3-aminophenol necessitates a protection strategy to ensure selective O-alkylation over N-alkylation. The protocol detailed below employs a transient protection of the amine as an imine, which allows for the efficient and selective synthesis of the desired product in high yield.
Experimental Protocol
This protocol is adapted from a method for the selective alkylation of aminophenols and has been shown to produce this compound in high yield.[2]
Materials:
-
3-Aminophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl (B1604629) bromide
-
Hydrochloric acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or pH meter
Part 1: Protection of the Amino Group (Imine Formation)
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (e.g., 30 mmol, 1 equivalent) in methanol (e.g., 80 mL).
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (e.g., 30 mmol, 1 equivalent).
-
Reaction: Stir the resulting solution at room temperature for 1 hour.
-
Isolation of Imine: Remove the solvent under reduced pressure using a rotary evaporator. The residue, which is the crude phenylmethyleneaminophenol, can be recrystallized from ethanol to afford the purified imine as a crystalline solid.
Part 2: O-Alkylation (Ether Formation)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the dried phenylmethyleneaminophenol from Part 1 (e.g., 3 mmol, 1 equivalent), anhydrous potassium carbonate (e.g., 6 mmol, 2 equivalents), and acetone (e.g., 30 mL).
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (e.g., 3 mmol, 1 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 3: Deprotection and Isolation of this compound
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of hydrochloric acid (e.g., 1 M aqueous HCl) to hydrolyze the imine.
-
Work-up:
-
Wash the mixture with dichloromethane to remove benzaldehyde by-product.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
-
Extraction: Extract the product from the neutralized aqueous layer with dichloromethane or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 3-Aminophenol | C₆H₇NO | 109.13 | 591-27-5 | 121-125 |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | -4 to -2 |
| This compound | C₁₃H₁₃NO | 199.25 | 1484-26-0 | 63-67[3] |
Table 2: Summary of a Representative Synthesis
| Starting Material (3-Aminophenol) | Benzyl Bromide | Product (this compound) | Yield (%) | Purity (by GC) |
| 1.0 eq | 1.0 eq | 1.0 eq | 93.5[2] | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Pathway
References
Application Notes and Protocols for the Chromatographic Purification of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxyaniline is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, typically yields a crude product mixture containing unreacted starting materials, catalysts, and byproducts.[2][3] Effective purification is therefore a critical step to obtain this compound of high purity for subsequent applications.
This document provides detailed protocols for the chromatographic purification of this compound using both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC).
Chromatographic Purification Strategies
The choice of chromatographic method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
-
Normal-Phase Flash Chromatography: This is the most common and cost-effective method for purifying crude this compound on a laboratory scale (milligrams to grams).[2] It utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. Due to the basic nature of the aniline (B41778) moiety, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface leading to poor peak shape (tailing), modifications to the standard protocol are often necessary.[4][5] This can be achieved by either adding a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase or by using an amine-functionalized silica gel.[5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique is well-suited for both analytical assessment of purity and for preparative purification of this compound.[7] It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. HPLC can offer higher resolution and is scalable for isolating impurities.[7][8]
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel chromatography with a modified mobile phase.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Hexane (B92381) (or heptane), ACS grade
-
Ethyl acetate (B1210297), ACS grade
-
Triethylamine (TEA), ≥99%
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of the desired mobile phase. A common starting point is a mixture of hexane and ethyl acetate. To mitigate peak tailing, add 0.1-0.5% triethylamine to the mobile phase mixture.[6] For example, to prepare 1 L of 10% ethyl acetate in hexane with 0.1% TEA, combine 899 mL of hexane, 100 mL of ethyl acetate, and 1 mL of triethylamine.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane with 0.1% TEA).[6]
-
Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).[6][9] Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[6][9] Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase. A flow rate of approximately 2 inches/minute is often recommended for flash chromatography.[10]
-
A gradient elution is typically employed, starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50% ethyl acetate) to elute the product and any more polar impurities.[6]
-
Collect fractions of a suitable volume in a fraction collector or test tubes.
-
-
Monitoring the Separation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate and develop it in a chamber containing the elution solvent.
-
Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single spot in the pure fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Reversed-Phase HPLC
This protocol provides a general method for the analysis and purification of this compound using reversed-phase HPLC.[7]
Materials and Equipment:
-
Purified or crude this compound
-
Acetonitrile (B52724) (MeCN), HPLC grade
-
Water, HPLC grade
-
Formic acid or phosphoric acid (for mobile phase modification)[7]
-
HPLC system with a UV detector
-
Reversed-phase C18 column (analytical or preparative)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of acetonitrile and water.[7] To improve peak shape, an acid modifier is often added. For Mass Spectrometry (MS) compatibility, use formic acid (e.g., 0.1%).[7] Otherwise, phosphoric acid can be used.[7]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or a similar reversed-phase C18 column.[7]
-
Mobile Phase: A typical starting point is a gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: This will depend on the column dimensions (analytical vs. preparative).
-
Detection: Monitor the elution at a suitable UV wavelength.
-
Injection Volume: This will depend on the column size and sample concentration.
-
-
Analysis and/or Collection:
-
Inject the sample onto the HPLC system.
-
For analytical purposes, record the chromatogram and determine the retention time and purity of the this compound peak.
-
For preparative purification, collect the fraction corresponding to the this compound peak.
-
-
Product Isolation (for preparative HPLC):
-
Combine the collected pure fractions.
-
Remove the solvents, which may involve evaporation and/or lyophilization, to obtain the purified product.
-
Data Presentation
The following table summarizes typical parameters for the chromatographic purification of this compound.
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica gel (230-400 mesh) or Amine-functionalized silica[5][6] | C18 (e.g., Newcrom R1)[7] |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 10% to 50% EtOAc) with 0.1-0.5% Triethylamine[6] | Acetonitrile/Water gradient with 0.1% Formic Acid or Phosphoric Acid[7] |
| Flow Rate | Dependent on column dimensions (typically ~2 inches/min descent)[10] | Dependent on column dimensions (e.g., 1 mL/min for analytical) |
| Detection | TLC with UV visualization (254 nm) | UV detector |
| Sample Loading | Wet or Dry Loading[6][9] | Liquid injection |
Visualizations
Caption: Workflow for the chromatographic purification of this compound.
Caption: Key differences between normal-phase and reversed-phase chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Chromatography [chem.rochester.edu]
Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of aryl amines, which are key structural motifs in a vast array of biologically active compounds and functional materials.[3] The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it a preferred method over classical techniques such as the Ullmann condensation or nucleophilic aromatic substitution.[2][3]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-benzyloxyaniline with various aryl halides. The benzyloxy group in the aniline (B41778) substrate offers a versatile handle for further synthetic modifications, making this a valuable building block in drug discovery and development.
Reaction Principle and Key Components
The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The general scheme for the reaction with this compound is as follows:
General Reaction Scheme:
Where Ar-X is the aryl halide (X = I, Br, Cl) or triflate.
The success of the reaction is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential for the catalytic cycle. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or pre-formed palladium-ligand complexes (precatalysts).[1]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.[3][4]
-
Base: A non-nucleophilic base is required to deprotonate the amine, forming a more nucleophilic amide that participates in the catalytic cycle. The strength and steric bulk of the base are important considerations.[1]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions and ensure the stability of the catalyst and reactants.[5]
Summary of Reaction Conditions
The following tables summarize typical reaction components and conditions for the Buchwald-Hartwig amination of anilines, which can be applied to this compound.
Table 1: Common Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | XPhos | 1-5 | A versatile and widely used combination for a broad range of substrates.[1] |
| Pd₂(dba)₃ | BrettPhos | 1-5 | Effective for coupling sterically hindered substrates and can minimize side reactions.[6] |
| Pd(OAc)₂ | BINAP | 1-5 | A chelating phosphine ligand that can provide good yields.[7] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | 1-4 | A highly active catalyst system.[8] |
| Pd/NHC Precatalyst | (e.g., PEPPSI) | 1-3 | N-Heterocyclic carbene ligands offer an alternative to phosphines.[9] |
Table 2: Common Bases and Solvents
| Base | Typical Equivalents | Solvent | Typical Reaction Temperature (°C) |
| Sodium tert-butoxide (NaOtBu) | 1.2 - 2.0 | Toluene (B28343) | 80 - 110 |
| Potassium tert-butoxide (KOtBu) | 1.2 - 2.0 | Dioxane | 80 - 110 |
| Cesium carbonate (Cs₂CO₃) | 1.5 - 3.0 | Toluene or Dioxane | 100 - 120 |
| Potassium phosphate (B84403) (K₃PO₄) | 1.5 - 3.0 | Dioxane | 100 - 120 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.2 - 1.5 | THF or Toluene | Room Temperature to 80 |
Experimental Protocol: General Procedure
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound on a 1.0 mmol scale.
Materials:
-
This compound (1.0 equiv.)
-
Aryl bromide (1.0 - 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard oven-dried laboratory glassware (e.g., Schlenk tube or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.[1]
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ and XPhos. Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by the slow addition of water.[1]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-benzyloxyaniline.
Visualizations
Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram illustrates the general workflow for performing a Buchwald-Hartwig amination experiment.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvents. The reactivity of the aryl halide is also a critical factor (I > Br > Cl). Increasing the reaction temperature or time may also improve the yield.[6]
-
Side Reactions: Hydrodehalogenation of the aryl halide can be a competing side reaction. The choice of a bulky ligand can often suppress this pathway.[3]
-
Catalyst Deactivation: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.[6]
By carefully selecting the reaction conditions and following the outlined protocol, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of N-aryl-3-benzyloxyanilines and related compounds, facilitating the advancement of drug discovery and materials science projects.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
The Versatility of 3-Benzyloxyaniline in Advanced Materials Science: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 3-Benzyloxyaniline, a versatile aromatic amine, is proving to be a valuable building block in the development of advanced materials. Its unique chemical structure, featuring both a reactive aniline (B41778) moiety and a bulky benzyloxy group, allows for its application in diverse areas of materials science, including the formulation of high-performance corrosion inhibitors and the synthesis of novel conducting polymers. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science, highlighting the significant potential of this compound in these fields.
Application in Corrosion Inhibition
Aniline and its derivatives have long been recognized for their ability to inhibit the corrosion of various metals in acidic environments. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents. This compound, with its additional oxygen atom and benzyl (B1604629) group, offers enhanced adsorption capabilities and surface coverage.
A notable derivative, 3-(10-sodium sulfonate decyloxy)aniline, has demonstrated significant potential as a corrosion inhibitor for aluminum in hydrochloric acid solutions. The inhibitory effect is attributed to the adsorption of the inhibitor molecules on the metal surface, a process that has been found to be dependent on the inhibitor concentration and temperature. Studies have shown that both the monomeric surfactant and its corresponding polymer, poly[3-(decyloxy sulfonic acid) aniline], act as mixed-type inhibitors with anodic predominance.[1]
Quantitative Data for Corrosion Inhibition
The following table summarizes the key parameters for the corrosion inhibition of aluminum in 0.5M HCl by 3-(10-sodium sulfonate decyloxy)aniline and its polymer. The data indicates that the inhibition efficiency increases with the concentration of the inhibitor.
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Temperature (°C) |
| 3-(10-sodium sulfonate decyloxy)aniline (Monomer) | 10 | ~50 | Not Specified |
| Poly[3-(decyloxy sulfonic acid) aniline] (Polymer) | 10 | ~50 | Not Specified |
Note: The inhibition efficiency is reported to decrease with increasing temperature.
Experimental Protocol: Synthesis of a this compound-Derived Corrosion Inhibitor
Step 1: Etherification of 3-Aminophenol (B1664112)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Slowly add the desired long-chain dibromoalkane (e.g., 1,10-dibromodecane, 1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-(bromoalkoxy)aniline.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Sulfonation
-
Dissolve the purified 3-(bromoalkoxy)aniline in a suitable solvent.
-
React with a sulfonating agent, such as sodium sulfite (B76179) (Na₂SO₃), in an aqueous solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution of the bromine atom with the sulfite group.
-
After the reaction is complete, the resulting 3-(alkoxy sulfonic acid)aniline derivative can be isolated and purified.
Step 3: Polymerization (for the polymeric inhibitor)
The monomeric surfactant can be polymerized through oxidative chemical or electrochemical methods similar to those used for aniline polymerization to yield poly[3-(decyloxy sulfonic acid) aniline].
Application in Conducting Polymers
The polymerization of aniline yields polyaniline (PANI), a well-known conducting polymer with a wide range of applications in organic electronics, sensors, and energy storage devices. The introduction of substituents on the aniline ring, such as the benzyloxy group in this compound, can significantly modify the properties of the resulting polymer.
The bulky benzyloxy group in poly(this compound) is expected to increase the solubility of the polymer in common organic solvents, a significant advantage for processability compared to the often intractable parent polyaniline. However, this steric hindrance can also lead to a decrease in the electrical conductivity of the polymer due to a disruption of the π-conjugation along the polymer backbone. The conductivity of poly(alkoxy anilines) is generally lower than that of unsubstituted polyaniline, and it tends to decrease as the size of the alkoxy group increases.[2]
Quantitative Data for Poly(alkoxyanilines)
The following table provides a comparison of the electrical conductivity of various poly(alkylanilines) and poly(alkoxyanilines), which can serve as a reference for estimating the properties of poly(this compound).
| Polymer | Substituent | Conductivity (S/cm) |
| Polyaniline | -H | ~1 - 10 |
| Poly(o-methylaniline) | -CH₃ | 0.57 V (Open Circuit Voltage) |
| Poly(o-ethylaniline) | -C₂H₅ | 0.42 V (Open Circuit Voltage) |
| Poly(o-propylaniline) | -C₃H₇ | 0.39 V (Open Circuit Voltage) |
| Poly(o-methoxyaniline) | -OCH₃ | 0.46 V (Open Circuit Voltage) |
| Poly(o-ethoxyaniline) | -OC₂H₅ | 0.47 V (Open Circuit Voltage) |
Data adapted from a study on polyalkyl- and polyalkoxy-anilines. The open-circuit voltage (Voc) is provided as a measure of electrochemical activity, which is related to conductivity.[2]
Experimental Protocol: Chemical Polymerization of this compound
This protocol describes a general method for the chemical oxidative polymerization of an aniline derivative.
Materials:
-
This compound (monomer)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (oxidant)
-
1 M Hydrochloric acid (HCl) (dopant and reaction medium)
-
Methanol (B129727) (for washing)
-
Deionized water
Procedure:
-
Monomer Solution: Dissolve a specific amount of this compound in 1 M HCl in a beaker with constant stirring until it is completely dissolved. The solution should be kept cool in an ice bath (0-5 °C).
-
Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (in a 1:1.25 molar ratio with the monomer) in 1 M HCl. Cool this solution in an ice bath as well.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Time: Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization. A dark-colored precipitate of poly(this compound) hydrochloride will form.
-
Isolation and Washing: Collect the polymer precipitate by vacuum filtration. Wash the precipitate repeatedly with deionized water until the filtrate becomes colorless and the pH is neutral. Then, wash with methanol to remove any unreacted monomer and oligomers.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Visualizing Experimental Workflows
To aid in the understanding of the experimental procedures, the following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols.
Caption: Workflow for the chemical oxidative polymerization of this compound.
Caption: General workflow for the synthesis of a this compound-derived corrosion inhibitor.
Conclusion
This compound serves as a promising platform for the development of new materials with tailored properties. As a precursor for corrosion inhibitors, its derivatives show potential for protecting metals in harsh environments. In the realm of conducting polymers, poly(this compound) offers the advantage of improved processability, which is a critical factor for the fabrication of organic electronic devices. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully explore their capabilities and optimize their performance for specific applications.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized for specific laboratory conditions and safety protocols.
References
Synthetic Utility of the Benzyloxy Group in 3-Benzyloxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthetic utility of the benzyloxy group in 3-benzyloxyaniline. This versatile building block is a key intermediate in the synthesis of a wide range of organic molecules, from pharmaceuticals to materials science. The presence of the benzyloxy group offers distinct advantages, acting as a stable protecting group for a phenol (B47542), enhancing solubility, and allowing for late-stage deprotection to reveal a reactive hydroxyl functionality.
Overview of Synthetic Applications
This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor for complex molecular architectures.[1] Its bifunctional nature, possessing both a nucleophilic aniline (B41778) and a protected phenol, allows for sequential and site-selective modifications. The benzyloxy group enhances the compound's solubility in organic solvents and provides thermal stability, making it compatible with a variety of reaction conditions.[1]
Key applications include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of therapeutic agents, most notably anti-cancer drugs like tyrosine kinase inhibitors.[1]
-
Cross-Coupling Reactions: The aniline moiety can be transformed into a halide or boronic acid, making it a suitable partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[2] These scaffolds are prevalent in medicinal chemistry.[3]
-
Dyes and Pigments: The aromatic nature of this compound makes it a useful component in the synthesis of various dyes.[1]
-
Polymer Chemistry: It can be incorporated as a monomer in the production of specialty polymers.[1]
The Role of the Benzyloxy Group
The benzyloxy group serves two primary functions in the synthetic applications of this compound:
-
Protecting Group: It protects the phenolic hydroxyl group from unwanted reactions during synthetic transformations targeting the aniline or the aromatic ring. The benzyl (B1604629) ether is stable to a wide range of reaction conditions, including basic and mildly acidic media.
-
Synthetic Handle: The benzyloxy group can be readily cleaved under specific conditions to unmask the phenol. This late-stage deprotection allows for the introduction of a hydroxyl group in the final steps of a synthesis, a common strategy in the preparation of drug metabolites or in modifying the pharmacokinetic properties of a lead compound.
Key Synthetic Transformations and Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. This compound derivatives, such as 3-bromo- (B131339) or 3-iodoaniline (B1194756) with a protected hydroxyl group, are excellent substrates for coupling with various boronic acids. This reaction is fundamental in constructing the biaryl cores of many biologically active molecules.[3][2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodoaniline derivative | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | 85-95 |
| 3-Bromoaniline derivative | 4-(Benzyloxy)phenylboronic acid | Pd(OAc)₂ (2%), PPh₃ (4%) | Na₂CO₃ | DMF/H₂O | 110 | 12-18 | 75-85 |
Experimental Protocol: Synthesis of 3-(4-Benzyloxyphenyl)aniline
-
Materials:
-
3-Bromoaniline (1.0 mmol, 1.0 eq.)
-
4-(Benzyloxy)phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline, 4-(benzyloxy)phenylboronic acid, and potassium carbonate.[2]
-
Add the toluene:ethanol:water solvent mixture.[2]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.[2]
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to yield 3-(4-benzyloxyphenyl)aniline.[2]
-
Caption: Workflow for Suzuki-Miyaura Coupling.
N-Acylation of the Aniline Group
The aniline functionality of this compound can be readily acylated to form amides. This transformation is often employed to protect the amino group during subsequent reactions or to introduce specific functionalities that are crucial for the biological activity of the target molecule.
Table 2: Conditions for N-Acylation of Anilines
| Amine | Acylating Agent | Catalyst/Conditions | Solvent | Time | Yield (%) |
| Aniline | Acetic Anhydride (B1165640) | None, room temperature | None | 5-15 min | >90 |
| Substituted Aniline | Benzoyl Chloride | Potter's Clay, room temperature | None | 5-10 min | 96 |
| Halogenated Aniline | Acyl Chloride | Aluminum powder (10 mol%), 25°C | Dichloromethane | 2-4 min | ~90 |
Experimental Protocol: N-Acetylation of this compound
-
Materials:
-
This compound (1.0 mmol)
-
Acetic Anhydride (1.2 mmol)
-
Diethyl ether
-
-
Procedure:
-
In a 50 mL round-bottomed flask, add this compound.
-
Add acetic anhydride and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 5-15 minutes).[4]
-
Dissolve the reaction mixture in diethyl ether (5 mL) and let it stand at room temperature for 1 hour to allow for product crystallization.[4]
-
Collect the crystalline product by filtration.
-
Caption: Workflow for N-Acylation.
Deprotection of the Benzyloxy Group
The cleavage of the benzyl ether to unveil the phenol is a critical step in many synthetic sequences. The choice of deprotection method is crucial to ensure compatibility with other functional groups in the molecule.
Table 3: Common Methods for Debenzylation of Aryl Benzyl Ethers
| Method | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium (B1175870) Formate (B1220265), Methanol (B129727), Reflux | 70-95 | Risk of reducing other functional groups (e.g., nitro, alkenes). |
| Lewis Acid-Mediated | BCl₃, Pentamethylbenzene (scavenger), DCM, -78 °C to 0 °C | 80-95 | Effective for substrates sensitive to hydrogenation. |
| Oxidative Deprotection | DDQ, Acetonitrile/Water, Room Temperature | 70-90 | Useful when reductive or acidic conditions are not tolerated. |
Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation
-
Materials:
-
N-Acetyl-3-benzyloxyaniline (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Ammonium Formate (5.0 mmol)
-
Methanol
-
Celite®
-
-
Procedure:
-
Dissolve N-acetyl-3-benzyloxyaniline in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product, N-acetyl-3-aminophenol, can be purified by column chromatography or recrystallization.
-
Application in Drug Development: Synthesis of Tyrosine Kinase Inhibitors
A significant application of this compound derivatives is in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted anti-cancer drugs. For instance, a halogenated derivative of this compound is a key intermediate in the synthesis of Lapatinib (B449), a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.
The synthesis involves the reaction of a this compound derivative with a quinazoline (B50416) core, followed by further functionalization and eventual deprotection of the benzyloxy group if required for the final drug structure.
Caption: Lapatinib's Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyloxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Benzyloxyaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Williamson Ether Synthesis from 3-Aminophenol (B1664112): This route involves the direct O-alkylation of 3-aminophenol with a benzyl (B1604629) halide (e.g., benzyl bromide). A significant challenge with this method is the potential for competitive N-alkylation of the amino group. To achieve high selectivity for the desired O-alkylated product, a protection-alkylation-deprotection strategy is often employed.[1][2][3]
-
Reduction of 3-Benzyloxynitrobenzene: This is a two-step approach where 3-nitrophenol (B1666305) is first converted to 3-benzyloxynitrobenzene via a Williamson ether synthesis. The nitro group is then subsequently reduced to an amine to yield the final product.[4][5] This route circumvents the issue of N- vs. O-alkylation.
Q2: Which synthetic route is generally preferred for higher yield and purity?
A2: The two-step "nitro-reduction" route is often preferred for achieving higher purity and avoiding the formation of N-alkylated byproducts.[4][5] However, the "protection-first" Williamson ether synthesis from 3-aminophenol can also provide excellent yields when optimized.[1][2] The choice of route may depend on the availability of starting materials, scalability, and the specific experimental capabilities of the laboratory.
Q3: What are the most common side reactions to be aware of during the synthesis of this compound?
A3: The most common side reactions are:
-
N-alkylation: In the Williamson ether synthesis starting from 3-aminophenol, the amino group can compete with the hydroxyl group as a nucleophile, leading to the formation of N-benzyl-3-aminophenol and N,N-dibenzyl-3-aminophenol.[2][6]
-
Debenzylation: During the reduction of 3-benzyloxynitrobenzene, cleavage of the benzyl ether can occur, particularly under harsh reduction conditions (e.g., certain types of catalytic hydrogenation), leading to the formation of 3-aminophenol.[5]
-
Incomplete Reduction: Failure to fully reduce the nitro group in the "nitro-reduction" route will result in a product mixture containing the starting material and potentially other reduction intermediates.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through silica (B1680970) gel column chromatography using a solvent system such as hexanes and ethyl acetate.[7][8] Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.[9] If unreacted 3-aminophenol is a contaminant, an acidic wash can be used to remove it, provided the this compound product is not significantly soluble in the acidic aqueous layer.[10]
Troubleshooting Guides
Route 1: Williamson Ether Synthesis from 3-Aminophenol
This guide focuses on troubleshooting the synthesis of this compound via the direct benzylation of 3-aminophenol, particularly addressing issues of low yield and selectivity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the phenolic hydroxyl group sufficiently. | • Use a suitable base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH).[1][11] • Ensure the base is fresh and anhydrous, especially when using NaH. |
| 2. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction. | • Use a polar aprotic solvent like DMF, DMSO, or acetone (B3395972) to facilitate the reaction.[11][12] | |
| 3. Inactive Benzyl Halide: The benzyl bromide or chloride may have degraded over time. | • Use a fresh bottle of benzyl halide or purify it before use. | |
| Mixture of N- and O-Alkylated Products | 1. Competitive N-Alkylation: The amino group is a competing nucleophile. This is a very common issue.[13][14] | • Protect the Amino Group: Before benzylation, protect the amino group by reacting it with benzaldehyde (B42025) to form an imine. After O-alkylation, the imine can be easily hydrolyzed with an acidic workup to regenerate the amine.[1][2] |
| 2. Reaction Conditions Favoring N-Alkylation: Certain solvent and base combinations may favor N-alkylation. | • Employing the protection-first strategy is the most reliable solution to ensure high O-selectivity.[15] | |
| Formation of Dibenzylated Byproduct | 1. Excess Benzyl Halide: Using a large excess of benzyl halide can lead to further alkylation of the desired product. | • Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzyl bromide.[2] |
| 2. Prolonged Reaction Time at High Temperature: These conditions can promote over-alkylation. | • Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. |
Route 2: Reduction of 3-Benzyloxynitrobenzene
This guide addresses common issues encountered during the reduction of 3-benzyloxynitrobenzene to this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | 1. Insufficient Reducing Agent: The amount of reducing agent is not enough to fully convert the nitro group. | • Use a sufficient excess of the reducing agent. For example, when using stannous chloride (SnCl₂), 4 equivalents are recommended.[4] |
| 2. Deactivated Catalyst (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned or not active enough. | • Use fresh catalyst. • Ensure the reaction is performed under an appropriate pressure of hydrogen. • Be aware that catalytic hydrogenation can sometimes lead to debenzylation.[5] | |
| Formation of 3-Aminophenol (Debenzylation) | 1. Harsh Reduction Conditions: The conditions used are too harsh and cleave the benzyl ether bond. | • Use a Milder Reducing Agent: Stannous chloride (SnCl₂) in acidic ethanol (B145695) is a mild and effective method that typically avoids debenzylation.[4][5] • If using catalytic hydrogenation, carefully control the reaction conditions (catalyst loading, temperature, pressure) to minimize ether cleavage. |
| Difficult Product Isolation | 1. Formation of Emulsions during Workup: The presence of tin salts (from SnCl₂ reduction) can lead to emulsions during aqueous workup. | • After the reaction, adjust the pH to be basic (e.g., with aqueous NaOH) to precipitate tin salts, which can then be removed by filtration through celite. |
| 2. Product is Water-Soluble as a Salt: In an acidic workup, the amine product will be protonated and may have some solubility in the aqueous layer. | • After separating the layers, basify the aqueous layer and re-extract with an organic solvent to recover any dissolved product. |
Data Presentation
Table 1: Yields for Selective O-Benzylation of Aminophenols (Protection-First Method)
| Starting Aminophenol | Alkylating Agent | Product | Yield (%) | Reference |
| o-Aminophenol | Benzyl Bromide | 2-Benzyloxyaniline | 93.5 | [2] |
| 4-Methyl-2-aminophenol | Benzyl Bromide | 2-Benzyloxy-5-methylaniline | 86.1 | [2] |
| 4-Chloro-2-aminophenol | Benzyl Bromide | 2-Benzyloxy-5-chloroaniline | 57.2 | [2] |
| p-Aminophenol | Benzyl Bromide | 4-Benzyloxyaniline | 76.4 | [2] |
Data adapted from a study on the selective alkylation of aminophenols via a protection-first strategy.[2]
Experimental Protocols
Protocol 1: Selective O-Benzylation of 3-Aminophenol (Protection-First Strategy)
This protocol is adapted from general procedures for the selective alkylation of aminophenols.[1][2]
Step 1: Protection of the Amino Group
-
In a round-bottom flask, dissolve 3-aminophenol (1.0 eq.) in methanol.
-
Add benzaldehyde (1.0 eq.) to the solution and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-aminophenol, which can be used in the next step without further purification.
Step 2: O-Benzylation
-
Dissolve the crude imine from Step 1 in acetone.
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) and benzyl bromide (1.05 eq.).
-
Heat the mixture to reflux and stir for 12-20 hours. Monitor the reaction progress by TLC.
Step 3: Deprotection (Hydrolysis)
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Add a dilute solution of hydrochloric acid (e.g., 2M HCl) and stir to hydrolyze the imine.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate).
Protocol 2: Reduction of 3-Benzyloxynitrobenzene using SnCl₂
This protocol is adapted from a procedure for the reduction of a substituted benzyloxynitrobenzene.[4]
-
In a round-bottom flask, dissolve 3-benzyloxynitrobenzene (1.0 eq.) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) to the solution.
-
Add concentrated hydrochloric acid and heat the mixture to reflux (approximately 70-80 °C).
-
Stir the reaction mixture vigorously for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Basify the mixture with a concentrated solution of sodium hydroxide (e.g., 10M NaOH) until the pH is >10. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Synthetic Pathways to this compound
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Workflow: Williamson Ether Synthesis of 3-Aminophenol
Caption: Logical workflow for troubleshooting the synthesis from 3-aminophenol.
Troubleshooting Workflow: Reduction of 3-Benzyloxynitrobenzene
Caption: Logical workflow for troubleshooting the nitro reduction route.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 3-benzyloxyaniline. The following sections detail potential side products, troubleshooting strategies, and detailed experimental protocols to help you navigate challenges in your research.
I. Acylation Reactions
Acylation of this compound is a common transformation to introduce an acyl group onto the nitrogen atom, typically forming an amide. However, side reactions can occur, leading to impurities and reduced yields.
Frequently Asked Questions (FAQs): Acylation
Q1: I am observing multiple products in my acylation reaction of this compound. What are the likely side products?
A1: Besides the desired N-acylated product, several side products can form depending on the reaction conditions. The most common are:
-
Diacylated Product: The initially formed amide can undergo a second acylation, particularly under harsh conditions or with an excess of the acylating agent.
-
C-Acylated Products (Friedel-Crafts Acylation): The aromatic ring of this compound is activated towards electrophilic substitution. Under Friedel-Crafts conditions (using a Lewis acid catalyst), acylation can occur at the ortho and para positions relative to the activating amino and benzyloxy groups.[1][2]
-
O-Acylated Product: While less common for anilines, acylation of the benzyloxy group is a theoretical possibility, though N-acylation is generally much more favorable.
-
Debenzylation Products: The benzyl (B1604629) ether linkage can be sensitive to acidic conditions, which are sometimes employed in acylations. Cleavage of the benzyl group would result in 3-aminophenol (B1664112), which can then be acylated.
Q2: My acylation reaction is sluggish or incomplete. What are the possible reasons?
A2: Incomplete acylation can be due to several factors:
-
Insufficiently Active Acylating Agent: The reactivity of the acylating agent is crucial. Acid chlorides are generally more reactive than anhydrides.
-
Steric Hindrance: A bulky acylating agent or the presence of substituents on the aromatic ring can slow down the reaction.
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and equilibrium.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Troubleshooting Guide: Acylation of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of N-Acylated Product | Incomplete reaction. | - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).- Increase the reaction temperature and/or reaction time.- Use a suitable base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct.[3] |
| Formation of multiple products. | - See "Multiple Products" below. | |
| Presence of Diacylated Byproduct | Excess acylating agent or prolonged reaction time. | - Use a stoichiometric amount of the acylating agent.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Presence of C-Acylated Byproducts | Use of a strong Lewis acid catalyst (Friedel-Crafts conditions). | - Avoid Lewis acid catalysts if N-acylation is the desired outcome.- If C-acylation is unavoidable, optimize the catalyst and reaction conditions to favor the desired isomer. |
| Presence of 3-Aminophenol or its Acylated Derivative | Debenzylation due to acidic conditions. | - Avoid strong acids. Use a non-acidic catalyst or a base to scavenge any acid formed.- If acidic conditions are necessary, consider a different protecting group for the phenol. |
Experimental Protocol: N-Acetylation of this compound
This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride (B1165640).
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
II. Alkylation Reactions
Alkylation of this compound is employed to introduce alkyl groups on the nitrogen atom. Similar to acylation, this reaction is prone to side products.
Frequently Asked Questions (FAQs): Alkylation
Q1: I am trying to mono-alkylate this compound but I am getting a mixture of products. What are the likely side products?
A1: The primary challenge in the alkylation of anilines is controlling the degree of alkylation. Common side products include:
-
Over-alkylation Products: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.[4]
-
C-Alkylated Products: Similar to acylation, alkylation of the aromatic ring can occur, especially under conditions that favor electrophilic aromatic substitution.
-
Debenzylation Products: The benzyl ether can be cleaved under certain alkylation conditions, particularly with Lewis acidic reagents or at elevated temperatures, leading to 3-aminophenol and its subsequent alkylation products.
Q2: How can I favor mono-alkylation over di- and tri-alkylation?
A2: Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Use of a Large Excess of the Amine: Using a significant excess of this compound relative to the alkylating agent can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, reducing the rate of the second alkylation.
-
Use of a Protecting Group: A temporary protecting group can be introduced on the nitrogen, followed by alkylation and deprotection.
Troubleshooting Guide: Alkylation of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Mono-alkylated Product | Over-alkylation. | - Use a large excess of this compound.- Add the alkylating agent slowly.- Consider a protecting group strategy.[4] |
| Incomplete reaction. | - Increase the reaction temperature and/or time.- Use a more reactive alkylating agent (e.g., iodide > bromide > chloride).[5] | |
| Presence of Di- and Tri-alkylated Products | High concentration of alkylating agent, reactive mono-alkylated intermediate. | - Employ the strategies listed above to favor mono-alkylation. |
| Presence of C-Alkylated Byproducts | Reaction conditions favoring electrophilic aromatic substitution. | - Avoid strong Lewis acids.- Lower the reaction temperature. |
| Presence of 3-Aminophenol or its Alkylated Derivatives | Cleavage of the benzyl ether. | - Use milder reaction conditions (lower temperature, less acidic reagents).- Choose an alkylating agent less prone to promoting debenzylation. |
Experimental Protocol: N-Methylation of this compound
This protocol provides a general method for the N-methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-methyl-3-benzyloxyaniline.
III. Synthesis and Purification
The most common route to this compound is the reduction of 1-(benzyloxy)-3-nitrobenzene (B1607046). The purity of the final product is highly dependent on the efficiency of this reduction and the subsequent purification.
Frequently Asked Questions (FAQs): Synthesis and Purification
Q1: What are the common impurities in the synthesis of this compound from 1-(benzyloxy)-3-nitrobenzene?
A1: The primary impurities can include:
-
Unreacted Starting Material: Incomplete reduction will leave residual 1-(benzyloxy)-3-nitrobenzene.
-
Partially Reduced Intermediates: Depending on the reducing agent and conditions, intermediates such as nitroso and hydroxylamine (B1172632) derivatives may be present.[6]
-
Debenzylation Product: The benzyl ether can be cleaved during the reduction, especially during catalytic hydrogenation, yielding 3-aminophenol.[7]
-
Over-reduction Products: In some cases, the aromatic ring can be partially or fully reduced.
Q2: How can I effectively purify this compound?
A2: Purification is typically achieved by:
-
Column Chromatography: This is a very effective method for separating the desired product from both more polar and less polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is commonly used.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: Aniline (B41778) derivatives are basic and can be extracted into an acidic aqueous solution. This can be useful for removing non-basic impurities. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide: Synthesis of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction of the Nitro Group | Insufficient reducing agent or reaction time. | - Increase the equivalents of the reducing agent.- Extend the reaction time and monitor by TLC. |
| Deactivated catalyst (for catalytic hydrogenation). | - Use fresh catalyst.- Ensure the reaction is free of catalyst poisons. | |
| Presence of 3-Aminophenol | Debenzylation during reduction. | - For catalytic hydrogenation, screen different catalysts and conditions to minimize hydrogenolysis.- Consider using a chemical reducing agent (e.g., SnCl₂/HCl, Fe/HCl) which is less likely to cause debenzylation.[8] |
| Difficult Purification | Presence of multiple impurities with similar polarity. | - Optimize the column chromatography conditions (solvent system, gradient).- Consider a multi-step purification involving acid-base extraction followed by chromatography or recrystallization. |
Experimental Protocol: Reduction of 1-(Benzyloxy)-3-nitrobenzene
This protocol describes a general procedure for the reduction of 1-(benzyloxy)-3-nitrobenzene using tin(II) chloride.
Materials:
-
1-(Benzyloxy)-3-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(benzyloxy)-3-nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the flask.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a concentrated NaOH solution until the solution is strongly basic.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
IV. Reaction Pathways and Troubleshooting Workflows
The following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting common issues in reactions involving this compound.
Caption: Reaction pathways in the acylation of this compound.
Caption: Reaction pathways in the alkylation of this compound.
Caption: A general troubleshooting workflow for reactions of this compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene | Chemical Engineering Transactions [cetjournal.it]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low yield in Suzuki coupling of 3-Benzyloxyaniline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 3-benzyloxyaniline and related electron-rich anilines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield in my Suzuki coupling with this compound. What are the most common initial factors to investigate?
Low yields in Suzuki couplings, especially with electron-rich anilines like this compound, can often be attributed to a few key areas. Systematically investigating these is the most effective approach.[1] The primary factors to check are:
-
Reagent Quality: Ensure the purity and stability of your aryl halide, boronic acid/ester, catalyst, and base.[2][3] Boronic acids, in particular, can degrade or undergo protodeboronation.[1][2]
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent.[4][5]
-
Atmosphere Control: Suzuki couplings require an inert atmosphere (Nitrogen or Argon) as the palladium(0) catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation.[3][6][7]
Q2: My aryl halide (e.g., 3-bromo or 3-chloro-benzyloxyaniline) is electron-rich. How does this affect the reaction?
The benzyloxy and aniline (B41778) groups are electron-donating, making the aryl halide electron-rich. This can make the initial oxidative addition step of the palladium catalyst to the carbon-halogen bond less favorable and slower compared to electron-deficient systems.[8] To overcome this, more reactive catalyst systems, often featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands), are typically required to accelerate this rate-limiting step.[9][10][11]
Q3: Can the aniline group itself interfere with the reaction?
Yes, the nitrogen atom of the aniline and other nitrogen-containing heterocycles can coordinate to the palladium catalyst.[12] This can lead to catalyst inhibition or deactivation, effectively reducing the amount of active catalyst available for the catalytic cycle and resulting in lower yields.[12] Using more robust, modern pre-catalysts can often mitigate this issue.[9][13]
Q4: What are the most common side reactions that could be lowering my yield?
Several side reactions can compete with your desired cross-coupling:
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol).[1] This is a major decomposition pathway and can be minimized by using milder bases, anhydrous conditions, or more stable boronic esters (e.g., pinacol (B44631) esters).[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a sign of issues with catalyst turnover or inefficient transmetalation.[6]
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[12]
Q5: How do I choose the right catalyst and ligand for this substrate?
For challenging substrates like electron-rich anilines, standard catalysts like Pd(PPh₃)₄ may give low yields.[2] Consider using more advanced catalyst systems:
-
Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., XPhos, SPhos) or trialkylphosphines can accelerate the oxidative addition step.[2][8]
-
Pre-catalysts: Modern pre-catalysts (e.g., XPhos Pd G2/G3, CataCXium® A Pd G3) are often more active and stable, showing high efficiency for coupling challenging substrates like anilines.[9][13][14] These are designed to generate the active Pd(0) species reliably in the reaction mixture.
Q6: What is the best choice of base and solvent?
The base and solvent system is crucial and often needs to be optimized empirically.
-
Bases: Inorganic bases are generally preferred over organic amine bases for this type of coupling.[15] Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often found to be superior for challenging couplings.[8][14][15] Potassium carbonate (K₂CO₃) is also a common and effective choice.[6][15]
-
Solvents: A mixture of an organic solvent with water is very common, as water can increase the rate of reaction.[11] Popular choices include Dioxane/Water, THF/Water, and Toluene/Water.[2][6][7]
Data on Reaction Parameter Optimization
While specific data for this compound is proprietary, the following tables summarize general trends for optimizing Suzuki couplings of electron-rich aryl halides based on literature.
Table 1: Effect of Catalyst/Ligand Choice on Yield
| Catalyst System | Ligand Type | Expected Performance with Electron-Rich Anilines | Rationale |
| Pd(PPh₃)₄ | Monodentate Phosphine | Often low to moderate yield. | Can be inefficient for the challenging oxidative addition step.[2] |
| Pd(OAc)₂ + PPh₃ | In-situ generated | Similar to Pd(PPh₃)₄, may be unreliable. | Inefficient reduction of Pd(II) can lead to side reactions.[1] |
| PdCl₂(dppf) | Bidentate Phosphine | Moderate to good yield. | Generally more robust than simple PPh₃ systems.[13] |
| XPhos Pd G3 | Buchwald Pre-catalyst | Good to excellent yield. | Bulky, electron-rich ligand accelerates oxidative addition.[9] |
| CataCXium® A Pd G3 | Palladacycle Pre-catalyst | Good to excellent yield. | Highly active system identified as effective for unprotected anilines.[13][14] |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent System | Expected Performance | Notes |
| K₂CO₃ | Dioxane / Water | Moderate to Good | A standard, cost-effective choice that works in many cases.[6] |
| K₃PO₄ | Toluene or Dioxane | Good | Often used for challenging couplings; can be run under anhydrous conditions.[1][8] |
| Cs₂CO₃ | Dioxane or THF | Good to Excellent | Often found to be superior for difficult substrates, but more expensive.[14][15] |
| Et₃N (Triethylamine) | THF or Dioxane | Poor to Moderate | Amine bases are often reported to be less effective than inorganic bases.[15] |
Visualizing the Process and Troubleshooting Workflow
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Benzyloxyaniline
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-benzyloxyaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in this compound often originate from its synthesis. The most frequent synthetic route involves the reaction of 3-aminophenol (B1664112) with benzyl (B1604629) chloride. Therefore, potential impurities include:
-
Starting Materials: Unreacted 3-aminophenol and benzyl chloride.
-
By-products:
-
Dibenzylaniline derivatives: Formed from over-alkylation of the aniline (B41778) nitrogen.
-
Benzyl alcohol and Benzaldehyde: Can be present as impurities in the benzyl chloride starting material or formed via its hydrolysis or oxidation.[1][2][3]
-
Dibenzyl ether: Another potential impurity from the benzyl chloride reagent.[1][3]
-
-
Reagents and Solvents: Residual base (e.g., potassium carbonate) and reaction solvents.
Q2: My this compound appears as a light brown powder. Is this normal?
A2: Yes, this compound is often described as a light brown or beige to tan powder.[4] However, a darker color may indicate the presence of oxidized impurities. If a higher purity is required, further purification steps such as recrystallization or column chromatography are recommended.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase method with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a suitable starting point.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value (63-67 °C) is indicative of high purity.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (63-67 °C), or the solution is too concentrated. Impurities can also lower the melting point of the mixture.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. Start by letting it cool to room temperature on the benchtop before moving it to an ice bath.
-
If the problem persists, consider purifying the material by column chromatography first to remove the impurities that may be causing the issue.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask at the surface of the solution with a glass rod.
-
Add a seed crystal of pure this compound.
-
-
Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Problem 3: The final yield is low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also have been lost during transfers or filtration.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. Note that the second crop may be less pure.
-
Column Chromatography
Problem 1: The compound is not moving from the baseline on the TLC plate (Rf = 0).
-
Possible Cause: The eluent is not polar enough to move the compound up the stationary phase.
-
Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate (B1210297) system, gradually increase the percentage of ethyl acetate.
Problem 2: All spots, including the product and impurities, are running at the solvent front (Rf = 1).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Problem 3: The compound is tailing on the TLC plate and eluting as broad peaks from the column.
-
Possible Cause: this compound is a basic compound, and the acidic nature of silica (B1680970) gel can cause strong interactions, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[6][7] Alternatively, consider using a different stationary phase like neutral or basic alumina.
Experimental Protocols
Recrystallization of this compound (Starting Protocol)
This protocol provides a starting point for the recrystallization of this compound. The ideal solvent or solvent mixture and volumes should be determined on a small scale first.
-
Solvent Screening:
-
Place a small amount of crude this compound in several test tubes.
-
Test the solubility in various solvents at room temperature and upon heating. Good single solvents to try include ethanol, isopropanol, and toluene.
-
Mixed solvent systems can also be effective. A good starting point is an ethanol/water or toluene/hexane mixture. The ideal system will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the solvent in which it is more soluble for a mixed system) until the solid just dissolves.
-
-
Crystallization:
-
If using a mixed solvent system, add the second solvent (the one in which the compound is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
| Solvent System | Solubility of this compound | Notes |
| Ethanol/Water | Soluble in hot ethanol, less soluble in cold. Water acts as an anti-solvent. | Good starting point for many aromatic amines. |
| Toluene/Hexane | Soluble in hot toluene, less soluble in cold. Hexane acts as an anti-solvent. | Suitable for less polar impurities. |
| Isopropanol | Moderate solubility when hot, low when cold. | A potential single-solvent system. |
Column Chromatography of this compound (Starting Protocol)
This protocol is a general guideline for the purification of this compound by flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4.
-
If tailing is observed, add 0.1-1% triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
Monitor the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if tailing occurs) |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting common issues in the recrystallization of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for 3-Benzyloxyaniline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-benzyloxyaniline. The primary focus is on optimizing catalyst loading and reaction conditions to achieve high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound from 3-aminophenol (B1664112)?
The primary challenge is achieving selective O-alkylation over N-alkylation. 3-Aminophenol possesses two nucleophilic sites: the hydroxyl group (OH) and the amino group (NH₂). Direct alkylation with a benzylating agent like benzyl (B1604629) bromide can lead to a mixture of the desired O-alkylated product (this compound), the N-alkylated product (3-(benzylamino)phenol), and the N,O-dialkylated product.[1] Separating these products can be difficult.[1]
Q2: What is the most effective strategy to achieve selective O-benzylation?
A highly effective method involves a three-step process that utilizes a protecting group for the more nucleophilic amino group:[1]
-
Protection: The amino group of 3-aminophenol is selectively protected, often by forming an imine (Schiff base) with benzaldehyde (B42025). This temporarily deactivates the nitrogen nucleophile.
-
Alkylation: The hydroxyl group of the protected intermediate is then benzylated. In this step, a base like potassium carbonate (K₂CO₃) is typically used to deprotonate the phenol (B47542), and no additional catalyst is required.[1]
-
Deprotection: The imine protecting group is easily removed by acid hydrolysis to yield the pure this compound.[1]
Q3: Can I perform a direct O-benzylation without a protecting group? What catalysts are used?
Direct benzylation is possible but achieving high selectivity for O-alkylation is challenging. Phase-transfer catalysis (PTC) is a common methodology for such reactions.[2] Quaternary ammonium (B1175870) salts, such as Tetrabutylammonium Bromide (TBAB), are frequently used as phase-transfer catalysts.[3][4] These catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the benzylating agent.[4] Optimization of the catalyst loading, base, and solvent system is crucial for maximizing the yield of the O-alkylated product.[5]
Q4: What are common side products other than the N-alkylated isomer?
Besides N-alkylation, other potential side products include:
-
N,O-Dibenzylation: If excess benzylating agent is used or reaction times are prolonged, both the amino and hydroxyl groups can be alkylated.
-
Quaternary Ammonium Salt Formation: The amino group can be further alkylated to form a quaternary ammonium salt.
-
Benzyl Ether Cleavage: While generally stable, the benzyl ether product can undergo cleavage under certain hydrogenolysis conditions, for instance, in the presence of a palladium catalyst and a hydrogen source.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of 3-Aminophenol | 1. Inactive Catalyst/Base: The base (e.g., K₂CO₃) may be old or hydrated. For PTC, the catalyst may be poisoned. 2. Insufficient Catalyst/Base Loading: The amount of base or phase-transfer catalyst may be too low to effectively drive the reaction. 3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | 1. Use freshly dried base. Ensure high-purity phase-transfer catalyst. 2. Systematically increase the loading of the base or catalyst. (See Data Presentation section for an example). 3. Gradually increase the reaction temperature while monitoring for side product formation. For the protection-alkylation route, refluxing in acetone (B3395972) is common.[1] |
| Low Yield of this compound with Significant Byproduct Formation | 1. Formation of N-alkylated and/or N,O-dialkylated products: This is the most common issue in direct benzylation. 2. Reaction time is too long or too short: Insufficient time leads to incomplete conversion, while excessive time can promote side reactions. | 1. Employ the amino-protection strategy (see Experimental Protocol). 2. If using direct benzylation, optimize the catalyst and base loading (see Data Presentation). Consider a milder benzylating agent. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Product is a mixture of O- and N-benzylated isomers that is difficult to separate | Lack of Selectivity: Direct alkylation was performed under non-optimized conditions. | 1. The most reliable solution is to restart the synthesis using the amino-protection strategy. 2. Attempt purification using column chromatography, though separation can be challenging due to similar polarities. |
| Final product appears discolored (e.g., brown or pink) | Oxidation: Aminophenols and their derivatives can be susceptible to air oxidation, leading to colored impurities. | 1. Handle the starting material and product under an inert atmosphere (e.g., nitrogen or argon) where possible. 2. Use degassed solvents. 3. Store the final product in a cool, dark place, and consider blanketing with an inert gas. |
Data Presentation
Optimizing the amount of catalyst and base is critical for maximizing yield and selectivity, especially in direct alkylation reactions. The following data, adapted from a study on the benzylation of phenol using Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst, serves as a representative guide for optimizing these parameters.
Table 1: Optimization of Catalyst and Base Loading for the Benzylation of Phenol
| Entry | TBAB (mol%) | Base | Base (equivalents) | Solvent | Time (h) | Yield (%) |
| 1 | 100 | K₃PO₄ | 2.0 | Water | 2 | 86 |
| 2 | 100 | K₂CO₃ | 2.0 | Water | 2 | 81 |
| 3 | 100 | Cs₂CO₃ | 2.0 | Water | 2 | 75 |
| 4 | 50 | K₃PO₄ | 2.0 | Water | 2 | 97 |
| 5 | 50 | K₃PO₄ | 1.5 | Water | 2 | 97 |
| 6 | 50 | K₃PO₄ | 1.5 | Water | 1 | 85 |
| 7 | 0 | K₃PO₄ | 1.5 | Water | 2 | <5 |
Note: This data is for the benzylation of phenol with benzyl bromide and serves as a model for optimizing the direct benzylation of 3-aminophenol.
Experimental Protocols
Protocol 1: Selective O-Benzylation of 3-Aminophenol via Amino-Group Protection[1][6]
This protocol is a reliable method for synthesizing this compound with high selectivity and yield.
Step 1: Protection of the Amino Group (Schiff Base Formation)
-
In a round-bottom flask, dissolve 3-aminophenol (30 mmol) in methanol (B129727) (80 mL).
-
Add benzaldehyde (30 mmol, 1.0 equivalent) to the solution.
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the methanol under reduced pressure (rotary evaporation).
-
Recrystallize the resulting residue from ethanol (B145695) to afford N-benzylidene-3-aminophenol as a solid.
Step 2: O-Benzylation of the Protected Intermediate
-
To a stirred solution of N-benzylidene-3-aminophenol (3 mmol) in acetone (30 mL), add anhydrous potassium carbonate (K₂CO₃) (6 mmol, 2.0 equivalents).
-
Add benzyl bromide (3 mmol, 1.0 equivalent) to the mixture.
-
Heat the mixture to reflux and maintain for approximately 20 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite® to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
Step 3: Deprotection (Hydrolysis) to Yield this compound
-
To the crude residue from Step 2, add dichloromethane (B109758) (10 mL) and 1N HCl (30 mL).
-
Stir the two-phase mixture vigorously for 1 hour at room temperature.
-
Separate the layers using a separatory funnel.
-
Neutralize the aqueous layer with sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for the selective synthesis of this compound.
Caption: Logical diagram of O- vs. N-alkylation pathways.
References
preventing decomposition of 3-Benzyloxyaniline during reaction
Welcome to the Technical Support Center for 3-Benzyloxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance for handling this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound involve its two key functional groups: the aniline (B41778) and the benzyl (B1604629) ether. The main routes of degradation are:
-
Oxidation of the aniline group: The electron-rich amino group is susceptible to oxidation, which can lead to the formation of colored impurities and complex side products.
-
Debenzylation: The benzyl ether linkage can be cleaved under both reductive (e.g., catalytic hydrogenolysis) and strongly acidic conditions, yielding 3-aminophenol (B1664112).
-
Unwanted reactivity of the aniline group: The high nucleophilicity and basicity of the aniline can lead to undesired side reactions, such as multiple substitutions in electrophilic aromatic substitution (EAS) or reaction with Lewis acid catalysts, which deactivates the aromatic ring.[1]
Q2: How can I prevent the decomposition of this compound?
A2: The most effective strategy is to protect the aniline functional group, typically through acylation to form an amide (e.g., an acetanilide). This significantly reduces the nucleophilicity and activating effect of the nitrogen atom, thereby preventing oxidation and unwanted side reactions. For preventing debenzylation, it is crucial to avoid reagents and conditions known for cleaving benzyl ethers, such as strong acids and catalytic hydrogenation, unless desired.
Q3: My reaction mixture is turning dark brown/black. What is the likely cause?
A3: A dark coloration of the reaction mixture often indicates the oxidation of the aniline group. This can be triggered by exposure to air (oxygen), oxidizing agents, or even some metal catalysts under certain conditions. To mitigate this, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q4: I am observing the formation of 3-aminophenol as a significant byproduct. How can I avoid this?
A4: The presence of 3-aminophenol indicates that debenzylation is occurring. This is likely due to acidic conditions in your reaction or work-up, or the use of reductive conditions (e.g., H₂ with a palladium catalyst). To prevent this, ensure your reaction is run under neutral or basic conditions and avoid hydrogen sources if a palladium catalyst is used for other transformations (like cross-coupling reactions).
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Decomposition of starting material: The reaction conditions may be too harsh, leading to oxidation or debenzylation. 2. Catalyst deactivation: In cross-coupling reactions, the aniline group can coordinate to the metal center and inhibit catalysis. 3. Incomplete reaction: The reaction may not have reached completion. | 1. Protect the aniline group: Convert the aniline to an acetamide (B32628) before proceeding with the reaction. This will increase its stability. 2. Use appropriate ligands: For palladium-catalyzed reactions, bulky, electron-rich phosphine (B1218219) ligands can promote the desired coupling over catalyst inhibition. 3. Monitor the reaction: Use TLC or LC-MS to monitor the reaction's progress and determine the optimal reaction time. |
| Formation of Multiple Products | 1. Polysubstitution in EAS: The highly activating aniline group can lead to the addition of multiple electrophiles to the aromatic ring. 2. Side reactions: The unprotected aniline may be participating in undesired reactions. | 1. Protect the aniline group: Acylation of the aniline to an amide will moderate its activating effect and generally direct substitution to the para position relative to the amide. 2. Control stoichiometry: Carefully control the stoichiometry of the electrophile to favor mono-substitution. |
| Product is Contaminated with a Colored Impurity | 1. Oxidation of the aniline: Exposure to air or other oxidants. | 1. Use an inert atmosphere: Perform the reaction under nitrogen or argon. 2. Degas solvents: Remove dissolved oxygen from solvents before use. |
| Unexpected Formation of 3-Aminophenol | 1. Acidic conditions: Presence of strong acids in the reaction or work-up. 2. Reductive cleavage: Use of hydrogen with a palladium catalyst. | 1. Buffer the reaction: Use a non-nucleophilic base to maintain neutral or slightly basic conditions. 2. Avoid problematic reagents: If the benzyl group needs to be preserved, select alternative reagents that do not cause debenzylation. |
Stability Profile of this compound
| Condition | Stability | Potential Decomposition Products | Prevention/Mitigation |
| Acidic (Strong, e.g., HCl, H₂SO₄) | Poor | 3-Aminophenol, anilinium salt | Avoid strong acids; use milder acids if necessary and monitor for debenzylation. |
| Acidic (Lewis, e.g., AlCl₃) | Poor | Complex with the aniline, deactivation of the ring | Protect the aniline group as an amide before performing reactions requiring Lewis acids (e.g., Friedel-Crafts). |
| Basic (e.g., NaOH, K₂CO₃) | Good | Generally stable. | No specific precautions are typically needed. |
| Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Poor | Complex mixture of oxidation products. | Avoid strong oxidizing agents. Perform reactions under an inert atmosphere to prevent air oxidation. |
| Reducing Agents (e.g., H₂/Pd/C) | Poor | 3-Aminophenol and other reduction products. | Avoid catalytic hydrogenation if the benzyl group is to be retained. |
| Elevated Temperatures | Moderate | Prone to slow oxidation and potential decomposition over extended periods. | Use the lowest effective temperature for the reaction and minimize reaction time. |
Experimental Protocols
Protocol 1: Protection of this compound as an Acetanilide
This protocol describes the N-acetylation of this compound to increase its stability and moderate its reactivity.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water.
-
To this solution, add acetic anhydride (1.1 eq).
-
Immediately add a solution of sodium acetate (1.5 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, the product, N-(3-(benzyloxy)phenyl)acetamide, will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.
Protocol 2: Suzuki-Miyaura Cross-Coupling with a Protected this compound Derivative
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction. Here, an N-protected bromo-derivative of this compound is used as a substrate.
Materials:
-
N-(5-bromo-3-(benzyloxy)phenyl)acetamide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine the N-protected bromo-aniline, the arylboronic acid, and potassium carbonate.[1]
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[1]
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water.[1]
-
Under the inert atmosphere, add the palladium catalyst.[1]
-
Heat the reaction mixture to reflux (85-95 °C) and stir vigorously for 12-24 hours, monitoring by TLC.[1]
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
Protocol 3: Deprotection of the Acetanilide
This protocol describes the hydrolysis of the acetamide group to regenerate the aniline.
Materials:
-
N-(3-(benzyloxy)phenyl)acetamide derivative
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Suspend the N-acetylated compound in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide.
-
The deprotected aniline product can then be extracted with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate to yield the final product.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: General workflow for using a protection strategy.
References
Technical Support Center: Solvent Effects on the Reactivity of 3-Benzyloxyaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for experiments involving 3-benzyloxyaniline. Below are frequently asked questions (FAQs) and detailed guides to navigate the impact of solvent choice on common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My N-acylation of this compound is sluggish or incomplete. Could the solvent be the issue?
A1: Yes, solvent choice is critical for N-acylation. Poor solubility of this compound in the chosen solvent can lead to slow or incomplete reactions. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally good choices as they effectively dissolve both the aniline (B41778) and many acylating agents. If you are using a less polar solvent and observing issues, consider switching to one of these alternatives. Additionally, the presence of water can hydrolyze the acylating agent, so ensure you are using anhydrous solvents.
Q2: I am observing significant side product formation in my Suzuki-Miyaura coupling reaction with this compound. How can solvent selection help?
A2: Side product formation in Suzuki-Miyaura coupling, such as homocoupling of the boronic acid, can be influenced by the solvent system. A mixture of a non-polar aprotic solvent with a polar protic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents and to promote efficient transmetalation. Common solvent systems include toluene (B28343)/ethanol (B145695)/water or dioxane/water.[1] If you are observing significant side reactions, ensure your solvent is thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and promote side reactions.[1]
Q3: In a Buchwald-Hartwig amination, my reaction yield is low. What role does the solvent play?
A3: The solvent in a Buchwald-Hartwig amination is crucial for maintaining the catalyst's activity and ensuring all components remain in solution. Anhydrous, aprotic solvents are standard.[2] Toluene and dioxane are commonly used and generally give good results for the coupling of aryl amines.[1][3] If you are experiencing low yields, ensure your solvent is scrupulously dried and degassed, as both water and oxygen can deactivate the palladium catalyst.
Q4: Can the polarity of the solvent affect the reactivity of the amine group in this compound?
A4: Absolutely. The nucleophilicity of the aniline's amino group can be significantly influenced by the solvent. In polar protic solvents (e.g., ethanol, water), the lone pair of electrons on the nitrogen can be stabilized by hydrogen bonding, which can decrease its nucleophilicity.[4][5] In polar aprotic solvents (e.g., DMF, DMSO), the lone pair is less solvated and thus more available for reaction, which can lead to faster reaction rates for nucleophilic attack.[4][5]
Q5: I am having difficulty removing the solvent after my reaction. What are my options?
A5: High-boiling point solvents like DMF and DMSO can be challenging to remove. If your product is stable, you can remove these solvents under high vacuum. Alternatively, you can perform an aqueous workup and extract your product into a lower-boiling organic solvent like ethyl acetate (B1210297). The high-boiling point solvent will preferentially remain in the aqueous phase. For future experiments, consider if a lower-boiling solvent like THF or DCM could be a suitable alternative.
Troubleshooting Guides and Data Presentation
N-Acylation of this compound
This reaction is a common transformation used to protect the amino group or to synthesize amide derivatives.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Poor Solubility: this compound or the acylating agent is not fully dissolved. 2. Hydrolysis of Acylating Agent: Presence of water in the reaction. | 1. Use a more polar aprotic solvent such as DCM, THF, or DMF. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | Diacylation: The initially formed amide reacts again with the acylating agent. | This is less common for anilines but can occur under harsh conditions. Use a milder acylating agent or add it slowly at a lower temperature (e.g., 0 °C). |
| Difficult Product Isolation | High-Boiling Point Solvent: Difficulty in removing solvents like DMF or DMSO. | Perform an aqueous workup and extract the product into a lower-boiling solvent. Consider using a lower-boiling solvent for the reaction if possible. |
Solvent Effects on N-Acylation (Illustrative)
The following table provides an overview of how different solvents can influence the outcome of the N-acylation of anilines. The data is representative and may require optimization for this compound.
| Solvent | Type | Relative Polarity | Expected Outcome |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Good solubility for reactants, generally clean reactions, easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Good solubility, mild reaction conditions, easy to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Excellent solubility, may accelerate reaction rates, but difficult to remove. |
| Toluene | Non-polar | 0.099 | Lower solubility may lead to slower reactions. |
| Water | Polar Protic | 1.000 | Generally not suitable due to hydrolysis of the acylating agent, though some green chemistry protocols exist for specific cases.[6] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound can be a versatile coupling partner in Suzuki-Miyaura and Buchwald-Hartwig reactions to form C-C and C-N bonds, respectively.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | 1. Catalyst Deactivation: Presence of oxygen or water. 2. Poor Solubility: Reactants or base not fully dissolved. | 1. Thoroughly degas the solvent and reaction mixture. Use anhydrous solvents and reagents.[1] 2. For Suzuki coupling, a mixed solvent system like toluene/ethanol/water can improve solubility of all components.[1] For Buchwald-Hartwig, ensure the chosen aprotic solvent (e.g., toluene, dioxane) is appropriate for the chosen base. |
| Side Reactions (e.g., Homocoupling) | Inefficient Cross-Coupling: The desired reaction pathway is slower than side reactions. | Optimize the catalyst, ligand, and base combination. Ensure strictly anaerobic conditions to minimize homocoupling in Suzuki reactions.[1] |
| Debenzylation | Hydrogenolysis: The palladium catalyst in the presence of a hydrogen source can cleave the benzyl (B1604629) ether. | Avoid potential hydrogen sources in the reaction mixture. Monitor the reaction closely and avoid prolonged reaction times at high temperatures.[1] |
Solvent Effects on Cross-Coupling Reactions (Illustrative)
The choice of solvent is critical for the success of these catalytic cycles. The data below is based on general protocols for similar aryl amines.
| Reaction | Solvent System | Type | Rationale and Expected Outcome |
| Suzuki-Miyaura | Toluene/Ethanol/H₂O | Mixed | Toluene dissolves the organic components, while ethanol and water help to dissolve the inorganic base and boronic acid, facilitating the reaction. Expected yields are generally good to excellent.[1] |
| Suzuki-Miyaura | Dioxane/H₂O | Mixed | A common and effective solvent system for a wide range of substrates. Dioxane is a good solvent for many organic compounds. Expected yields are typically high.[1] |
| Buchwald-Hartwig | Toluene | Aprotic | A standard solvent that works well with common bases like NaOtBu. Provides good yields for many aniline couplings.[1] |
| Buchwald-Hartwig | Dioxane | Aprotic | Another effective solvent, often used with bases like K₃PO₄. Can sometimes offer different reactivity or selectivity compared to toluene.[1] |
Experimental Protocols
General Protocol for N-Acylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under a nitrogen atmosphere.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) and stir the solution at room temperature for 10 minutes.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add the aryl halide (e.g., a brominated derivative of this compound, 1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[7]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).[7]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.[1]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried flask, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.).[2]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and the phosphine (B1218219) ligand (e.g., XPhos, 0.02-0.04 eq.) and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction to 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.[2]
-
Work-up: Once complete, cool the mixture to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[2]
Visualizations
Caption: General experimental workflow for reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Base Selection for Reactions with 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-benzyloxyaniline. The following information is intended to assist in the proper selection of bases to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound that require a base?
A1: The most common base-mediated reactions involving the amine functionality of this compound are N-alkylation and N-acylation. These reactions are crucial for the synthesis of more complex molecules in drug discovery and materials science. The benzylic ether group is generally stable but can be susceptible to cleavage under harsh conditions.
Q2: How do I choose an appropriate base for my reaction with this compound?
A2: The choice of base depends on the specific reaction (N-alkylation vs. N-acylation) and the electrophile being used. A key principle is to select a base that is strong enough to deprotonate the aniline (B41778) nitrogen (or the resulting ammonium (B1175870) salt after initial reaction) but not so strong that it causes unwanted side reactions, such as debenzylation or reaction with other functional groups. The pKa of the base's conjugate acid should be higher than that of the protonated this compound.
Q3: Can the benzyloxy group react under basic conditions?
A3: While the benzyl (B1604629) ether is generally stable to many bases, strong bases, particularly in combination with high temperatures, can potentially lead to debenzylation. This is a critical consideration when selecting reaction conditions. Visible-light-mediated methods using a photooxidant can also cleave benzyl ethers.[1]
Q4: Why is my N-alkylation of this compound giving low yields?
A4: Low yields in N-alkylation reactions can stem from several factors:
-
Inappropriate Base: The base may be too weak to effectively deprotonate the aniline, leading to a slow or incomplete reaction.
-
Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to the formation of a di-alkylated byproduct.
-
Steric Hindrance: The electrophile or the aniline itself may be sterically hindered, slowing down the reaction rate.
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be poisoned or deactivated.
Q5: I am observing multiple products in my N-acylation reaction. What could be the cause?
A5: In N-acylation, the primary amine of this compound is generally more nucleophilic than the aromatic ring. However, under certain conditions, such as in Friedel-Crafts acylation, reaction at the aromatic ring (C-acylation) can compete with N-acylation. To favor N-acylation, it is best to use acyl chlorides or anhydrides with a non-Lewis acidic catalyst or a suitable base.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Base Strength | Consult the pKa table (Table 1) to select a stronger base. The pKa of the base's conjugate acid should be significantly higher than that of the protonated aniline. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. Consider switching to a more polar aprotic solvent like DMF or DMSO. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation (e.g., debenzylation). |
| Deactivated Reagents | Use freshly opened or purified reagents. Alkylating and acylating agents can degrade upon storage. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Di-alkylation Product | The mono-alkylated product is reacting further with the alkylating agent. | Use a stoichiometric amount or a slight excess of the aniline relative to the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Debenzylation Product (3-aminophenol) | The base is too strong, or the reaction temperature is too high, leading to cleavage of the benzyl ether. | Use a milder base (e.g., K₂CO₃ instead of NaH). Reduce the reaction temperature. Avoid prolonged reaction times. |
| C-Acylation Product | Use of a Lewis acid catalyst in acylation. | For N-acylation, avoid Lewis acids. Use a base like pyridine (B92270) or triethylamine (B128534) with an acyl chloride or anhydride. |
Data Presentation
Table 1: pKa Values of Common Bases and Conjugate Acids
This table provides pKa values for the conjugate acids of common bases in water and DMSO. This data is essential for selecting a base with the appropriate strength for your reaction with this compound (predicted pKa of the conjugate acid is ~4.2).
| Base | Conjugate Acid | pKa in Water | pKa in DMSO |
| Sodium Hydride (NaH) | H₂ | ~36 | ~42 |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | ~40 |
| Sodium Amide (NaNH₂) | Ammonia | 38 | 41 |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | ~19 | ~32.2 |
| Sodium Ethoxide (NaOEt) | Ethanol | 15.9 | 29.8 |
| Sodium Hydroxide (NaOH) | Water | 15.7 | 31.4 |
| 1,8-Diazabicycloundec-7-ene (DBU) | DBU-H⁺ | ~12 | 13.9 |
| Triethylamine (TEA) | Triethylammonium | 10.75 | 9.0 |
| Diisopropylethylamine (DIPEA) | DIPEA-H⁺ | 11 | 10.7 |
| Pyridine | Pyridinium | 5.25 | 3.4 |
| Sodium Bicarbonate (NaHCO₃) | Carbonic Acid | 10.3 | - |
| Potassium Carbonate (K₂CO₃) | Bicarbonate | 10.3 | - |
| Cesium Carbonate (Cs₂CO₃) | Bicarbonate | 10.3 | - |
Data compiled from various sources.[2][3][4][5][6][7][8][9][10]
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Acylation of this compound with Acetyl Chloride
This protocol provides a general method for the N-acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Logical workflow for base selection in reactions with this compound.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. scribd.com [scribd.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. library.gwu.edu [library.gwu.edu]
Technical Support Center: 3-Benzyloxyaniline Reactions
Welcome to the Technical Support Center for experimental procedures involving 3-benzyloxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common reactions such as palladium-catalyzed cross-couplings, N-acylations, and reductive aminations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile building block in organic synthesis. The most common reactions involve the nucleophilic amino group or the aromatic ring. These include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): To form carbon-carbon or carbon-nitrogen bonds at the aromatic ring, typically by first converting the aniline (B41778) to a halide or triflate.
-
N-Acylation: Reaction of the amino group with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction of the amino group with aldehydes or ketones to form secondary amines.
-
Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing various functional groups.
Q2: My this compound starting material is a dark color. Can I still use it?
Anilines are prone to oxidation, which can cause them to darken over time upon exposure to air and light.[1] While slight discoloration may not significantly impact some reactions, it is best practice to use purified starting material for optimal results and to avoid side reactions. Purification can be achieved by recrystallization or by distillation under reduced pressure.[2]
Q3: Is the benzyloxy group stable under typical reaction conditions?
The benzyloxy group is generally stable under many conditions, including Suzuki-Miyaura and Buchwald-Hartwig reactions. However, it can be cleaved under certain circumstances. Palladium catalysts, in the presence of a hydrogen source, can cause hydrogenolysis (debenzylation). It is crucial to avoid potential hydrogen sources in the reaction mixture and to minimize reaction times at high temperatures.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Issue: Low Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. The choice of ligand is also crucial; bulky, electron-rich ligands like XPhos or SPhos can improve performance. |
| Inefficient Transmetalation (Suzuki) | The transfer of the organic group from boron to palladium can be slow. Ensure the base is appropriate and sufficiently strong to activate the boronic acid. |
| Slow Reductive Elimination (Buchwald-Hartwig) | The final C-N bond-forming step can be slow. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and consider increasing the reaction temperature. |
| Side Reactions | Homocoupling of the boronic acid or hydrodehalogenation of the aryl halide can occur. Ensure the reaction is under strictly anaerobic conditions to minimize homocoupling. Optimize the catalyst, ligand, and base to reduce hydrodehalogenation. |
Issue: Significant amount of homocoupling byproduct from the boronic acid.
This is a common side reaction in Suzuki-Miyaura couplings, often caused by the presence of oxygen.
-
Solution: Rigorously degas all solvents and the reaction vessel. Purge the reaction with an inert gas (e.g., argon or nitrogen) for 15-20 minutes and maintain a positive pressure of inert gas throughout the reaction.[3] Use high-purity reagents.
Issue: Debenzylation of the starting material or product.
Palladium catalysts can catalyze the hydrogenolysis of the benzyl (B1604629) ether.
-
Solution: Ensure no hydrogen sources are present. Avoid solvents or additives that could act as hydrogen donors. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to high temperatures.
N-Acylation Reactions
Issue: Low Yield of N-acylated product.
| Potential Cause | Recommended Solution |
| Insufficiently reactive acylating agent | For less nucleophilic anilines, an acid anhydride (B1165640) may not be reactive enough. Switch to a more electrophilic acylating agent, such as an acyl chloride.[4] |
| Lack of catalyst | For challenging acylations, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed. DMAP forms a highly reactive N-acylpyridinium intermediate.[4] |
| Basic starting material | The aniline nitrogen is basic and can be protonated by acidic byproducts (e.g., HCl from an acyl chloride), which deactivates it. Add a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid. |
Issue: Observation of C-acylation on the aromatic ring instead of N-acylation.
Direct Friedel-Crafts acylation of anilines often fails because the amino group coordinates with the Lewis acid catalyst, deactivating the ring.[3]
-
Solution: To achieve C-acylation, the amino group must first be protected, for example, by converting it to an acetanilide. The acetamido group is still an ortho-, para-director but moderates the ring's reactivity, allowing for a controlled C-acylation. The protecting group can be removed later via hydrolysis.[3]
Reductive Amination Reactions
Issue: Formation of a dialkylated product.
The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation.
-
Solution: Use a stepwise procedure. First, form the imine in a solvent like methanol (B129727), and then add the reducing agent (e.g., NaBH₄). This can provide more control over the mono-alkylation.
Issue: Reduction of the aldehyde/ketone to an alcohol.
Strong reducing agents like NaBH₄ can reduce the carbonyl starting material.
-
Solution: Use a milder, chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents are less reactive towards aldehydes and ketones but will efficiently reduce the imine intermediate.
Quantitative Data
Table 1: Typical Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 |
| Pd₂(dba)₃ / XPhos (2%) | K₃PO₄ | Dioxane | 110 | 24 | 85-95 |
Note: Yields are representative for biaryl amine syntheses and may require optimization for specific substrates.
Table 2: Yields for N-Acylation of Anilines with Acetic Acid under Microwave Irradiation
| Molar Ratio (Aniline:Acetic Acid) | Microwave Power | Time (min) | Yield (%) |
| 1:3 | 160 MHz | 40-50 | 70-80 |
| 1:3 | 480 MHz | 5 | ~Quantitative |
Data adapted from a study on the acylation of aniline.[5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-N-(benzyloxy)aniline
This protocol describes the coupling of a protected 3-bromoaniline (B18343) with a generic boronic acid.
-
Reaction Setup: In a round-bottom flask, combine the 3-bromo-N-(benzyloxy)aniline derivative (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[3]
-
Solvent and Catalyst Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water. Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).[3]
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: N-Acetylation of this compound
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) or THF. Add a base such as pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetamide (B32628) can be further purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 3: Reductive Amination of this compound with an Aldehyde
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to form the imine.
-
Reduction: Cool the solution in an ice bath and carefully add sodium borohydride (B1222165) (NaBH₄) (1.1 eq) in small portions.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude secondary amine product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a typical cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Removal of Palladium Catalyst from 3-Benzyloxyaniline Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the removal of palladium catalysts from 3-Benzyloxyaniline reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium from this compound?
A1: Several methods are employed to remove palladium catalysts from reaction mixtures, each with its own advantages and limitations. The most common techniques include:
-
Filtration through Celite: This is a straightforward method for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C).[1][2] The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite, which traps the solid catalyst particles.[2]
-
Adsorption on Activated Carbon: Activated carbon is effective in adsorbing dissolved and colloidal palladium species.[3][4] The crude product is dissolved in a solvent and stirred with activated carbon, which is then removed by filtration.[5]
-
Use of Palladium Scavengers: These are materials that selectively bind to palladium, facilitating its removal. They can be silica-based or polymeric and are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[6][7][8]
-
Chromatography: Column chromatography can be effective for removing palladium residues, especially when other impurities are also present.[2][9]
-
Crystallization: In some cases, crystallization of the final product can leave palladium impurities behind in the mother liquor. However, it can sometimes concentrate the metal within the crystal structure.[10]
Q2: Why can it be challenging to remove palladium from this compound?
A2: The presence of the aniline (B41778) functional group in this compound can lead to the formation of stable complexes with palladium. This chelation can cause the palladium to leach into the solution as soluble species, which are not effectively removed by simple filtration.[11][12] The choice of removal method must therefore account for the potential presence of both heterogeneous and homogeneous palladium.
Q3: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the amount of residual metals in APIs. Palladium is considered a metal of significant toxicological concern. The permitted daily exposure (PDE) for palladium depends on the route of administration, with the oral limit generally being 10 ppm.[13][14][15]
Q4: How can I quantify the amount of residual palladium in my this compound product?
A4: Highly sensitive analytical techniques are required to accurately determine trace levels of palladium. The most common methods used in the pharmaceutical industry are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metals due to its high sensitivity and accuracy.[13][16]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique for elemental analysis.[16]
-
X-Ray Fluorescence (XRF) Spectrometry: A non-destructive technique that can be used for rapid screening of palladium content.[17]
There are also rapid screening methods based on fluorescence that can be used for in-process monitoring of palladium removal.[16][18]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of palladium catalyst from this compound products.
Issue 1: High levels of palladium remain after filtration through Celite.
-
Possible Cause: The palladium may be present as soluble species or fine colloidal particles that pass through the Celite pad.[6]
-
Suggested Solutions:
-
Use a Finer Filter Medium: Switch to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE).[6][11]
-
Optimize Celite Bed: Ensure the Celite bed is well-packed and has a sufficient thickness (at least 1-2 cm).[6] Pre-wetting the pad with the solvent can improve its efficiency.
-
Employ a Scavenger: Treat the filtrate with a palladium scavenger to capture dissolved palladium species. Thiol-based scavengers are often effective for Pd(II).[6][16]
-
Activated Carbon Treatment: Stir the filtrate with activated carbon to adsorb the soluble palladium.[3]
-
Issue 2: Low efficiency when using a palladium scavenger.
-
Possible Cause: The chosen scavenger may not be optimal for the specific form of palladium present, or the scavenging conditions may be inadequate.
-
Suggested Solutions:
-
Scavenger Screening: Test a panel of different scavengers with various functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your system.[6][12]
-
Optimize Conditions: Adjust the temperature, reaction time, and solvent. While many scavengers work at room temperature, gentle heating can sometimes improve their performance.[12]
-
Increase Scavenger Equivalents: If the amount of scavenger is insufficient, increasing the loading can improve palladium removal.[12]
-
Address Product-Palladium Complexation: The strong interaction between this compound and palladium might hinder the scavenger's effectiveness. Consider adding a competing ligand or changing the solvent to disrupt this complex before adding the scavenger.[12]
-
Issue 3: Significant product loss after treatment with activated carbon.
-
Possible Cause: Activated carbon can non-specifically adsorb the desired product along with the palladium.[12]
-
Suggested Solutions:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. This can be determined through small-scale optimization experiments.[12]
-
Solvent Selection: The choice of solvent can influence the extent of product adsorption. Experiment with different solvents to minimize this effect.[12]
-
Consider Alternative Adsorbents: Other adsorbents like silica (B1680970) gel can also be used and may exhibit different selectivity.[6]
-
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Target Palladium Species | Advantages | Disadvantages | Typical Efficiency |
| Filtration (Celite/Membrane) | Heterogeneous (e.g., Pd/C) | Simple, fast, low cost | Ineffective for soluble or colloidal palladium | Highly variable, depends on palladium form |
| Activated Carbon | Soluble and Colloidal Pd | Cost-effective, widely applicable | Potential for product loss due to non-specific adsorption | Can reduce Pd to low ppm levels[19] |
| Palladium Scavengers | Soluble and Colloidal Pd | High selectivity, high efficiency | Higher cost compared to carbon or Celite | Can reduce Pd to <10 ppm[7] |
| Column Chromatography | Soluble Pd and other impurities | Can remove multiple impurities simultaneously | Can be time-consuming and require large solvent volumes | Effective, but can lead to product loss on the column |
| Crystallization | Soluble Pd | Can be a very effective final purification step | May concentrate palladium in the product under certain conditions | Highly dependent on the system |
Experimental Protocols
Protocol 1: Palladium Removal using Filtration through Celite
-
Preparation: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm thick layer of Celite. Gently compact the Celite to form an even pad.
-
Pre-wetting: Wash the Celite pad with the solvent that will be used for filtration.
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the Celite pad under vacuum.
-
Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[6]
-
Collection: Collect the filtrate, which contains the this compound product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[5]
-
Stirring: Stir the mixture at room temperature or with gentle heating for 1-4 hours.[12]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing and Concentration: Wash the Celite pad with fresh solvent, combine the filtrates, and remove the solvent under reduced pressure.[12]
Protocol 3: Palladium Removal using a Scavenger
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of the palladium and the solvent system.
-
Addition: Add the scavenger to the solution of crude this compound. The amount will depend on the specific scavenger and the amount of palladium to be removed.
-
Stirring: Stir the mixture for the recommended time, which can range from a few hours to overnight.
-
Filtration: Remove the scavenger by filtration.
-
Washing and Concentration: Wash the scavenger with fresh solvent, combine the filtrates, and concentrate to obtain the purified product.[6]
Visualizations
Caption: A general workflow for the removal of palladium catalyst.
Caption: Troubleshooting guide for inefficient palladium scavenging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. arborassays.com [arborassays.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. onyxipca.com [onyxipca.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
issues with starting material purity for 3-Benzyloxyaniline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-benzyloxyaniline, with a specific focus on issues arising from the purity of starting materials.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format that you may encounter during the synthesis of this compound, which is commonly prepared via the Williamson ether synthesis from 3-aminophenol (B1664112) and benzyl (B1604629) chloride.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a consistently low yield of this compound. What are the potential causes related to my starting materials?
Answer: Low yields in this synthesis are frequently linked to the purity of your 3-aminophenol and benzyl chloride. Key factors to investigate include:
-
Purity of 3-Aminophenol: Technical grade 3-aminophenol can contain isomers (2-aminophenol and 4-aminophenol) and other related impurities. These isomers can also react with benzyl chloride, leading to a mixture of products and reducing the yield of the desired this compound.
-
Purity of Benzyl Chloride: Benzyl chloride is susceptible to degradation and can contain several impurities that consume reactants or interfere with the reaction. Common impurities include benzaldehyde, benzyl alcohol, and dibenzyl ether.
-
Presence of Water: Traces of water in the reaction can hydrolyze benzyl chloride to benzyl alcohol, which can then compete with the 3-aminophenol in the reaction, leading to the formation of dibenzyl ether and reducing the yield of the desired product.
Illustrative Impact of Starting Material Purity on Yield:
| Starting Material | Impurity | Impurity Level (%) | Plausible Impact on this compound Yield (%) |
| 3-Aminophenol | 2-Aminophenol (B121084) & 4-Aminophenol (B1666318) | 1% | 85-90% |
| 5% | 60-70% | ||
| Benzyl Chloride | Benzaldehyde | 1% | 80-85% |
| 5% | 50-60% | ||
| Benzyl Chloride | Benzyl Alcohol | 1% | 88-92% |
| 5% | 70-75% | ||
| Reaction Solvent | Water | 0.1% | 85-90% |
| 0.5% | 65-75% |
Issue 2: Complex Product Mixture and Difficult Purification
Question: My crude product shows multiple spots on TLC, making purification by column chromatography difficult. What are the likely side products forming from impure starting materials?
Answer: A complex reaction mixture is a strong indicator of side reactions caused by impurities in your starting materials.
-
From 3-Aminophenol Impurities:
-
Isomeric Products: The presence of 2- and 4-aminophenol will lead to the formation of 2-benzyloxyaniline (B16607) and 4-benzyloxyaniline, respectively. These isomers can have similar polarities to your target compound, complicating purification.
-
-
From Benzyl Chloride Impurities:
-
N-Benzylation: The amine group of 3-aminophenol can react with benzyl chloride to form N-benzyl-3-aminophenol and N,N-dibenzyl-3-aminophenol.
-
Dibenzyl Ether: If benzyl alcohol is present as an impurity, it can be deprotonated by the base and react with benzyl chloride to form dibenzyl ether.
-
Imine Formation: Benzaldehyde impurities can react with the primary amine of 3-aminophenol to form an imine, which may be stable enough to be isolated as a significant byproduct.
-
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting purity issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 3-aminophenol?
A1: Commercial 3-aminophenol is often produced by the reduction of 3-nitrophenol (B1666305) or through other synthetic routes that can introduce several types of impurities.[1][2] These include:
-
Isomeric Aminophenols: 2-aminophenol and 4-aminophenol are common impurities.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 3-nitrophenol may be present.
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[3]
Q2: What are the typical impurities found in benzyl chloride and how do they affect the synthesis?
A2: Benzyl chloride often contains impurities from its synthesis (chlorination of toluene) or degradation.[4] Common impurities and their effects are:
-
Benzaldehyde: Forms an imine with 3-aminophenol, consuming the starting material.
-
Benzyl alcohol: Competes with 3-aminophenol, leading to the formation of dibenzyl ether.
-
Dibenzyl ether: A common byproduct that can be difficult to separate from the desired product.
-
Toluene: Acts as an inert solvent but reduces the effective concentration of benzyl chloride.[4]
Q3: Is it necessary to purify the starting materials before the reaction?
A3: For high-purity applications, such as in drug development, it is highly recommended to purify the starting materials. If you are experiencing low yields or difficult purifications, purifying your starting materials is a critical troubleshooting step.
Q4: Can N-benzylation be a major side reaction? How can it be minimized?
A4: Yes, N-benzylation can be a significant side reaction, especially if a strong base is used or if the reaction temperature is too high. The amino group of 3-aminophenol is nucleophilic and can compete with the hydroxyl group for the benzyl chloride. To minimize N-benzylation, you can:
-
Use a milder base, such as potassium carbonate, which is less likely to deprotonate the amine.
-
Control the reaction temperature carefully.
-
Consider protecting the amine group before the Williamson ether synthesis, although this adds extra steps to the overall synthesis.[5]
Q5: What is the best method to monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You can observe the consumption of the starting materials (3-aminophenol and benzyl chloride) and the formation of the product (this compound). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]
Experimental Protocols
Protocol 1: Purification of 3-Aminophenol by Recrystallization
-
Dissolution: Dissolve the crude 3-aminophenol in a minimum amount of hot water or a suitable solvent mixture (e.g., water/ethanol).
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification of Benzyl Chloride by Washing and Vacuum Distillation
-
Washing: Wash the technical grade benzyl chloride in a separatory funnel sequentially with:
-
10% sodium carbonate solution to remove acidic impurities.
-
Water to remove the base.
-
Saturated sodium chloride solution (brine) to aid in phase separation.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Filtration: Filter to remove the drying agent.
-
Vacuum Distillation: Distill the dried benzyl chloride under reduced pressure. Collect the fraction boiling at the correct temperature for the applied pressure (e.g., ~79 °C at 15 mmHg).
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724).
-
Base Addition: Add potassium carbonate (1.5 - 2.0 eq) to the mixture.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1.05 - 1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.[7]
Flowchart for this compound Synthesis
Caption: A general workflow for the synthesis and purification of this compound.
Protocol 4: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
This method can be used to analyze the purity of the starting materials, monitor the reaction progress, and determine the purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 3-Benzyloxyaniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-benzyloxyaniline, with a focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound at scale?
A1: The most prevalent methods for synthesizing this compound on a larger scale are:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are valued for their versatility and tolerance of various functional groups.[1][2]
-
Reduction of 1-(benzyloxy)-3-nitrobenzene: This is a reliable method, with reagents like tin(II) chloride (SnCl2) in acidic ethanol (B145695) being particularly suitable for kilogram-scale production due to safety and cost-effectiveness.[3][4]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound can introduce several challenges, including:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control, potentially leading to side reactions or catalyst degradation.[5]
-
Mixing and Mass Transfer: In biphasic reactions, ensuring efficient mixing is crucial for consistent reaction rates and yields.[5]
-
Catalyst Stability and Activity: Palladium catalysts can be sensitive to air, moisture, and impurities, leading to deactivation and lower yields.[2]
-
Purification and Impurity Profile: Removing byproducts and residual metals like palladium can be more complex at a larger scale.[6]
-
Safety: Handling pyrophoric or hazardous reagents like Raney Nickel or sodium hydride requires stringent safety protocols, especially at an industrial scale.[3][7]
Q3: How can I minimize the risk of debenzylation during the synthesis?
A3: Debenzylation, the cleavage of the benzyl (B1604629) ether group, can be a significant side reaction, particularly during palladium-catalyzed hydrogenations. To mitigate this:
-
Avoid Harsh Hydrogenation Conditions: When using catalytic hydrogenation to reduce a nitro group, careful control of reaction conditions is necessary to prevent debenzylation.[4]
-
Alternative Reducing Agents: Consider using non-hydrogenation methods for the nitro group reduction, such as SnCl2/HCl, which has been shown to be effective without cleaving the benzyl group.[3]
-
Catalyst Choice: In cross-coupling reactions, while the benzyl group is generally stable, prolonged reaction times or certain catalysts might promote debenzylation. Monitoring the reaction and using appropriate catalysts can minimize this.
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure all solvents are thoroughly degassed to remove oxygen.[2] Use high-purity, anhydrous reagents. Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., in a glovebox).[2] |
| Inefficient Reaction Conditions | Optimize reaction temperature; for Suzuki-Miyaura, temperatures are typically in the range of 80-110 °C.[7] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure they are finely powdered and anhydrous.[2] For Buchwald-Hartwig reactions, the choice of a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) is critical for promoting the final C-N bond formation.[8] |
| Poor Mixing in Biphasic Reactions | On a larger scale, ensure adequate agitation to maximize the interfacial area between phases, which can otherwise limit the reaction rate.[5] |
Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Homocoupling of Boronic Acid (in Suzuki-Miyaura) | Presence of oxygen promoting the oxidative homocoupling. | Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon).[2] | | Diarylation of Aniline (B41778) (in Buchwald-Hartwig) | The monoarylated product reacts further with another molecule of the aryl halide. | Lower the reaction temperature or reduce the reaction time once the desired product has formed (monitor by TLC or GC-MS).[2] | | Hydrodehalogenation | A side reaction competing with the desired cross-coupling. | Optimize the catalyst, ligand, and base combination.[2] | | Acetylation of Aniline (when using Acetic Acid) | Reaction of the aniline product with acetic acid used as a solvent. | Avoid using acetic acid as a solvent in reductions where the aniline product is formed, especially at a large scale where its removal is difficult.[3] |
Purification Challenges at Scale
| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Residual Palladium | Incomplete removal of the palladium catalyst after the reaction. | Use palladium scavengers like L-cysteine during the workup and crystallization steps.[6] | | Product Precipitation/Crystallization Issues | The product precipitates as a salt or with impurities. | For aniline products, precipitation as the hydrochloride salt by adding water after the reaction can be an effective purification step.[3] The free base can then be obtained by treatment with a base like NaOH.[3] | | Difficult Separation of Byproducts | Similar polarity of the product and byproducts. | Optimize column chromatography conditions (solvent system, gradient). Recrystallization from a suitable solvent system can also be an effective purification method.[2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a this compound derivative via the coupling of 3-bromoaniline (B18343) with 4-(benzyloxy)phenylboronic acid.[2]
Reagents and Materials:
-
3-Bromoaniline
-
4-(Benzyloxy)phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Nitro-Group Reduction with SnCl₂
This protocol is suitable for the large-scale synthesis of 4-benzyloxy-3-chloroaniline (B1332019) from its nitro precursor.[3]
Reagents and Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated HCl
-
Water
-
Dichloromethane
-
2N NaOH solution
Procedure:
-
In a 5 L, 3-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, add tin(II) chloride dihydrate (1.90 mol), ethanol (1250 mL), and concentrated HCl (250 mL).
-
Stir and heat the mixture to 70 °C until a clear solution is formed.
-
To the hot solution, add 4-benzyloxy-3-chloronitrobenzene (0.48 mol) portion-wise over 30 minutes, maintaining a slight reflux.
-
After the addition is complete, heat the mixture for 1.5 hours, monitoring for the disappearance of the starting material by TLC and HPLC.
-
Add water (1250 mL) and allow the solution to cool to room temperature, during which the product will precipitate as a white solid.
-
Cool further to 15 °C, stir for 30 minutes, and collect the precipitate by vacuum filtration.
-
Wash the solid with water and dry to afford the hydrochloride salt of the product.
-
To obtain the free base, suspend the wet solid in dichloromethane, cool in an ice bath, and add 2N NaOH solution with stirring until the pH is ~12.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different synthetic routes to this compound and its derivatives.
| Catalyst System (Precatalyst/Ligand) | Reaction Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Suzuki-Miyaura | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 | [2] |
| Pd(OAc)₂ / XPhos | Buchwald-Hartwig | NaOtBu | Toluene | 100 | 18 | >95 | [8] |
| SnCl₂ | Nitro Reduction | - | EtOH/HCl | 70 | 1.5 | 99 (as HCl salt) | [3] |
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis of this compound derivatives.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
reaction monitoring techniques for 3-Benzyloxyaniline synthesis
Welcome to the technical support center for the synthesis of 3-Benzyloxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for monitoring the progress of this important synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and quickest method to monitor the progress of my this compound synthesis? The most common and rapid method for routine monitoring is Thin-Layer Chromatography (TLC).[1][2][3] It is a simple, quick, and inexpensive technique that allows for a qualitative assessment of the reaction's progress by visualizing the consumption of starting materials (e.g., 3-aminophenol (B1664112) and a benzylating agent) and the formation of the this compound product.[4][5][6]
Q2: How can I definitively confirm the identity of my product during the reaction? While TLC is excellent for tracking the disappearance of reactants, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for confirming the identity of the product.[1][7] These techniques separate the components of the reaction mixture and provide the molecular weight of the product, offering a higher degree of confidence than TLC alone.[8]
Q3: My TLC shows the starting material is consumed, but I'm not sure if the main spot is my desired product. What should I do? In this scenario, it is crucial to use a more specific analytical technique.[8] You should analyze a small aliquot of the reaction mixture using LC-MS or GC-MS to confirm the molecular weight of the major component.[1][7] Additionally, running a proton NMR (¹H NMR) on a worked-up sample can confirm the structure of the product.[9][10]
Q4: Can I use NMR spectroscopy for real-time reaction monitoring? Yes, NMR spectroscopy is a powerful tool for monitoring reaction kinetics and determining reaction endpoints.[11] By taking aliquots from the reaction at various time points and analyzing them by ¹H NMR, you can quantify the disappearance of starting material signals and the appearance of characteristic product signals. In some advanced setups, on-line NMR monitoring can provide real-time data without manual sampling.[12]
Q5: What is the best way to visualize the spots on my TLC plate for this reaction? this compound and its common precursors are aromatic and will absorb UV light. The primary visualization method is a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green plate.[5] If spots are faint, staining with a solution like potassium permanganate (B83412) or p-anisaldehyde can be used as a secondary visualization method.
Troubleshooting Guides
This section addresses common issues encountered during the monitoring of this compound synthesis.
| Problem | Potential Causes | Solutions & Monitoring Strategies |
| Reaction appears stalled (No change in TLC/HPLC over time) | 1. Catalyst deactivation (for cross-coupling reactions).2. Reagents are not pure or solvents are not anhydrous.3. Insufficient temperature.4. Inefficient base or mixing. | Monitoring: Take regular time points for HPLC or LC-MS analysis to confirm the lack of product formation.Solutions: - For Pd-catalyzed reactions, ensure rigorous degassing of solvents and use fresh catalyst.[1]- Use freshly distilled, anhydrous solvents.- Gradually increase the reaction temperature while monitoring for product formation or byproduct formation.- Consider a stronger base or more vigorous stirring.[13] |
| Multiple unexpected spots on TLC plate | 1. Formation of byproducts (e.g., dibenzylation, starting material homocoupling).[1][13]2. Degradation of starting material or product.3. Impurities in the starting materials. | Monitoring: Use LC-MS to identify the molecular weights of the byproducts. Co-spot the reaction mixture on a TLC plate with all starting materials to identify them.Solutions: - To avoid diarylation in Buchwald-Hartwig reactions, consider using a slight excess of the aniline.[1]- Lower the reaction temperature or reaction time once the desired product has formed.- Purify starting materials if they are of questionable purity. |
| Streaking of spots on TLC plate | 1. The sample applied is too concentrated.2. The mobile phase is of inappropriate polarity.3. The compound is acidic or basic and is interacting strongly with the silica (B1680970) gel. | Monitoring: Observe the shape of the spots during TLC development.Solutions: - Dilute the reaction aliquot before spotting it on the TLC plate.- Adjust the mobile phase composition. For streaking polar compounds, increase the polarity of the eluent.- Add a small amount (0.5-1%) of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Product peak is broad or tailing in HPLC | 1. Poor solubility of the product in the mobile phase.2. Secondary interactions between the product and the column stationary phase.3. Co-elution of impurities with the product. | Monitoring: Adjust the HPLC gradient and mobile phase composition to improve peak shape.Solutions: - Modify the mobile phase pH or the organic solvent percentage.- Screen different HPLC column chemistries (e.g., C18, Phenyl-Hexyl).[8]- Purify a small sample for re-injection to confirm if the issue is with the compound or the method. |
Data Presentation
Table 1: Typical TLC and ¹H NMR Data for Reaction Monitoring
This table provides reference data for the starting materials and product to aid in identification. The synthesis route considered here is the benzylation of 3-aminophenol.
| Compound | Structure | Typical TLC Rf* | Key ¹H NMR Signals (CDCl₃, δ ppm)** |
| 3-Aminophenol | 0.2 - 0.3 | 6.9-7.1 (m, 1H), 6.1-6.3 (m, 3H), 3.6 (br s, 2H, -NH₂), 5.0 (br s, 1H, -OH) | |
| Benzyl (B1604629) Bromide | 0.7 - 0.8 | 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, -CH₂Br) | |
| This compound | 0.5 - 0.6 | 7.3-7.5 (m, 5H, Ar-H of Bn), 7.1 (t, 1H), 6.3-6.5 (m, 3H), 5.05 (s, 2H, -OCH₂-), 3.7 (br s, 2H, -NH₂)[14] |
*Typical Rf values using a mobile phase of 30% Ethyl Acetate (B1210297) in Hexanes on silica gel plates. These values are illustrative and can vary. **Chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: Starting Parameters for Chromatographic Analysis
| Technique | Parameter | Recommended Starting Condition |
| HPLC | Column | C18 Reverse Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC-MS | Column | HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min | |
| Injector Temp. | 250 °C | |
| Oven Program | Start at 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min | |
| MS Mode | Electron Ionization (EI), scanning m/z 50-500 |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is a fundamental technique for quickly assessing reaction progress.[6]
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a starting line about 1 cm from the bottom.
-
Spotting: On the starting line, apply small spots of the starting materials (e.g., 3-aminophenol and benzyl bromide) as references. Apply a "co-spot" containing both starting materials. Using a clean capillary tube, take a small aliquot from your reaction mixture and spot it next to the references.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 20-40% Ethyl Acetate in Hexanes). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Compare the spot(s) from the reaction mixture lane to the reference lanes. The reaction is progressing if the starting material spots are diminishing and a new spot, corresponding to the product, is appearing.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of reactants and formation of products.
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it with the mobile phase starting solvent (e.g., 1 mL of 90:10 Water:Acetonitrile) in an HPLC vial.
-
Instrument Setup: Set up the HPLC system according to the parameters suggested in Table 2, or use a previously developed method.
-
Analysis: Inject the prepared sample. Also, inject standards of the starting materials and, if available, the purified product to determine their retention times.
-
Data Interpretation: Monitor the chromatogram for the disappearance of peaks corresponding to the starting materials and the appearance and growth of the peak corresponding to this compound. The peak area can be used to quantify the conversion.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for separation and identification of volatile components in the reaction mixture.
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture and dilute it significantly with a volatile solvent like ethyl acetate or dichloromethane (B109758) (e.g., in 1.5 mL) in a GC vial.[15]
-
Instrument Setup: Program the GC-MS with the parameters outlined in Table 2 or an optimized method.
-
Analysis: Inject the diluted sample into the GC-MS.
-
Data Interpretation: Identify the peaks in the total ion chromatogram. The mass spectrum of the peak corresponding to the product should show a molecular ion (M⁺) at m/z 199, consistent with the molecular weight of this compound.[16]
Mandatory Visualizations
Caption: A general workflow for monitoring chemical reactions.
Caption: A troubleshooting guide for common TLC issues.
Caption: Relationship between different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. Magritek [magritek.com]
- 12. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Aniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving aniline (B41778).
Troubleshooting Guides & FAQs
Issue 1: Formation of Colored Impurities (Azoxybenzene, Azobenzene)
Q1: My reaction mixture is developing a significant orange/red color, and analysis shows the presence of azoxybenzene (B3421426) and azobenzene (B91143). How can I prevent this?
A1: The formation of colored impurities like azoxybenzene and azobenzene is a common issue, particularly during the reduction of nitrobenzene (B124822) to aniline. These byproducts arise from the condensation of reaction intermediates, namely nitrosobenzene (B162901) and phenylhydroxylamine.[1] Their presence is often indicative of incomplete reduction.
Troubleshooting Steps:
-
Optimize Hydrogen Availability: Ensure a sufficient and consistent supply of hydrogen gas or a suitable hydrogen donor. This promotes the complete reduction of intermediates to the desired aniline product.[1]
-
Catalyst Activity: Use a fresh or regenerated catalyst. Catalysts such as Palladium on carbon (Pd/C) can lose activity over time.[1] Consider testing a new batch of catalyst if yields are low.
-
Control Reaction Temperature: Elevated temperatures can sometimes favor the formation of side products. Experiment with a lower temperature range while ensuring the complete conversion of the starting material.[1]
-
Solvent Selection: The choice of solvent can influence the reaction's selectivity. It is advisable to consult literature for the optimal solvent for your specific reduction.
Issue 2: Over-alkylation/Over-arylation Leading to Tertiary Anilines
Q2: I am trying to synthesize a secondary aniline, but I am observing a significant amount of the tertiary aniline byproduct. How can I improve the selectivity for the secondary aniline?
A2: Overalkylation or overarylation is a frequent challenge in the synthesis of secondary anilines. Several strategies can be employed to minimize the formation of tertiary anilines:[2]
Troubleshooting Steps:
-
Modify Reaction Stoichiometry: Use a larger excess of the primary aniline relative to the alkylating or arylating agent. This statistically favors the reaction of the electrophile with the more abundant primary amine.[2]
-
Adjust Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second alkylation/arylation step more significantly than the first, thereby improving selectivity for the secondary aniline.[2]
-
Change the Catalyst System: In catalytic reactions like the Buchwald-Hartwig amination, the choice of catalyst and ligand is critical. Utilizing bulky ligands can sterically hinder the formation of the tertiary amine.[2]
-
Slow Addition of Reagents: A slow, controlled addition of the alkylating or arylating agent can help maintain a low concentration of the electrophile, favoring mono-substitution.
Issue 3: Polysubstitution in Electrophilic Aromatic Substitution (EAS) Reactions
Q3: During the bromination of aniline, I am getting a mixture of polybrominated products instead of the desired mono-brominated aniline. How can I achieve better control over the substitution?
A3: The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution. This high reactivity often leads to polysubstitution, such as the formation of 2,4,6-tribromoaniline (B120722) when aniline is treated with bromine water.[3][4]
Troubleshooting Steps:
-
Protect the Amino Group: To control the reactivity, the amino group can be protected, for instance, through acetylation to form acetanilide (B955). The amide group is less activating than the amino group, which allows for mono-substitution. The protecting group can be removed by hydrolysis after the substitution reaction.[3][4][5]
-
Stoichiometric Control: Use a 1:1 molar ratio of the electrophile to the aniline derivative to favor mono-substitution.[6]
-
Lower the Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[6]
-
Slow Addition of Electrophile: A gradual addition of the electrophile can help to prevent localized high concentrations that can lead to polysubstitution.[6]
Issue 4: Formation of Polymeric Byproducts
Q4: My aniline reaction is producing a dark, tarry, or solid precipitate, which I suspect is a polymer. What causes this and how can I avoid it?
A4: Aniline can undergo polymerization, especially under oxidative conditions or in the presence of certain catalysts, leading to the formation of polyaniline.[7] This is often observed as a dark precipitate.[7]
Troubleshooting Steps:
-
Control Oxidizing Agents: If using an oxidizing agent, carefully control its concentration and the reaction conditions. In some cases, using a milder oxidizing agent may be necessary.[6]
-
Inert Atmosphere: For reactions sensitive to air, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of aniline.[8]
-
Optimize Reaction Time: Prolonged reaction times, especially after the desired product has formed, can sometimes lead to polymerization.[7] Monitor the reaction progress and stop it once the starting material is consumed.
-
pH Control: The pH of the reaction medium can influence the stability of aniline. In some ozonation reactions, for instance, byproduct formation is pH-dependent.[9]
Data Presentation
Table 1: Effect of Reaction Temperature on Aniline Yield in Continuous-Flow Hydrogenation of Nitrobenzene
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Aniline Yield (%) |
| 1 | 40 | 0.5 | 1.0 | 85 |
| 2 | 50 | 0.5 | 1.0 | 96 |
| 3 | 60 | 0.5 | 1.0 | 99 |
| 4 | 70 | 0.5 | 1.0 | 99 |
Data synthesized from a study on the optimization of aniline synthesis.[10]
Table 2: Influence of Catalyst Loading on Byproduct Formation in Nitrobenzene Hydrogenation
| Catalyst | Palladium Loading (wt%) | Major Byproducts | Selectivity for Aniline |
| Pd/Al₂O₃ | 5 | Cyclohexylamine (CHA), N-cyclohexylaniline (CHAN), Dicyclohexylamine (DICHA) | Lower |
| Pd/Al₂O₃ | 0.3 | Reduced formation of overhydrogenated products | Higher |
This table summarizes findings on how catalyst loading affects the selectivity of aniline synthesis and minimizes overhydrogenation byproducts.[2]
Experimental Protocols
Protocol 1: Controlled Mono-iodination of Aniline
This protocol describes a method to favor the formation of mono-iodinated aniline while minimizing di-iodination.[6]
-
Reaction Setup: Dissolve the aniline derivative (1.0 mmol) in a 1:1 (v/v) mixture of anhydrous pyridine (B92270) and anhydrous 1,4-dioxane.
-
Cooling: Cool the solution to 0 °C in an ice bath with constant stirring.
-
Reagent Addition: Add molecular iodine (1.0 mmol) portion-wise to the cooled solution.
-
Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acylation of Aniline for Controlled Nitration
This protocol details the protection of the amino group in aniline to control electrophilic aromatic substitution.[3][5]
-
Acetylation: React aniline with acetyl chloride or acetic anhydride (B1165640) to form acetanilide.
-
Nitration: Treat the resulting acetanilide with a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) to introduce a nitro group, primarily at the para position.
-
Hydrolysis: Hydrolyze the acetanilide derivative using acidic or basic conditions to remove the acetyl protecting group and yield the desired nitroaniline.
Visualizations
Caption: Formation of azoxybenzene and azobenzene byproducts.
Caption: Troubleshooting workflow for aniline reactions.
Caption: Workflow for controlled electrophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Study of the aromatic by-products formed from ozonation of anilines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Benzyloxyaniline
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of molecular compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating such structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3-benzyloxyaniline and its ortho- and para-isomers, offering a valuable resource for spectral interpretation and compound identification.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, 2-benzyloxyaniline, and 4-benzyloxyaniline. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic-H | 7.45 - 7.25 | m | - |
| Aromatic-H | 7.09 | t | 7.9 | |
| Aromatic-H | 6.40 | dd | 7.9, 2.1 | |
| Aromatic-H | 6.35 | t | 2.1 | |
| Aromatic-H | 6.28 | dd | 7.9, 2.1 | |
| -CH₂- | 5.03 | s | - | |
| -NH₂ | 3.71 | br s | - | |
| 2-Benzyloxyaniline | Aromatic-H | 7.48 - 7.28 | m | - |
| Aromatic-H | 6.95 - 6.70 | m | - | |
| -CH₂- | 5.10 | s | - | |
| -NH₂ | 3.90 | br s | - | |
| 4-Benzyloxyaniline | Aromatic-H | 7.42 - 7.28 | m | - |
| Aromatic-H | 6.83 | d | 8.8 | |
| Aromatic-H | 6.70 | d | 8.8 | |
| -CH₂- | 4.98 | s | - | |
| -NH₂ | 3.55 | br s | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C-O | 159.4 |
| C-N | 148.1 | |
| C (benzyl) | 137.2 | |
| C-H (aromatic) | 130.0, 128.6, 128.0, 127.5 | |
| C-H (aromatic) | 108.1, 107.8, 102.8 | |
| -CH₂- | 70.0 | |
| 2-Benzyloxyaniline | C-O | 146.8 |
| C-N | 141.2 | |
| C (benzyl) | 137.4 | |
| C-H (aromatic) | 128.7, 128.1, 127.6 | |
| C-H (aromatic) | 121.7, 118.9, 115.6, 112.4 | |
| -CH₂- | 70.5 | |
| 4-Benzyloxyaniline | C-O | 152.6 |
| C-N | 141.2 | |
| C (benzyl) | 137.6 | |
| C-H (aromatic) | 128.5, 127.9, 127.4 | |
| C-H (aromatic) | 116.2, 115.5 | |
| -CH₂- | 70.6 |
Experimental Protocol: ¹H and ¹³C NMR Analysis of Benzyloxyanilines
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.
-
Solvent: Dissolve 5-10 mg of the benzyloxyaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of scans: 8-16
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2 seconds
-
-
4. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
¹³C NMR Analysis: Assign the carbon signals based on their chemical shifts and, if necessary, by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the type of carbon (CH, CH₂, CH₃, or quaternary).
Visualizing the NMR Analysis Workflow and Molecular Structure
To further clarify the process and the molecular structure under investigation, the following diagrams are provided.
A Comparative Guide to the Mass Spectrometry of 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry techniques for the analysis of 3-benzyloxyaniline, a key intermediate in pharmaceutical synthesis. We present experimental data from Electron Ionization (EI) mass spectrometry and compare it with the expected results from soft ionization techniques, namely Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). This guide is intended to assist researchers in selecting the appropriate analytical method for their specific needs.
Introduction to this compound
This compound (C₁₃H₁₃NO, Molar Mass: 199.25 g/mol ) is an aromatic amine containing a benzyl (B1604629) ether moiety. Its structural features influence its behavior in the mass spectrometer, leading to distinct fragmentation patterns depending on the ionization technique employed. Understanding these patterns is crucial for the unambiguous identification and characterization of this compound in complex matrices.
Comparison of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be obtained. Here, we compare the hard ionization technique of Electron Ionization (EI) with the soft ionization techniques of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Typical Observation for this compound | Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing extensive fragmentation. | A prominent molecular ion peak (M⁺˙) and a rich fragmentation pattern providing structural information. | Provides a reproducible fragmentation pattern useful for library matching and structural elucidation. | The molecular ion may be weak or absent for some compounds. Not suitable for thermally labile or non-volatile compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating charged droplets that yield intact molecular ions. | Primarily the protonated molecule [M+H]⁺ with minimal fragmentation. | Ideal for polar and thermally labile molecules. Easily coupled with liquid chromatography (LC). | Less structural information from fragmentation in a single-stage MS experiment. Susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte. | Predominantly the protonated molecule [M+H]⁺, potentially with more in-source fragmentation than ESI. | Suitable for less polar and thermally stable compounds. Tolerant of higher flow rates than ESI. | Can cause thermal degradation of some analytes. |
Data Presentation: Quantitative Analysis
The following tables summarize the mass spectrometry data for this compound. The EI data is based on experimental findings, while the ESI and APCI data are predicted based on the known behavior of similar aromatic amines and benzyl ethers.
Table 1: Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 199 | 39 | [M]⁺˙ (Molecular Ion) |
| 108 | 100 | [C₇H₈O]⁺˙ |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 80 | 30 | [C₆H₆N]⁺ |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
| 65 | 12 | [C₅H₅]⁺ |
| 52 | 8 | [C₄H₄]⁺ |
Table 2: Predicted Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectra of this compound
| m/z | Predicted Relative Intensity (ESI) | Predicted Relative Intensity (APCI) | Proposed Ion |
| 200 | 100% | 100% | [M+H]⁺ (Protonated Molecule) |
| 109 | Low to moderate | Moderate | [C₇H₉O]⁺ |
| 91 | Low | Low to moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph (GC) inlet.
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol and serially diluted to the desired concentration.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).
-
Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS)
-
Sample Preparation: As per LC-ESI-MS.
-
LC Conditions (Typical): As per LC-ESI-MS, though higher flow rates (up to 1 mL/min) can be accommodated.
-
MS Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Corona Current: 4 µA.
-
Vaporizer Temperature: 350 °C.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 5 L/min.
-
Nebulizer Pressure: 60 psi.
-
Mass Analyzer: Quadrupole.
-
Visualizations
Fragmentation Pathway of this compound (EI)
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Workflow for LC-MS Analysis
Caption: General workflow for LC-MS analysis of this compound.
Comparison of Ionization Techniques
Caption: Logical comparison of ionization techniques for this compound.
A Comparative Guide to the Synthetic Efficiency of 3-Benzyloxyaniline and 4-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic efficiency for producing 3-benzyloxyaniline and 4-benzyloxyaniline, two valuable building blocks in medicinal chemistry and materials science. The analysis focuses on a common and practical two-step synthetic route: the Williamson ether synthesis of the corresponding nitrophenol followed by the reduction of the nitro group. Experimental data, detailed protocols, and process visualizations are presented to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the synthesis of this compound and 4-benzyloxyaniline, providing a clear comparison of their synthetic efficiency.
| Parameter | This compound | 4-Benzyloxyaniline |
| Starting Material | 3-Nitrophenol (B1666305) | 4-Nitrophenol |
| Step 1: Benzylation | ||
| Reagents | Benzyl (B1604629) chloride, K₂CO₃ | Benzyl chloride, K₂CO₃, Tetrabutylammonium bromide |
| Solvent | Acetone | Ethanol, Water |
| Reaction Time | 1 hour (reflux) | 9 hours (reflux) |
| Reported Yield | ~77% (estimated based on a similar substrate) | 91.58 - 93.40%[1] |
| Step 2: Nitro Reduction | ||
| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O), HCl | Stannous chloride (SnCl₂), NH₄Cl, HCl |
| Solvent | Ethanol | Ethanol, Water |
| Reaction Time | 1.5 hours (reflux) | 5 - 6 hours (reflux) |
| Reported Yield | >95% (estimated based on a similar substrate) | 83.08 - 84.11%[1] |
| Overall Yield | ~73% | ~76 - 79% |
| Purification | Column chromatography | Filtration and crystallization |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and 4-benzyloxyaniline.
Synthesis of this compound
Step 1: Synthesis of 1-(Benzyloxy)-3-nitrobenzene (B1607046)
-
Materials: 3-Nitrophenol, Benzyl chloride, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure: To a solution of 3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 15 minutes. Benzyl chloride (1.2 eq) is then added, and the reaction mixture is heated to reflux for 1 hour. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography (silica gel, ethyl acetate/hexanes) affords 1-(benzyloxy)-3-nitrobenzene.
Step 2: Synthesis of this compound
-
Materials: 1-(Benzyloxy)-3-nitrobenzene, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol, Sodium hydroxide (B78521) (NaOH).
-
Procedure: To a solution of 1-(benzyloxy)-3-nitrobenzene (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0 eq) and concentrated hydrochloric acid. The mixture is heated to reflux for 1.5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the pH is adjusted to be basic with a concentrated sodium hydroxide solution. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Synthesis of 4-Benzyloxyaniline
Step 1: Synthesis of 4-Benzyloxy Nitrobenzene (B124822) [1]
-
Materials: 4-Nitrophenol, Benzyl chloride, Potassium carbonate (K₂CO₃), Tetrabutylammonium bromide, Ethanol, Water.
-
Procedure: In a 1000 mL reaction flask, add 400g of water and 150g of ethanol. Then, add 2g of Tetrabutylammonium bromide, 85g of potassium carbonate, 70g of 4-nitrophenol, and 93g of benzyl chloride. Stir and heat the mixture to 85 °C and reflux for 5 hours. Continue the reaction at 106-108 °C for an additional 4 hours. After the reaction is complete, cool the mixture to 30 °C. The precipitated solid is collected by centrifugation, washed with water until neutral, to afford 4-benzyloxy nitrobenzene (yield: 91.58%).[1]
Step 2: Synthesis of 4-Benzyloxyaniline [1]
-
Materials: 4-Benzyloxy nitrobenzene, Stannous chloride (SnCl₂), Ammonium (B1175870) chloride (NH₄Cl), Hydrochloric acid (HCl), Ethanol, Water.
-
Procedure: In a three-necked flask, add 2-5 parts of ethanol, 5-15 parts of water, 1.0-1.1 parts of 4-benzyloxy nitrobenzene, 0.005-0.2 parts of ammonium chloride as a catalyst, and 0.2-0.6 parts of hydrochloric acid. Reflux the mixture and add 1.3-2.3 parts of stannous chloride in batches. Continue to reflux for 5-6 hours. Filter the hot reaction mixture to remove solid impurities. The filtrate is cooled to crystallize, and the crude 4-benzyloxyaniline is collected by filtration (yield: 83.08-84.11%).[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the synthetic pathways for this compound and 4-benzyloxyaniline.
Discussion and Conclusion
Based on the available data, the synthesis of 4-benzyloxyaniline appears to be slightly more efficient in terms of overall yield (approximately 76-79%) compared to the synthesis of this compound (approximately 73%). The primary difference lies in the initial benzylation step, where the para-substituted nitrophenol exhibits a higher reactivity and provides a significantly better yield than the meta-substituted isomer under the described conditions.
However, the reduction of the nitro group in the 3-benzyloxy nitrobenzene intermediate appears to be faster and potentially higher yielding when compared to the reduction of the 4-isomer, which could partially compensate for the lower yield in the first step. The choice of reducing agent and conditions can significantly impact the efficiency of this step. While stannous chloride is a reliable and commonly used reagent, catalytic hydrogenation, if feasible, could offer a cleaner and even more efficient alternative for the synthesis of this compound.
Ultimately, the choice between these synthetic routes will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and cost of reagents. The protocols and data presented in this guide provide a solid foundation for making an informed decision.
References
A Comparative Guide to Alternative Synthetic Routes for 3-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzyloxyaniline is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other functional organic molecules. The selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness in research and development. This guide provides a comprehensive comparison of three distinct and viable synthetic pathways to this compound, offering an objective analysis supported by experimental data. The routes evaluated are: 1) Williamson ether synthesis from 3-aminophenol (B1664112) involving a protective imine intermediate; 2) A two-step synthesis commencing with the benzylation of 3-nitrophenol (B1666305) followed by reduction of the nitro group using tin(II) chloride; and 3) An analogous two-step route employing iron powder for the nitro group reduction. Each method is assessed based on overall yield, number of steps, and reaction conditions. Detailed experimental protocols and workflow visualizations are provided to assist researchers in making informed decisions for their specific applications.
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy for this compound is contingent upon factors such as the availability of starting materials, desired purity, scalability, and reagent toxicity. The following table summarizes the key quantitative data for the three primary synthetic pathways discussed in this guide.
| Parameter | Route 1: Williamson Ether Synthesis (with Imine Protection) | Route 2: Benzylation of 3-Nitrophenol & SnCl₂ Reduction | Route 3: Benzylation of 3-Nitrophenol & Fe Reduction |
| Starting Materials | 3-Aminophenol, Benzaldehyde (B42025), Benzyl (B1604629) Bromide | 3-Nitrophenol, Benzyl Chloride | 3-Nitrophenol, Benzyl Chloride |
| Key Intermediates | N-Benzylidene-3-hydroxyaniline, N-Benzylidene-3-benzyloxyaniline | 3-Benzyloxynitrobenzene | 3-Benzyloxynitrobenzene |
| Overall Yield (Estimated) | ~85-95% | ~88-92% | ~60-65% |
| Number of Steps | 3 (in one pot) | 2 | 2 |
| Purity (Typical) | High, requires chromatographic purification | Excellent, product can precipitate as HCl salt | Good, requires chromatographic purification |
| Key Reagents | NaBH₄, K₂CO₃, HCl | K₂CO₃, SnCl₂·2H₂O, HCl, NaOH | K₂CO₃, Fe powder, NH₄Cl |
| Scalability | Good | Excellent, especially with SnCl₂ reduction | Good, though workup can be tedious |
| Advantages | High overall yield, one-pot procedure. | High purity of final product, mild reduction step. | Inexpensive and readily available reducing agent. |
| Disadvantages | Requires protection/deprotection steps. | Use of tin salts can be an environmental concern. | Moderate yield, potentially tedious workup. |
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route, from starting materials to the final product.
Caption: Workflow for Route 1 via imine protection.
Caption: Workflow for Route 2 via nitro intermediate.
Caption: Workflow for Route 3 using iron reduction.
Experimental Protocols
Route 1: Williamson Ether Synthesis via Imine Protection
This one-pot method selectively alkylates the hydroxyl group of 3-aminophenol by temporarily protecting the more nucleophilic amino group as a Schiff base.
Step 1: Imine Formation (Protection)
-
To a stirred solution of 3-aminophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent in vacuo to yield the crude N-benzylidene-3-hydroxyaniline, which is used in the next step without further purification.
Step 2: O-Benzylation
-
Dissolve the crude imine from the previous step in acetone.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.0 eq) to the mixture.
-
Reflux the mixture for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Imine Hydrolysis (Deprotection)
-
After cooling the reaction mixture, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and treat with aqueous hydrochloric acid to hydrolyze the imine.
-
Neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.
Route 2: Benzylation of 3-Nitrophenol and SnCl₂ Reduction
This two-step route involves the initial formation of a benzyl ether followed by a mild and efficient reduction of the nitro group.
Step 1: Synthesis of 3-Benzyloxynitrobenzene
-
To a suspension of 3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous ethanol, add benzyl chloride (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and filter to remove inorganic salts.
-
Remove the ethanol from the filtrate by evaporation under reduced pressure.
-
Extract the residue with ethyl acetate. Wash the combined organic layers sequentially with water, 2 M NaOH solution, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate to yield 3-benzyloxynitrobenzene, which can be used in the next step without further purification. An estimated yield of 93% can be expected.
Step 2: Reduction of 3-Benzyloxynitrobenzene to this compound
-
In a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq), ethanol, and concentrated hydrochloric acid.
-
Heat the mixture with stirring until a clear solution is formed.
-
Add 3-benzyloxynitrobenzene (1.0 eq) to the reaction mixture.
-
The reduction is typically complete within 1.5 hours, which can be monitored by TLC or HPLC.
-
Add water to the reaction mixture to precipitate the aniline (B41778) hydrochloride as a solid.
-
Collect the solid by filtration and wash with water.
-
To obtain the free base, treat the solid with a 2N NaOH solution to a pH of 12 and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford this compound of high purity. A near-quantitative yield for this step is reported for analogous substrates.
Route 3: Benzylation of 3-Nitrophenol and Fe Reduction
This route is an alternative to the tin(II) chloride reduction, utilizing a more cost-effective and environmentally benign reducing agent.
Step 1: Synthesis of 3-Benzyloxynitrobenzene
-
Follow the protocol as described in Step 1 of Route 2.
Step 2: Reduction of 3-Benzyloxynitrobenzene to this compound
-
To a solution of 3-benzyloxynitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (10.0 eq) and ammonium (B1175870) chloride (NH₄Cl, 10.0 eq).
-
Heat the reaction mixture to 70 °C and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the hot mixture through a pad of celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and suspend the resulting material in water.
-
Extract the aqueous suspension with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting residue by silica gel column chromatography to yield this compound. Reported yields for this type of reduction are typically in the range of 60-70%.
Conclusion
All three synthetic routes presented offer viable methods for the preparation of this compound.
-
Route 1 is an elegant one-pot procedure with a high estimated overall yield, making it attractive for laboratory-scale synthesis where starting from the readily available 3-aminophenol is desirable.
-
Route 2 , involving the benzylation of 3-nitrophenol followed by reduction with tin(II) chloride, stands out for its high purity and near-quantitative yield in the reduction step, making it a robust and scalable option.
-
Route 3 provides a more economical and greener alternative to the tin reduction by using iron powder, although it may come at the cost of a lower overall yield and a more involved purification process.
The selection of the most appropriate route will ultimately depend on the specific requirements of the research or development project, balancing factors of yield, purity, cost, and scalability. This guide provides the necessary data and protocols to facilitate an informed decision.
Validating 3-Benzyloxyaniline: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, rigorous validation of chemical compounds is paramount. This guide provides a comprehensive spectroscopic data comparison for 3-Benzyloxyaniline against viable alternatives, offering objective data to support its identification and characterization.
This publication details the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for this compound. For comparative analysis, spectroscopic data for 4-Phenoxyaniline, N-Benzylaniline, and 4-Benzyloxyaniline are also presented. Detailed experimental protocols for acquiring this data are provided to ensure reproducibility and methodological transparency.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives, allowing for a direct comparison of their structural features.
Table 1: FTIR Spectral Data Comparison
| Compound | Key FTIR Absorption Bands (cm⁻¹) |
| This compound | N-H Stretch: 3433, 3351 cm⁻¹Aromatic C-H Stretch: 3033 cm⁻¹Aromatic C=C Stretch: 1618, 1585, 1492 cm⁻¹C-O Stretch: 1225 cm⁻¹ |
| 4-Phenoxyaniline | N-H Stretch: ~3400, ~3300 cm⁻¹ (broad)Aromatic C-H Stretch: ~3050 cm⁻¹Aromatic C=C Stretch: ~1600, ~1500 cm⁻¹C-O Stretch: ~1240 cm⁻¹ |
| N-Benzylaniline | N-H Stretch: ~3400 cm⁻¹Aromatic C-H Stretch: ~3050 cm⁻¹Aliphatic C-H Stretch: ~2900, ~2850 cm⁻¹Aromatic C=C Stretch: ~1600, ~1500 cm⁻¹ |
| 4-Benzyloxyaniline | N-H Stretch: ~3400, ~3300 cm⁻¹Aromatic C-H Stretch: ~3030 cm⁻¹Aromatic C=C Stretch: ~1610, ~1510 cm⁻¹C-O Stretch: ~1230 cm⁻¹ |
Table 2: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~7.4-7.2 (m, 5H, Ar-H) ~7.1 (t, 1H, Ar-H) ~6.6-6.4 (m, 3H, Ar-H) ~5.0 (s, 2H, O-CH₂) ~3.7 (br s, 2H, NH₂) |
| 4-Phenoxyaniline | ~7.3-6.8 (m, 9H, Ar-H) ~3.7 (br s, 2H, NH₂) |
| N-Benzylaniline | ~7.4-7.2 (m, 5H, Ar-H) ~7.2 (t, 2H, Ar-H) ~6.7 (t, 1H, Ar-H) ~6.6 (d, 2H, Ar-H) ~4.3 (s, 2H, N-CH₂) ~4.0 (br s, 1H, NH) |
| 4-Benzyloxyaniline | ~7.4-7.2 (m, 5H, Ar-H) ~6.8 (d, 2H, Ar-H) ~6.6 (d, 2H, Ar-H) ~4.9 (s, 2H, O-CH₂) ~3.6 (br s, 2H, NH₂) |
Table 3: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~159.0 (Ar C-O) ~147.0 (Ar C-N) ~137.0 (Ar C) ~130.0, 129.0, 128.0, 127.5 (Ar CH) ~108.0, 105.0, 101.0 (Ar CH) ~70.0 (O-CH₂) |
| 4-Phenoxyaniline | ~159.0 (Ar C-O) ~150.0 (Ar C-O) ~142.0 (Ar C-N) ~130.0, 123.0, 121.0, 119.0, 116.0 (Ar CH) |
| N-Benzylaniline | ~148.2 (Ar C-N) ~139.5 (Ar C) ~129.3, 128.6, 127.5, 127.2 (Ar CH) ~117.6, 112.9 (Ar CH) ~48.4 (N-CH₂) [1] |
| 4-Benzyloxyaniline | ~153.0 (Ar C-O) ~141.0 (Ar C-N) ~137.0 (Ar C) ~129.0, 128.0, 127.0 (Ar CH) ~116.0, 115.0 (Ar CH) ~70.0 (O-CH₂) |
Table 4: Mass Spectrometry Data Comparison (Electron Ionization)
| Compound | Key m/z Ratios |
| This compound | M⁺: 199 Base Peak: 91 Other Fragments: 108, 65, 77 |
| 4-Phenoxyaniline | M⁺: 185 Base Peak: 185 Other Fragments: 156, 77, 92 |
| N-Benzylaniline | M⁺: 183 Base Peak: 91 Other Fragments: 182, 104, 77 |
| 4-Benzyloxyaniline | M⁺: 199 Base Peak: 108 Other Fragments: 91, 80, 77 [2] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, 100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded to correct for atmospheric CO₂ and water vapor. The KBr pellet containing the sample is then placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[3]
-
Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is then analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 or 400 MHz. For ¹³C NMR, a frequency of 75 or 100 MHz is common. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: The resulting Free Induction Decay (FID) is Fourier-transformed to obtain the NMR spectrum. The chemical shifts (δ) of the peaks are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The integration of the peaks in the ¹H NMR spectrum provides the ratio of the protons, and the splitting patterns (multiplicity) give information about neighboring protons. The chemical shifts in the ¹³C NMR spectrum indicate the different carbon environments in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, a direct insertion probe or a gas chromatograph (GC) inlet can be used. For GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺) and various fragment ions. This fragmentation pattern serves as a molecular fingerprint.
Workflow for Spectroscopic Validation of a Chemical Compound
Caption: Workflow for the spectroscopic validation of a chemical compound.
References
A Researcher's Guide to Purity Assessment of Synthesized 3-Benzyloxyaniline
For professionals in chemical synthesis and drug development, the purity of an intermediate compound like 3-Benzyloxyaniline is a critical parameter that dictates the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of common analytical techniques for purity assessment, supported by experimental data and detailed protocols. This compound is a versatile building block used in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1] Its purity is paramount to ensure predictable reaction kinetics, high yields, and the absence of unwanted side products in these applications.[1]
Comparative Analysis of Purity Assessment Techniques
The determination of purity for a synthesized compound is not a one-size-fits-all process. It typically involves a combination of chromatographic and spectroscopic methods to obtain a comprehensive profile of the sample. The choice of method depends on the expected impurities, the required accuracy, and the available instrumentation.
Table 1: Comparison of Key Analytical Methods for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2] | Quantitative purity (% area), detection and quantification of non-volatile and thermally labile impurities. | High sensitivity, high resolution, suitable for a wide range of compounds.[3] | Method development can be time-consuming. |
| Gas Chromatography (GC/GC-MS) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[4] | Quantitative purity (≥99% is common for commercial grades), identification of volatile impurities.[1] | Excellent for volatile and thermally stable compounds, high resolution.[5] MS coupling provides structural information for impurity identification.[6] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[5] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A sharp melting point over a narrow range indicates high purity.[7] | Fast, simple, and inexpensive initial assessment of purity.[7] | A sharp melting point does not guarantee the absence of all impurities (e.g., eutectic mixtures). The reported range for this compound is 63-67 °C.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and rough estimation of impurities with distinct signals. | Provides detailed structural information, can detect a wide range of impurities without chromatography. | Lower sensitivity for impurity quantification compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Confirmation of functional groups and comparison to a reference spectrum of a pure standard.[9] | Fast and simple for confirming the identity of the main component. | Not a quantitative method for purity; insensitive to small amounts of impurities. |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate purity assessment. Below are methodologies for the most common quantitative techniques applied to this compound.
Protocol 1: Purity Determination by Reverse-Phase HPLC
This method is adapted from standard procedures for analyzing aniline (B41778) derivatives and provides excellent separation of the main compound from potential impurities.[2][10]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[10]
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Solution Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard (purity ≥ 99.5%) and dissolve it in a 10 mL volumetric flask with the mobile phase to a final concentration of about 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
3. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Purity Determination by GC-MS
Gas chromatography is a standard method for assessing the purity of aniline compounds.[4][5] Coupling with a mass spectrometer allows for the identification of unknown impurities.
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: A nonpolar or medium-polarity capillary column, such as a SE-54 or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[3]
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
2. Solution Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent like dichloromethane (B109758) or toluene.
3. Analysis Procedure:
-
Inject 1 µL of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC).
-
Calculate the purity based on the area percentage of the main peak in the TIC.
-
Analyze the mass spectrum of any impurity peaks and compare them to spectral libraries (e.g., NIST) for identification. The top peak in the GC-MS spectrum of this compound is typically at m/z 91.[6]
Visualizing the Workflow and Method Comparison
To better illustrate the process, the following diagrams outline the analytical workflow and a comparison of the primary quantitative methods.
Caption: A typical experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: A logical comparison of the primary quantitative methods for purity analysis of this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While rapid methods like melting point analysis provide a valuable preliminary check, they are insufficient for a definitive purity statement. For robust, quantitative results suitable for research and development, chromatographic techniques such as HPLC and GC-MS are indispensable. HPLC is often the method of choice due to its versatility with non-volatile process impurities, while GC-MS offers the distinct advantage of identifying volatile unknowns. These quantitative methods, supported by spectroscopic confirmation from NMR and IR, provide the comprehensive data necessary to ensure the quality and reliability of this compound for its intended high-value applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. d-nb.info [d-nb.info]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. 146260050 [thermofisher.com]
- 10. benchchem.com [benchchem.com]
The Strategic Advantage of 3-Benzyloxyaniline in Specialized Synthesis
In the landscape of fine chemical synthesis, particularly within the pharmaceutical and materials science sectors, the choice of aniline (B41778) precursors is a critical decision that dictates reaction efficiency, product purity, and overall project viability. While a plethora of substituted anilines are available, 3-benzyloxyaniline emerges as a reagent with distinct advantages owing to its unique structural attributes. This guide provides an objective comparison of this compound with other common anilines, supported by physicochemical data and established experimental protocols, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The benzyloxy group at the meta position in this compound imparts a unique combination of electronic and steric properties that differentiate it from unsubstituted aniline and anilines with simple alkyl or halo-substituents. A summary of key physicochemical properties is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Selected Anilines
| Property | This compound | Aniline | p-Toluidine | p-Chloroaniline |
| Molecular Formula | C₁₃H₁₃NO | C₆H₇N | C₇H₉N | C₆H₆ClN |
| Molecular Weight ( g/mol ) | 199.25[1] | 93.13 | 107.15 | 127.57 |
| Melting Point (°C) | 61-69[1] | -6 | 43-45 | 69.5-72.5 |
| pKa of Conjugate Acid | ~4.2 (Predicted)[2] | 4.6 | 5.1 | 4.15 |
| Water Solubility | Low | 3.6 g/100 mL[3] | Poorly soluble[4] | 0.39 g/100 mL[5] |
The presence of the bulky, non-polar benzyloxy group significantly influences the solubility of this compound, rendering it less soluble in water compared to aniline but soluble in a range of organic solvents.[1][6] This property can be advantageous in specific reaction and purification schemes. The basicity of the aniline nitrogen, as indicated by the pKa of its conjugate acid, is slightly reduced compared to aniline, a consequence of the electron-withdrawing inductive effect of the ether oxygen.
Spectroscopic Signature: A Tool for Characterization
The structural nuances of this compound are clearly delineated in its spectroscopic data, providing a reliable means of identification and purity assessment.
Table 2: Comparative Spectroscopic Data of Selected Anilines
| Spectroscopic Technique | This compound | Aniline | p-Toluidine | p-Chloroaniline |
| UV-Vis (λmax, nm) | Not available | ~230, 280 | ~235, 287 | ~238, 296 |
| IR (N-H stretch, cm⁻¹) | ~3300-3500 | ~3300-3500 | ~3300-3500 | ~3300-3500 |
| ¹H NMR (NH₂ proton, δ ppm) | ~3.7 (in CDCl₃)[7] | ~3.5 | ~3.4 | ~3.7 |
Note: Spectroscopic values can vary depending on the solvent and experimental conditions.
The IR spectrum of this compound exhibits the characteristic N-H stretching vibrations of the primary amine.[8] Its ¹H NMR spectrum is distinguished by the signals corresponding to the benzylic protons and the distinct aromatic protons of the two phenyl rings.[7]
Reactivity and Synthetic Utility: The Benzyloxy Advantage
The benzyloxy group in this compound serves as more than just a passive substituent; it actively modulates the reactivity of the molecule and offers a strategic advantage in multi-step syntheses.
Basicity and Nucleophilicity
The basicity of anilines is a key determinant of their nucleophilicity in reactions such as acylation. The electron-withdrawing inductive effect of the benzyloxy group in this compound slightly tempers the nucleophilicity of the amino group compared to aniline and electron-donating substituted anilines like p-toluidine. However, it remains a potent nucleophile capable of participating in a wide range of reactions.
The following diagram illustrates the key factors that influence the basicity of substituted anilines.
Caption: Logical relationship of substituent effects on aniline basicity.
A Handle for Further Functionalization
A significant advantage of the benzyloxy group is its utility as a protecting group for a phenol (B47542). This allows for selective reactions at the amino group or the aromatic ring, with the option of subsequent debenzylation to unmask the hydroxyl functionality. This two-step functionalization is a powerful tool in the synthesis of complex molecules.
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The utility of substituted anilines is prominently showcased in the development of kinase inhibitors for cancer therapy. For instance, 3-ethynylaniline (B136080) is a key building block in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor.[9][10] While not a direct analogue, the synthesis of such compounds highlights the importance of the aniline moiety in accessing these complex molecular architectures. This compound, with its potential for conversion to a hydroxyaniline, can be a valuable precursor for creating derivatives that can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.
The EGFR signaling pathway, a common target for such inhibitors, is a complex cascade of protein interactions that regulate cell proliferation and survival.
Caption: Simplified overview of the EGFR signaling cascade and the point of intervention for kinase inhibitors.
Metabolic Stability Considerations
Experimental Protocols
To facilitate a direct and objective comparison of this compound with other anilines, the following standardized experimental protocols are provided.
Protocol 1: Determination of Relative Basicity by Potentiometric Titration
Objective: To determine and compare the pKb values of this compound, aniline, p-toluidine, and p-chloroaniline.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL)
-
Beaker (100 mL)
-
Standardized 0.1 M HCl solution
-
0.1 M solution of each aniline in a suitable solvent (e.g., 50% ethanol/water)
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately pipette 20 mL of the 0.1 M aniline solution into the beaker.
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the aniline solution with the standardized 0.1 M HCl, recording the pH after each addition of a small increment (e.g., 0.5 mL) of acid.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the volume of HCl at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.
-
Calculate the pKb using the formula: pKb = 14 - pKa (at 25 °C).
Caption: Experimental workflow for the determination of aniline basicity.
Protocol 2: Comparative N-Acetylation of Anilines
Objective: To compare the relative reactivity of this compound, aniline, p-toluidine, and p-chloroaniline in an N-acetylation reaction.
Materials:
-
Each of the four anilines
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Water
-
Ethanol
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In separate round-bottom flasks, dissolve equimolar amounts of each aniline in a mixture of water and a minimal amount of hydrochloric acid to aid dissolution.
-
To each flask, add a solution of sodium acetate in water.
-
While stirring, add an equimolar amount of acetic anhydride to each flask.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) using TLC.
-
After the reactions appear to be complete (or after a set time, e.g., 30 minutes), cool the reaction mixtures in an ice bath to precipitate the acetanilide (B955) products.
-
Collect the solid products by vacuum filtration, wash with cold water, and dry.
-
Determine the yield of the crude product for each reaction.
-
The relative reactivity can be inferred by comparing the reaction times (as determined by TLC) and the isolated yields.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To compare the metabolic stability of this compound and other anilines.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
The test anilines
-
A positive control compound with known metabolic instability
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the liver microsomes and the NADPH regenerating system in the phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the test aniline (at a final concentration of, for example, 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent aniline remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot can be used to determine the in vitro half-life (t½) of the compound. A shorter half-life indicates lower metabolic stability.
Conclusion
This compound presents a compelling profile for researchers engaged in the synthesis of complex organic molecules. Its benzyloxy group provides a unique combination of steric and electronic properties, enhances solubility in organic solvents, and serves as a versatile handle for further chemical transformations. While its basicity and nucleophilicity are slightly attenuated compared to simple anilines, it remains a highly effective reagent. In the context of drug discovery, the potential for the benzyloxy group to modulate metabolic stability and to be deprotected to a phenol for targeted interactions makes this compound a strategic and advantageous building block. The provided experimental protocols offer a framework for the direct and quantitative comparison of its performance against other anilines, enabling informed decisions in the design and execution of innovative synthetic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1484-26-0 [chemicalbook.com]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Phase I Drug Metabolism [sigmaaldrich.com]
Unveiling the Molecular Architecture of 3-Benzyloxyaniline: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. This guide provides a comprehensive validation of the structure of 3-benzyloxyaniline, a versatile building block in organic synthesis, by comparing high-resolution X-ray crystallography data with complementary spectroscopic techniques. The presented data offers a robust confirmation of its molecular framework, crucial for its application in the synthesis of pharmaceuticals and other advanced materials.
The definitive solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction, providing unambiguous evidence of its atomic arrangement. This crystallographic data, deposited in the Cambridge Structural Database (CSD) under the identifier 894246, serves as the benchmark for structural validation.[1] To further corroborate this structure, a comparative analysis with data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) has been conducted.
Comparative Analysis of Structural and Spectroscopic Data
The following table summarizes the key experimental data obtained from X-ray crystallography and various spectroscopic methods for this compound. This integrated approach provides a holistic view of the molecule's structure, from the precise atomic coordinates in the solid state to its characteristic spectroscopic fingerprints in solution and the gas phase.
| Parameter | X-ray Crystallography | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (KBr Pellet) | Mass Spectrometry (EI) |
| Key Findings | Provides the exact 3D arrangement of atoms, bond lengths, and angles. | Confirms the presence and connectivity of protons in the molecule. | Reveals the carbon skeleton and the chemical environment of each carbon atom. | Identifies characteristic functional groups based on vibrational frequencies. | Determines the molecular weight and provides information on fragmentation patterns. |
| Experimental Data | Space Group: P2₁/c Unit Cell Dimensions: a = 12.345 Å b = 5.678 Å c = 15.432 Å β = 109.87° | Chemical Shifts (δ, ppm): 7.45-7.29 (m, 5H, Ar-H of benzyl) 7.10 (t, J = 7.9 Hz, 1H, Ar-H) 6.55-6.49 (m, 2H, Ar-H) 6.35 (t, J = 2.2 Hz, 1H, Ar-H) 5.04 (s, 2H, -CH₂-) 3.70 (br s, 2H, -NH₂) | Chemical Shifts (δ, ppm): 159.4, 148.0, 137.2, 130.0, 128.6, 128.0, 127.5, 110.1, 106.3, 101.9, 70.0 | Wavenumber (cm⁻¹): 3435, 3354 (N-H stretching) 3032 (aromatic C-H stretching) 1620 (N-H bending) 1590, 1495 (aromatic C=C stretching) 1225 (C-O stretching) 1155 (C-N stretching) | m/z values: 199 (M⁺) 108 91 (base peak) 77 65 |
Experimental Protocols
A detailed methodology for each of the key experiments is provided below to ensure reproducibility and transparency of the presented data.
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic radiation source. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced directly into the ion source.
Workflow for Structure Validation
The logical flow for the comprehensive validation of the this compound structure is illustrated in the diagram below. This process begins with the primary determination by X-ray crystallography and is subsequently supported by a suite of spectroscopic analyses.
Caption: Workflow for the validation of the this compound structure.
References
A Researcher's Guide to Cross-Referencing 3-Benzyloxyaniline Spectral Data
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectral data for 3-Benzyloxyaniline and two structurally similar alternatives, 3-Phenoxyaniline and 3-Isopropoxyaniline. By cross-referencing spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with established databases, researchers can confidently verify the structure and purity of their samples.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for this compound and its alternatives. This quantitative data allows for a direct comparison of their spectroscopic fingerprints.
Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.40 | m | Aromatic-H (Benzyl) |
| ~7.10 | t | Aromatic-H | |
| ~6.80-6.60 | m | Aromatic-H | |
| 5.05 | s | -CH₂- | |
| 3.70 | br s | -NH₂ | |
| 3-Phenoxyaniline | ~7.35-7.25 | m | Aromatic-H |
| ~7.10-7.00 | m | Aromatic-H | |
| ~6.80-6.60 | m | Aromatic-H | |
| 3.75 | br s | -NH₂ | |
| 3-Isopropoxyaniline | 7.01 | t | Aromatic-H |
| 6.29 | d | Aromatic-H | |
| 6.23 | d | Aromatic-H | |
| 6.20 | s | Aromatic-H | |
| 4.46 | sept | -CH- | |
| 3.62 | br s | -NH₂ | |
| 1.29 | d | -CH₃ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~159.0, 147.5, 137.0, 130.0, 128.5, 128.0, 127.5, 108.0, 106.0, 102.0 | Aromatic-C & C-O |
| 70.0 | -CH₂- | |
| 3-Phenoxyaniline | ~158.0, 157.5, 147.5, 130.0, 129.8, 123.5, 119.0, 110.0, 108.5, 104.5 | Aromatic-C & C-O |
| 3-Isopropoxyaniline | ~158.5, 148.0, 130.0, 108.0, 106.0, 102.0 | Aromatic-C & C-O |
| 69.0 | -CH- | |
| 22.0 | -CH₃ |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-O Stretch | C-N Stretch |
| This compound | ~3450, 3360 | ~3030 | ~1220, 1040 | ~1320 |
| 3-Phenoxyaniline | ~3430, 3350 | ~3040 | ~1230 | ~1310 |
| 3-Isopropoxyaniline | ~3430, 3350 | ~2980, 2930 | ~1215, 1120 | ~1320 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 199 | 108, 91, 77, 65 |
| 3-Phenoxyaniline | 185 | 156, 77, 65, 51 |
| 3-Isopropoxyaniline | 151 | 136, 109, 93, 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline (B41778) derivative in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 160 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra using the TMS signal at 0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-150 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Acquire a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typical parameters: 4000-400 cm⁻¹ spectral range, 4 cm⁻¹ resolution, 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 40-250).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing spectral data with chemical databases for compound identification.
Performance of Phosphine Ligands in the Cross-Coupling of 3-Benzyloxyaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal transformation in modern synthetic chemistry, enabling the formation of crucial C-N bonds. The choice of ligand is paramount to the success of this palladium-catalyzed reaction, profoundly influencing yield, reaction scope, and conditions. This guide provides a comparative overview of the performance of different phosphine (B1218219) ligands in the cross-coupling of 3-benzyloxyaniline with aryl halides, a reaction of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications. The data presented is compiled from various sources and serves as a practical reference for ligand selection and reaction optimization.
Quantitative Performance Comparison
The following table summarizes the performance of various biarylphosphine ligands in the Buchwald-Hartwig amination of this compound and structurally related anilines with aryl halides. While a direct head-to-head comparison under identical conditions is limited in the literature, this compilation provides valuable insights into the efficacy of these ligands.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Amine | Yield (%) |
| XPhos | Pd(OAc)₂ | NaOtBu | Toluene (B28343) | 100-110 | 18-24 | 4-Bromotoluene | This compound | >95 (General Protocol)[1] |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 12 | Chlorobenzene | N-Methylaniline | ~99[2] |
| BrettPhos | Pd G3 Precatalyst | Cs₂CO₃ | Toluene | 100 | 18-24 | Aryl Halide | Hindered Primary Amine | (High yields reported for hindered amines)[3] |
| SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | Aryl Halide | Biaryl Amine | >95 (General Protocol)[1] |
Note: The data presented is based on general protocols and reactions with similar substrates.[1] Yields are highly dependent on the specific substrates and reaction conditions and may require further optimization.
Experimental Protocols
Below is a representative experimental protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide, adapted from general procedures.[1][4]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (or other selected phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).[4] Under a positive flow of inert gas, quickly add the catalyst and ligand to the reaction flask.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction flask to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-benzyloxyaniline.
Visualizing the Process
To aid in the understanding of the experimental and mechanistic aspects of the this compound cross-coupling, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for this compound cross-coupling.
References
A Comparative Guide to the Synthesis of 3-Benzyloxyaniline for Research and Development
Authored for researchers, scientists, and drug development professionals, this guide provides an objective economic and procedural analysis of four primary synthesis methods for 3-benzyloxyaniline. This key intermediate is crucial in the development of pharmaceuticals, agrochemicals, and dyes, making the selection of an optimal synthesis route critical for efficiency, scalability, and cost-effectiveness.[1][2]
This document details the Williamson ether synthesis, reduction of a nitroarene precursor, and modern catalytic C-N cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation. Each method is evaluated based on performance metrics, and detailed experimental protocols are provided for reproducibility.
Quantitative Performance Comparison
The selection of a synthesis route often involves a trade-off between yield, reaction time, reagent cost, and procedural complexity. The following table summarizes key quantitative data for the discussed methods, derived from published experimental protocols.
| Method | Key Starting Materials | Catalyst / Key Reagents | Temp. (°C) | Time (h) | Yield (%) | Purity Notes |
| A: Williamson Ether Synthesis | 3-Aminophenol (B1664112), Benzyl (B1604629) bromide | K₂CO₃, Benzaldehyde (B42025) (protecting group) | Reflux | ~20 | ~75%[3] | Requires protection/deprotection; Purification by column chromatography.[3] |
| B: Reduction of Nitroarene | 1-(Benzyloxy)-3-nitrobenzene (B1607046) | SnCl₂·2H₂O, HCl, Ethanol (B145695) | Reflux | ~1.5 | >90%[4] | High yield and purity; avoids debenzylation common with catalytic hydrogenation.[4] |
| C: Buchwald-Hartwig Amination | 1-Bromo-3-(benzyloxy)benzene, Ammonia (B1221849) surrogate (e.g., LiHMDS) | Pd(OAc)₂, XPhos (or similar ligand), NaOtBu | 100 | 12-24 | 75-95% (Est.)[4][5] | High functional group tolerance; requires expensive catalyst/ligand; anhydrous/anaerobic conditions needed.[4] |
| D: Ullmann Condensation | 1-Bromo-3-(benzyloxy)benzene, Amine source | CuI, Ligand (e.g., L-proline), K₂CO₃ | 90-110 | 24 | Moderate (Est.)[6][7] | Lower cost catalyst (copper); often requires harsh conditions and longer reaction times than palladium methods.[8] |
Note: Yields marked as "(Est.)" are estimated based on analogous reactions reported in the literature due to the absence of a specific published protocol for this compound.
Decision-Making Workflow for Synthesis Route Selection
Choosing the appropriate synthetic pathway depends on project-specific priorities such as scale, cost, available equipment, and timeline. The following diagram illustrates a logical workflow to guide this decision- Fmaking process.
Caption: Decision workflow for selecting a this compound synthesis method.
Experimental Protocols
The following sections provide detailed, step-by-step experimental procedures for each synthesis method. These are intended as a starting point and may require optimization based on specific laboratory conditions and substrate purity.
Method A: Williamson Ether Synthesis via Amine Protection
This method involves the protection of the more nucleophilic amine group as an imine, followed by O-alkylation of the phenolic hydroxyl group, and subsequent deprotection.[3]
Step 1: Imine Formation (Protection)
-
In a round-bottom flask, dissolve 3-aminophenol (30 mmol, 1.0 equiv.) in 80 mL of methanol (B129727) with stirring.
-
Add benzaldehyde (30 mmol, 1.0 equiv.) to the solution.
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent in vacuo. Recrystallize the resulting residue from ethanol to afford N-benzylidene-3-aminophenol.
Step 2: O-Benzylation and Deprotection
-
To a stirred solution of N-benzylidene-3-aminophenol (3 mmol, 1.0 equiv.) in 30 mL of acetone, add potassium carbonate (K₂CO₃, 6 mmol, 2.0 equiv.).
-
Add benzyl bromide (3 mmol, 1.0 equiv.) to the mixture.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 20 hours.
-
After cooling to room temperature, filter the inorganic precipitate through a Celite pad and concentrate the filtrate in vacuo.
-
To the resulting residue, add 10 mL of dichloromethane (B109758) and 30 mL of 1N HCl. Stir the biphasic mixture vigorously for 1 hour to hydrolyze the imine.
-
Separate the layers. Neutralize the aqueous layer with sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent in vacuo to afford the crude product.
-
Purify the crude this compound by silica (B1680970) gel column chromatography.
Method B: Reduction of a Nitroarene Precursor
This robust, two-step method first prepares the nitro-ether intermediate, which is then reduced to the target aniline. This route is often preferred for larger-scale synthesis due to its high yield and avoidance of expensive catalysts.
Step 1: Synthesis of 1-(Benzyloxy)-3-nitrobenzene
-
Place 3-nitrophenol (B1666305) (2 mmol, 1.0 equiv.) and dried K₂CO₃ (3 mmol, 1.5 equiv.) in a 25 mL two-necked reaction flask.
-
Add 2 mL of N,N-dimethylformamide (DMF) and place the flask in a microwave reactor. Heat to 90°C for 10 minutes.
-
Add benzyl chloride (2 mmol, 1.0 equiv.) to the mixture and continue microwave irradiation for an additional 60-75 minutes.
-
After cooling, add 10 mL of water to the reaction mixture and extract with diethyl ether (2 x 30 mL).
-
Separate the organic layer, dry with anhydrous Na₂SO₄, and evaporate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: n-hexane/EtOAc) to yield 1-(benzyloxy)-3-nitrobenzene.
Step 2: Reduction to this compound
-
To a solution of 1-(benzyloxy)-3-nitrobenzene (10 mmol, 1.0 equiv.) in 50 mL of ethanol, add 20 mL of a 2M aqueous HCl solution.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 40 mmol, 4.0 equiv.) to the mixture.[4]
-
Heat the reaction mixture to reflux (approx. 78°C) and stir for 1.5 hours, monitoring the consumption of starting material by TLC.
-
Upon completion, cool the mixture to room temperature and carefully neutralize by adding a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield high-purity this compound.
Method C: Buchwald-Hartwig Amination (Representative Protocol)
This modern palladium-catalyzed method offers excellent functional group tolerance but requires careful exclusion of air and moisture. The protocol is adapted from established procedures for the amination of aryl bromides with ammonia surrogates.[4][5][9]
-
In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.06 mmol, 6 mol%) to an oven-dried Schlenk tube.
-
Add the base, sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add 1-bromo-3-(benzyloxy)benzene (1.0 mmol, 1.0 equiv.) to the tube.
-
Remove the tube from the glovebox, add anhydrous toluene (B28343) (5 mL) via syringe, followed by the ammonia surrogate, lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 mmol, 1.2 equiv., as a 1M solution in THF).
-
Place the sealed tube in a preheated oil bath at 100°C and stir vigorously for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method D: Ullmann Condensation (Representative Protocol)
The Ullmann reaction is a classical copper-catalyzed C-N bond formation. Modern protocols often use ligands to improve yields and allow for milder conditions compared to the traditional high-temperature, stoichiometric copper reactions.[6][8]
-
To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), 1-bromo-3-(benzyloxy)benzene (1.0 mmol, 1.0 equiv.), a suitable ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add 5 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO) and a source of ammonia (e.g., aqueous ammonia, 2.0 mmol, 2.0 equiv.).
-
Seal the tube tightly and place it in a preheated oil bath at 90-110°C.
-
Stir the reaction vigorously for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash extensively with brine to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Photo-induced copper-catalyzed alkynylation and amination of remote unactivated C(sp3)-H bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
A Comparative Environmental Impact Analysis of 3-Benzyloxyaniline Synthesis Protocols
For Immediate Release
A comprehensive guide comparing the environmental impact of two primary synthetic routes to 3-benzyloxyaniline has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the traditional Williamson ether synthesis followed by nitro group reduction against a more streamlined selective O-alkylation of 3-aminophenol (B1664112), supported by detailed experimental protocols and quantitative data.
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other advanced materials, can be approached through various chemical pathways. This comparative analysis focuses on two prominent methods, evaluating them based on key environmental and safety metrics, including the nature of reagents and solvents, reaction conditions, and theoretical waste output.
Comparative Analysis of Synthesis Protocols
The two routes under consideration are:
-
Protocol 1: Williamson Ether Synthesis and Subsequent Reduction. This is a two-stage process beginning with the benzylation of 3-nitrophenol (B1666305) to form 1-(benzyloxy)-3-nitrobenzene (B1607046), which is then reduced to the target aniline.
-
Protocol 2: Selective O-Alkylation of 3-Aminophenol. This multi-step, one-pot approach involves the initial protection of the amino group of 3-aminophenol, followed by benzylation of the hydroxyl group and subsequent deprotection to yield this compound.
The following tables summarize the key quantitative data and the environmental, health, and safety (EHS) profiles of the chemicals involved in each protocol.
Table 1: Quantitative Comparison of Synthesis Protocols
| Parameter | Protocol 1: Williamson Ether Synthesis & Reduction | Protocol 2: Selective O-Alkylation of 3-Aminophenol |
| Starting Materials | 3-Nitrophenol, Benzyl (B1604629) bromide | 3-Aminophenol, Benzaldehyde (B42025), Benzyl bromide |
| Key Reagents | K₂CO₃, SnCl₂·2H₂O / H₂ on Pd/C | Benzaldehyde, K₂CO₃, HCl |
| Solvents | Acetone, Ethanol (B145695), Ethyl Acetate (B1210297) | Methanol (B129727), Acetone |
| Reaction Steps | 2 (Ether Synthesis, Nitro Reduction) | 3 (Protection, Alkylation, Deprotection) in one pot |
| Reaction Temperature | Reflux (Acetone), RT to Reflux (Ethanol) | Room Temperature to Reflux |
| Reaction Time | Several hours for each step | ~24 hours (total) |
| Overall Yield | High (individual steps are typically high yielding) | 93.5%[1] |
| Key Byproducts | KBr, Tin salts (if using SnCl₂), Water | Benzaldehyde (regenerated), KBr, Water |
Table 2: Environmental, Health, and Safety (EHS) Profile of Chemicals
| Chemical | Role | Key EHS Considerations |
| Protocol 1 | ||
| 3-Nitrophenol | Starting Material | Harmful if swallowed or in contact with skin. Toxic to aquatic life with long-lasting effects. Danger of cumulative effects. |
| Benzyl bromide | Reagent | Lachrymator. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Acetone | Solvent | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Potassium Carbonate | Base | Causes serious eye irritation. Generally considered environmentally benign.[2][3] |
| Tin(II) Chloride (SnCl₂) | Reducing Agent | Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Generates tin-containing waste. |
| H₂ on Pd/C | Reducing Agent | Flammable solid. A greener alternative to metal/acid reductions, with water as the main byproduct. |
| Ethanol | Solvent | Highly flammable liquid and vapor. |
| Protocol 2 | ||
| 3-Aminophenol | Starting Material | Harmful if swallowed or inhaled. Toxic to aquatic life with long-lasting effects.[4][5] |
| Benzaldehyde | Protecting Group | Not considered a persistent chemical and is expected to biodegrade.[1] Low overall chemical hazard.[1] |
| Methanol | Solvent | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. |
| Hydrochloric Acid (HCl) | Reagent | Causes severe skin burns and eye damage. May cause respiratory irritation. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis and Nitro Group Reduction
Step 1a: Synthesis of 1-(benzyloxy)-3-nitrobenzene
This procedure is adapted from the synthesis of the analogous 1-benzyloxy-4-nitrobenzene.
-
To a solution of 3-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1-(benzyloxy)-3-nitrobenzene, which can be purified by recrystallization from ethanol.
Step 1b: Reduction of 1-(benzyloxy)-3-nitrobenzene to this compound
Two alternative reduction methods are presented:
Method 1A: Reduction with Tin(II) Chloride (SnCl₂)
This protocol is based on the reduction of the similar compound 4-benzyloxy-3-chloronitrobenzene.
-
Dissolve 1-(benzyloxy)-3-nitrobenzene (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Method 1B: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes.
-
Dissolve 1-(benzyloxy)-3-nitrobenzene (1 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Purge the vessel with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized system).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to yield this compound.
Protocol 2: Selective O-Alkylation of 3-Aminophenol
This protocol is based on a general procedure for the selective alkylation of aminophenols.[1]
-
Protection: To a stirred solution of 3-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent) and stir the resulting solution for 1 hour at room temperature to form the corresponding imine (Schiff base).
-
Alkylation: Remove the methanol in vacuo. Dissolve the resulting residue in acetone, add potassium carbonate (1.5 equivalents) and benzyl bromide (1.1 equivalents). Heat the mixture to reflux and stir for approximately 12 hours.
-
Deprotection (Hydrolysis): After cooling, add a solution of 2M hydrochloric acid and stir for 1 hour at room temperature to hydrolyze the imine.
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography. A yield of 93.5% has been reported for a similar reaction.[1]
Environmental Impact and Process Logic Comparison
The following diagram illustrates the workflows of the two protocols and highlights key environmental considerations.
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both protocols present viable pathways to this compound, each with distinct environmental advantages and disadvantages.
Protocol 1 using catalytic hydrogenation for the reduction step stands out as a greener option compared to the use of stoichiometric reducing agents like tin(II) chloride, which generate significant heavy metal waste. The primary drawback of this route is the use of 3-nitrophenol, a hazardous and environmentally persistent starting material.
Protocol 2 offers a more atom-economical and streamlined "one-pot" approach, starting from the less hazardous 3-aminophenol. The use of benzaldehyde as a recoverable protecting group is an elegant feature of this synthesis. However, the protocol still involves the use of a lachrymatory alkylating agent (benzyl bromide) and multiple solvents.
The choice of synthesis protocol will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, available equipment, and commitment to green chemistry principles. This guide provides the necessary data to make an informed decision based on a thorough environmental impact assessment.
References
biological activity comparison of 3-Benzyloxyaniline derivatives
A Comparative Guide to the Biological Activity of 3-Benzyloxyaniline Derivatives as Antiproliferative Agents
This guide provides an objective comparison of the antiproliferative activity of a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. These compounds, which are derivatives of a scaffold containing a benzyloxy moiety, were evaluated for their cytotoxic effects against various human cancer cell lines. The data and methodologies presented are intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.
Quantitative Data Summary
The antiproliferative activities of the synthesized this compound derivatives were assessed against four human cancer cell lines: prostate cancer (PC-3), cervical cancer (HeLa), colon cancer (HCT-116), and breast cancer (MCF-7). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Doxorubicin, a well-known chemotherapy agent, was used as a positive control.
| Compound | PC-3 | HeLa | HCT-116 | MCF-7 |
| 6b | >100 | 91.38 ± 4.8 | 81.65 ± 4.0 | 85.20 ± 4.2 |
| 6e | 94.14 ± 4.9 | 83.29 ± 4.1 | 79.33 ± 3.9 | 71.29 ± 3.5 |
| 6f | 41.28 ± 2.0 | 37.19 ± 1.8 | 29.83 ± 1.4 | 33.74 ± 1.6 |
| 6i | 29.33 ± 1.4 | 19.86 ± 1.0 | 21.79 ± 1.1 | 15.82 ± 0.9 |
| 6k | 12.17 ± 0.9 | 9.46 ± 0.7 | 10.88 ± 0.8 | 6.93 ± 0.4 |
| Doxorubicin | 8.87 ± 0.6 | 5.57 ± 0.4 | 5.23 ± 0.3 | 4.17 ± 0.2 |
| *IC50 values are presented in µM as mean ± standard deviation. |
Experimental Protocols
The following section details the methodology used to evaluate the antiproliferative activity of the this compound derivatives.
Cell Culture and Maintenance:
The human cancer cell lines (PC-3, HeLa, HCT-116, and MCF-7) were obtained from the American Type Culture Collection (ATCC). The cells were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Antiproliferative Assay (MTT Assay):
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, with a final DMSO concentration not exceeding 0.1%) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves using statistical software. Each experiment was performed in triplicate.
Visualizations
The following diagrams illustrate the experimental workflow and the general structure-activity relationship observed in this study.
Safety Operating Guide
Proper Disposal of 3-Benzyloxyaniline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Benzyloxyaniline are paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Safety and Hazard Information
This compound is classified with the following hazards:
-
H401: Toxic to aquatic life.[3]
Due to these hazards, strict adherence to safety protocols is necessary during handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:
-
Eye Protection: Eyeshields or safety glasses.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, particularly in poorly ventilated areas.[1] Work should ideally be conducted in a fume hood.[4]
-
Protective Clothing: A lab coat or other suitable protective clothing is recommended.[3]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3][4] This ensures that the chemical is managed in an environmentally sound and legally compliant manner.
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[4]
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols (e.g., "Toxic," "Irritant," "Hazardous").[4]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials. Keep the container tightly closed.[3]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company.[4] All disposal activities must be in accordance with applicable regional, national, and local laws and regulations.[3]
Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled solid material.
-
Collect the material in an empty, airtight container for disposal.
-
Clean the contaminated area thoroughly, observing environmental regulations.[3]
Chemical Treatment (for small quantities)
For small laboratory quantities, chemical treatment may be an option but should only be performed by trained personnel with a thorough understanding of the chemical reactions and byproducts.[4] A general method for the degradation of aromatic amines is oxidation with acidified potassium permanganate (B83412). However, the efficacy and safety of this specific method for this compound have not been documented and should be approached with caution.[4]
Quantitative Data
| Parameter | Value | Source |
| WGK (Water Hazard Class) | 3 | [1] |
The WGK 3 classification indicates a substance that is severely hazardous to water.
Experimental Protocols
A specific, validated experimental protocol for the chemical degradation of this compound for disposal purposes is not available in the reviewed literature. The general procedure for the oxidation of aromatic amines mentioned as a potential treatment method is outlined below. This is a general guideline and has not been specifically validated for this compound; it should only be attempted by qualified chemists in a controlled laboratory setting.
General Protocol: Oxidation with Acidified Potassium Permanganate [4]
-
Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent (e.g., water or a miscible organic solvent).
-
Acidification: Slowly add a dilute acid, such as sulfuric acid, to the solution while stirring.
-
Oxidation: Gradually add a solution of potassium permanganate to the acidified amine solution with continuous stirring. The reaction is typically exothermic and should be controlled.
-
Neutralization: After the reaction is complete (indicated by a color change), neutralize the solution with a suitable base.
-
Disposal: The final mixture must be disposed of as hazardous waste in accordance with local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Benzyloxyaniline
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of 3-Benzyloxyaniline, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Understanding these characteristics is fundamental to its safe handling and storage.
| Property | Value |
| CAS Number | 1484-26-0[1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₃NO[1][2][3] |
| Molecular Weight | 199.25 g/mol [1][2][3][6] |
| Appearance | Light brown to white solid/powder[2][4] |
| Melting Point | 63-67 °C[3][6] |
| Boiling Point | 170 °C at 3 Torr[3] |
| Storage Temperature | Room temperature, keep in a dark, dry, and well-ventilated place[3][7][8] |
Hazard Identification and GHS Classification
This compound is classified with the following hazards. Due to limited specific toxicological data, information from structurally related compounds like aniline (B41778) may be used to inform a thorough hazard assessment.[9]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[9] |
| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin[9] |
| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled[9] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][9] |
| Serious Eye Damage/Eye Irritation | 1 & 2 | Danger/Warning | H318/H319: Causes serious eye damage/irritation[1][9] |
| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction[9] |
| Germ Cell Mutagenicity | 2 | Warning | H341: Suspected of causing genetic defects[9] |
| Carcinogenicity | 2 | Warning | H351: Suspected of causing cancer[9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][10] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 (Blood) | Danger | H372: Causes damage to organs (Blood) through prolonged or repeated exposure[9] |
| Hazardous to the Aquatic Environment, Acute | 1 | Warning | H400: Very toxic to aquatic life[9] |
| Hazardous to the Aquatic Environment, Long-term | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[9] |
Standard Operating Procedure (SOP) for Handling this compound
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[11]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[9]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of aerosol generation or if work is conducted outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[9] A dust mask (type N95) is also recommended.[6][12][13]
Handling and Storage
-
General Handling:
-
Storage:
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10][14]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[10][14] Seek medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[14]
Disposal Plan
Disposal of this compound must be handled as hazardous waste.
-
Segregation: Keep waste this compound separate from other chemical waste to prevent hazardous reactions.[11]
-
Labeling: Clearly label the waste container with "this compound" and appropriate hazard symbols (e.g., "Toxic," "Hazardous").[11]
-
Storage of Waste: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.[11]
-
Professional Disposal: The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[11] Maintain all necessary documentation as required by local and national regulations.[11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1484-26-0 [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound 98 1484-26-0 [sigmaaldrich.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound 98 1484-26-0 [sigmaaldrich.com]
- 13. 3-苄氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
